Loxapine-d8 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-KTSBLNPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857920 | |
| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-19-8 | |
| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
An In-Depth Technical Guide to the Chemical Properties and Applications of Loxapine-d8 Hydrochloride
In the landscape of modern drug development and clinical analysis, precision and accuracy are paramount. The quantification of therapeutic agents in biological matrices is a critical step in understanding pharmacokinetics, establishing bioequivalence, and ensuring patient safety through therapeutic drug monitoring. Stable isotope-labeled compounds have emerged as the gold standard for internal standards in mass spectrometric assays. This compound, the deuterium-labeled analog of the antipsychotic agent Loxapine, exemplifies this class of reagents.[1][2] This guide provides a comprehensive overview of the chemical properties, rationale for use, and practical applications of this compound for researchers, analytical scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a synthetically modified version of Loxapine where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[3] This substitution is fundamental to its utility in analytical chemistry, as it imparts a significant mass shift without appreciably altering the molecule's chemical behavior.
The key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-11-(4-methyl-2,2,3,3,5,5,6,6-d8-1-piperazinyl)dibenz[b,f][1]oxazepine Hydrochloride | [4] |
| Synonyms | Oxilapine-d8 Hydrochloride | [5] |
| CAS Number | 1246820-19-8 | [4][5][6] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl (representative) | [4] |
| Molecular Weight | ~372.32 g/mol | [4][5][6][] |
| Structure | ||
| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₈) | [3] |
| Physical Form | Solid at room temperature | [8] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [3] |
| Storage | Recommended at -20°C for long-term stability | [4] |
Note: The molecular formula and weight can vary slightly based on the specific salt form (e.g., free base vs. hydrochloride salt).
The Rationale for Deuterium Labeling
The incorporation of stable heavy isotopes, such as deuterium (²H), into drug molecules is a strategic choice for bioanalytical applications.[1][2] The primary reason is to create an ideal internal standard for quantification by mass spectrometry, a technique known as Stable Isotope Dilution Analysis (SIDA).
Causality Behind Isotopic Labeling:
-
Co-elution: Loxapine-d8 is chemically almost identical to unlabeled Loxapine. This ensures that during chromatographic separation (e.g., HPLC or GC), both compounds elute at virtually the same retention time. This co-elution is critical because it means both the analyte and the internal standard experience the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source, leading to more accurate and precise quantification.[1][2]
-
Mass Shift: The eight deuterium atoms increase the mass of the molecule by approximately 8 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte (Loxapine) and the internal standard (Loxapine-d8) simultaneously and without interference.
-
Predictable Fragmentation: The deuterated standard fragments in a similar, predictable manner to the unlabeled analyte in the mass spectrometer, allowing for the selection of specific and high-intensity parent-to-product ion transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analyses, which enhances the sensitivity and specificity of the assay.[9][10]
Application in Bioanalytical Methods: A Self-Validating System
This compound is principally used as an internal standard for the quantification of Loxapine and its metabolites in biological samples like plasma or urine, which is essential for pharmacokinetic and therapeutic drug monitoring studies.[1][3][11]
Workflow for Quantification of Loxapine in Human Plasma
The following diagram illustrates a typical bioanalytical workflow using Loxapine-d8 as an internal standard. The use of a co-eluting, mass-shifted standard makes the protocol a self-validating system, as the internal standard's recovery and response corrects for variability at each step.
Caption: Bioanalytical workflow using Loxapine-d8 as an internal standard.
Experimental Protocol: Quantification via LC-MS/MS
This protocol provides a detailed methodology for the quantification of Loxapine in human plasma.
1. Preparation of Standards and Reagents:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loxapine and this compound in methanol to create individual stock solutions. Store at -20°C.
- Working Solutions: Prepare serial dilutions of the Loxapine stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 0.05 to 50 ng/mL).[10]
- Internal Standard (IS) Working Solution: Prepare a Loxapine-d8 working solution at a fixed concentration (e.g., 10 ng/mL) in 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal.
2. Sample Preparation (Solid-Phase Extraction - SPE):
- Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a polypropylene tube.
- Add 50 µL of the IS working solution to all tubes (except blank matrix) and vortex briefly. This step is critical; adding the IS early ensures it undergoes the exact same extraction process as the analyte.
- Add 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.
- Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
- Load the entire sample mixture onto the SPE cartridge.
- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
- Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters:
- LC System: A standard HPLC or UPLC system.
- Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions (Example):
- Loxapine: Q1: 328.1 m/z → Q3: 271.1 m/z
- Loxapine-d8: Q1: 336.1 m/z → Q3: 271.1 m/z (Note: The precursor ion (Q1) for Loxapine-d8 is shifted by +8 Da. The product ion (Q3) may be the same if the fragmentation results in the loss of the deuterated piperazine moiety, or it could also be different. Specific transitions must be optimized experimentally.)
4. Data Analysis:
- Integrate the chromatographic peaks for both Loxapine and Loxapine-d8 MRM transitions.
- Calculate the peak area ratio (Loxapine area / Loxapine-d8 area) for each sample.
- Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
- Determine the concentration of Loxapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a high-fidelity analytical tool indispensable for the accurate quantification of the antipsychotic drug Loxapine. Its chemical properties, specifically its isotopic stability and near-identical physicochemical behavior to the parent compound, make it an exemplary internal standard for mass spectrometry-based bioanalysis. The methodologies described in this guide highlight its central role in generating reliable pharmacokinetic and clinical data, thereby supporting the safe and effective development and use of Loxapine in therapeutic applications.
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Cassella LA, et al. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Clin Ther. 2014;36(8):1213-1221. [Link]
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Allen, M.H., et al. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. J Clin Pharmacol. 2013;53(4):427-34. [Link]
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Spyker, D.A., et al. Pharmacokinetics and Safety of Single-Dose Inhaled Loxapine in Children and Adolescents. J Clin Pharmacol. 2017;57(10):1307-1315. [Link]
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Hawes, E.M., et al. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. 2010;2(12):1989-2000. [Link]
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The Cornerstone of Precision: A Technical Guide to Loxapine-d8 Hydrochloride as an Internal Standard in Mass Spectrometry
This guide provides an in-depth exploration of the critical role and mechanism of Loxapine-d8 Hydrochloride as a deuterated internal standard in quantitative mass spectrometry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and practical applications that underpin its use in ensuring the accuracy, precision, and reliability of bioanalytical data.
The Analytical Imperative: Why Internal Standards are Non-Negotiable in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of therapeutic agents like loxapine in complex biological matrices is paramount. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to various sources of error that can compromise data integrity. These include variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][2]
An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators and quality controls, at the earliest stage of the analytical workflow.[3] By co-eluting with the analyte, the IS experiences similar analytical variations, allowing for a ratiometric measurement that corrects for these inconsistencies.[4][5] The use of an appropriate IS is a fundamental requirement for robust and reproducible quantitative bioanalysis, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][6]
Loxapine: A Snapshot of its Pharmacological Profile
Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, primarily indicated for the treatment of schizophrenia.[7] Its therapeutic effect is primarily mediated through its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9][10][11] The metabolism of loxapine is extensive, yielding several active metabolites, including amoxapine (N-desmethylloxapine), 7-hydroxyloxapine, and 8-hydroxyloxapine, which also exhibit pharmacological activity.[7][12][13][14] This complex metabolic profile underscores the need for highly selective and accurate analytical methods to delineate the pharmacokinetics of the parent drug and its metabolites.[14][15]
The Ideal Internal Standard: The Case for this compound
The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the "gold standard" for quantitative LC-MS/MS analysis.[1][2][4][5] this compound, in which eight hydrogen atoms in the loxapine molecule have been replaced with deuterium, perfectly embodies the characteristics of an ideal IS for loxapine quantification.
Key Advantages of this compound:
-
Chemical and Physical Equivalence: The substitution of hydrogen with deuterium results in a negligible change in the physicochemical properties of the molecule.[2] Consequently, Loxapine-d8 exhibits nearly identical chromatographic retention times, extraction efficiencies, and ionization responses to loxapine.[5] This ensures that it accurately tracks and compensates for any analytical variability throughout the entire workflow.
-
Co-elution with the Analyte: Due to its structural similarity, Loxapine-d8 co-elutes with loxapine from the liquid chromatography column. This is a critical attribute, as it ensures that both the analyte and the IS are subjected to the same matrix effects at the same point in time during ionization.[4]
-
Mass Differentiation: The eight deuterium atoms impart a mass shift of 8 Daltons compared to the unlabeled loxapine. This mass difference is easily resolved by the mass spectrometer, allowing for the simultaneous but distinct detection of the analyte and the internal standard.
-
Stability: Deuterium is a stable, non-radioactive isotope of hydrogen, ensuring the stability and safety of the internal standard.[5]
The following diagram illustrates the logical flow of using a deuterated internal standard in a typical LC-MS/MS workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocol: A Validated Approach to Loxapine Quantification
The following protocol provides a robust and reproducible method for the quantification of loxapine in human plasma using this compound as the internal standard. This method is based on established principles of bioanalytical method validation as outlined by the FDA.[6][16][17]
Materials and Reagents
| Reagent/Material | Grade | Source |
| Loxapine | Reference Standard | Commercially Available |
| This compound | Internal Standard | Commercially Available |
| Human Plasma (K2EDTA) | Bioanalytical Grade | Reputable Vendor |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Methanol | HPLC Grade | Fisher Scientific or equivalent |
| Formic Acid | LC-MS Grade | Sigma-Aldrich or equivalent |
| Water | Deionized, 18 MΩ·cm | In-house purification system |
| Solid Phase Extraction (SPE) Cartridges | Cation-Exchange | Waters or equivalent |
Preparation of Stock and Working Solutions
-
Loxapine Stock Solution (1 mg/mL): Accurately weigh and dissolve loxapine reference standard in methanol.
-
Loxapine-d8 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Loxapine Working Solutions: Serially dilute the loxapine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Loxapine-d8 HCl Working Solution (IS): Dilute the Loxapine-d8 HCl stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma samples (calibrators, QCs, and unknowns), add 20 µL of the Loxapine-d8 HCl working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1 M carbonate buffer (pH 9.5) and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent UHPLC system |
| Column | C18 reversed-phase, e.g., 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | SCIEX API 5000 or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Loxapine: To be optimized; Loxapine-d8: To be optimized |
Note: Specific SRM transitions and MS parameters should be optimized for the instrument in use.
Method Validation
The analytical method must be fully validated according to FDA guidelines, encompassing the following parameters:[6][17][18]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of loxapine and Loxapine-d8 in blank matrix from at least six different sources.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations over at least three separate runs. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Calibration Curve: A linear regression model with a weighting factor (e.g., 1/x²) is used to fit the data. At least 75% of the calibrators must be within ±15% of their nominal concentrations.
-
Recovery: The extraction efficiency of loxapine and Loxapine-d8 should be consistent and reproducible.
-
Matrix Effect: Assessed to ensure that ion suppression or enhancement from the biological matrix is minimal and consistent across different sources.
-
Stability: Evaluated under various conditions, including freeze-thaw, bench-top, and long-term storage, to ensure the integrity of the analyte in the biological matrix.
Data Interpretation and Quantification
The quantification of loxapine is based on the ratio of the peak area of the analyte to the peak area of the internal standard (Loxapine-d8).
Caption: Logical flow of data processing for quantification.
A calibration curve is constructed by plotting the response ratio against the known concentrations of the calibration standards. The concentration of loxapine in unknown samples is then interpolated from this curve using their measured response ratios.
Conclusion
This compound serves as an indispensable tool in the bioanalytical quantification of loxapine. Its mechanism as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to effectively normalize for variability inherent in the LC-MS/MS workflow. By adhering to a rigorously validated protocol, researchers can leverage the power of Loxapine-d8 to generate high-quality, reliable, and defensible pharmacokinetic data, thereby supporting the safe and effective development and use of loxapine.
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Revisiting loxapine: a systematic review - PMC. (2015). PubMed Central. [Link]
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What is the mechanism of Loxapine? (2024). Patsnap Synapse. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Source not further specified]. [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). [Source not further specified]. [Link]
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What is the mechanism of Loxapine Succinate? (2024). Patsnap Synapse. [Link]
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Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. (2017). PubMed. [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. (2010). PubMed. [Link]
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Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF. (2010). ResearchGate. [Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration. [Link]
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Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. (2012). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for Loxapine-d8 Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Analytical Confidence
In the precise world of pharmaceutical research and development, the reliability of every result hinges on the quality of the materials used. A Certificate of Analysis (CoA) is not merely a document; it is the foundational pillar of quality, a testament to a material's identity, purity, and fitness for purpose.[1][2] This guide delves into the technical intricacies of a CoA for Loxapine-d8 Hydrochloride, a deuterated stable isotope-labeled internal standard.
This compound is the deuterium-labeled form of Loxapine, an antipsychotic agent.[3][4] Its critical role in analytical chemistry, particularly in pharmacokinetic and metabolic studies, is to serve as an internal standard for the quantification of Loxapine in biological matrices using mass spectrometry.[3][5][6] The deuterium labels give it a distinct molecular weight, allowing it to be differentiated from the unlabeled drug, while behaving almost identically during sample extraction and chromatographic separation. This ensures accurate and precise measurement. This guide will deconstruct the CoA, explaining the causality behind each analytical test and providing the field-proven insights necessary to interpret and leverage this vital document.
The framework for a robust CoA is built upon internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH) and Good Manufacturing Practices (GMP).[7][8][9] These guidelines ensure that every aspect of the material's quality—from organic and inorganic impurities to residual solvents—is rigorously controlled and documented.[10][11][12][13]
Deconstructing the Certificate of Analysis: A Symphony of Analytical Techniques
A CoA for a high-purity reference standard like this compound is a synthesis of data from orthogonal analytical methods. Each test provides a unique piece of the puzzle, and together they create a self-validating system that confirms the material's quality.
Identification and Foundational Properties
The first section of a CoA establishes the fundamental identity of the material. This is non-negotiable; every subsequent piece of data is meaningless if the identity of the substance is incorrect.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | Unambiguous name of the compound. |
| CAS Number | 1246820-19-8 | A unique numerical identifier assigned by the Chemical Abstracts Service.[14] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl | Describes the elemental composition, including the eight deuterium atoms.[14] |
| Molecular Weight | 372.32 g/mol | The mass of one mole of the substance, accounting for deuterium.[14] |
| Appearance | Off-white to pale yellow solid | A qualitative check for gross contamination or degradation.[15][16] |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile | Provides practical information for preparing solutions for analysis.[6] |
Structural Confirmation: The "Who Are You?" Tests
Beyond basic properties, definitive structural confirmation is required. This is achieved through spectroscopic techniques that provide a detailed fingerprint of the molecule.
-
Expertise & Experience: ¹H-NMR is arguably the most powerful tool for structural elucidation of organic molecules. For a deuterated standard, its value is twofold. Firstly, the spectrum must be consistent with the overall structure of Loxapine. Secondly, and just as critically, we look for the absence of proton signals in the specific regions of the molecule where deuterium atoms have been incorporated. This confirms successful isotopic labeling.
-
Trustworthiness: The resulting spectrum is a unique fingerprint. Any significant deviation from the expected pattern would immediately invalidate the batch.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the proton spectrum using standard parameters. Typically, 16-64 scans are sufficient to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule's structure. Verify the absence of signals at the deuterated positions.
-
Expertise & Experience: Mass spectrometry directly measures the mass-to-charge ratio of ions. For this compound, this technique serves two primary purposes: confirming the molecular weight and assessing the isotopic purity. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition.
-
Trustworthiness: This method provides direct evidence of the molecular weight, corroborating the identity established by NMR. The analysis of the isotopic cluster provides quantitative proof of successful deuteration.[17]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system.[18]
-
Chromatography (Optional but recommended): Inject the sample onto a C18 reversed-phase column to separate the main component from any potential impurities before it enters the mass spectrometer.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the basic nitrogen atoms in the piperazine ring are readily protonated.
-
Data Acquisition: Acquire the full scan mass spectrum. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of Loxapine-d8.
-
Analysis: Confirm that the observed mass matches the theoretical mass of the protonated molecule.
Purity and Potency: The "How Good Are You?" Tests
Once identity is confirmed, the focus shifts to quantifying the purity of the material. This is paramount for an internal standard, as its accuracy directly impacts the accuracy of the measurements it's used for.
| Test | Method | Result |
| Chemical Purity | HPLC-UV | ≥98%[14][19] |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation[6] |
| Residual Solvents | HS-GC-FID | Conforms to ICH Q3C Limits[10][11] |
| Water Content | Karl Fischer | <0.5% |
| Assay (as is) | qNMR or Mass Balance | 98.0% - 102.0% |
-
Expertise & Experience: HPLC is the workhorse of pharmaceutical purity analysis. It separates the main compound from any process-related impurities or degradation products.[20][21] The choice of a C8 or C18 column is based on the polarity of Loxapine, and a UV detector is used because the molecule contains a chromophore that absorbs UV light. The result, expressed as area percent, gives a clear picture of the purity relative to other UV-active components.
-
Trustworthiness: The method is validated for specificity, linearity, accuracy, and precision, ensuring that the results are reliable and reproducible.[22]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). A typical mobile phase for Loxapine could be Acetonitrile and Water (0.3% Triethylamine) at pH 3.0 in a 40:60 v/v ratio.[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV absorbance at a relevant wavelength (e.g., 254 nm).[21]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection & Analysis: Inject a defined volume (e.g., 10 µL) and record the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
-
Expertise & Experience: For a deuterated standard, knowing the isotopic distribution is critical. While the main species is d8, small amounts of d0 through d7 species may be present from the synthesis. Mass spectrometry can resolve these different isotopic species. High isotopic purity ensures minimal interference with the signal of the non-deuterated analyte being quantified.
-
Trustworthiness: This analysis provides a quantitative measure of the quality of the isotopic labeling, a critical parameter not accessible by other techniques.
Visualizing the Quality Control Workflow
The certification of a reference material is a multi-step, integrated process. The following diagram illustrates the workflow from material synthesis to the final issuance of the Certificate of Analysis.
Caption: Workflow for the Certification of a Reference Material.
The Interplay of Analytical Techniques: A System of Checks and Balances
No single analytical technique is sufficient to fully characterize a reference standard. The strength of a CoA lies in the use of orthogonal methods—different techniques that measure the same or related attributes through different physical principles. This creates a self-validating system.
Caption: Logical Relationships in Analytical Characterization.
For this compound, NMR confirms the carbon-hydrogen framework while MS confirms the overall mass. HPLC confirms that the single peak seen is not co-eluting with an impurity. The sum of the assay value from qNMR or mass balance, plus the percentages of water and residual solvents, should be close to 100%, providing a final check on the completeness of the analysis.
Conclusion: A Commitment to Quality
The Certificate of Analysis for this compound is more than a summary of data; it is the culmination of a rigorous, multi-faceted analytical process governed by stringent quality systems.[1] For the researcher, scientist, or drug development professional, understanding the causality behind each test and the interplay between different analytical techniques is essential. It transforms the CoA from a static document into a dynamic tool, providing the confidence and assurance needed to build reliable, reproducible, and ultimately successful scientific outcomes.
References
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1). Spectroscopy Online. [Link]
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What Is a Good Manufacturing Practice (GMP) Lab? (2020, December 14). OnePointe Solutions. [Link]
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]
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Reference Standards and Certificates of Analysis (CoAs). PharmaRegulatory.in. [Link]
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GMP Analytical Testing: Essential for New Drug Market Entry. (2024, October 3). Adragos Pharma. [Link]
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Good manufacturing practices: How to adapt to GMP regulations. (2024, April 25). AINIA. [Link]
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Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? (2024, January 19). Eurofins USA. [Link]
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Certificate of Analysis (CoA) in Pharma. Advent Chembio. [Link]
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Annex 4. World Health Organization (WHO). [Link]
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Certificate of analysis - FAQs Home. (2021, July 12). EDQM FAQs. [Link]
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Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. PMC - NIH. [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. [Link]
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Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. ijrti. [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]
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Loxapine. PubChem - NIH. [Link]
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RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
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The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. gmp-compliance.org. [Link]
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The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). ResearchGate. [Link]
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A Technical Guide to the Solubility of L-804,600 (Loxapine-d8 Hydrochloride) in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of L-804,600, the deuterated hydrochloride salt of Loxapine. While specific quantitative data for the deuterated form is not extensively published, this guide synthesizes available data for the parent compound, Loxapine, and its common salt forms (succinate and hydrochloride), to provide a robust predictive framework. The underlying physicochemical principles governing solubility are discussed in detail. Furthermore, a rigorous, step-by-step experimental protocol for determining the equilibrium solubility of Loxapine-d8 Hydrochloride is provided, adhering to standards outlined by the United States Pharmacopeia (USP). This document is intended for researchers, formulation scientists, and analytical chemists working on drug development and bioanalytical assays where Loxapine-d8 HCl is used, often as an internal standard.
Introduction
Loxapine is a dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1][2] Its deuterated analog, this compound, is frequently employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Loxapine and its metabolites in biological matrices.[1][3] The accuracy and reliability of these analytical methods, as well as the development of stable formulations, are critically dependent on a thorough understanding of the analyte's solubility in various solvent systems.
The process of drug development, from preclinical formulation to final dosage form, hinges on the aqueous and organic solubility of the active pharmaceutical ingredient (API).[4][5] Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical testing, and is a key determinant of a drug's bioavailability.[4][6] This guide provides essential data and methodologies to support these critical activities.
Physicochemical Properties of Loxapine
To understand the solubility of this compound, one must first consider the physicochemical properties of the parent molecule, Loxapine. Deuterium substitution is a minor structural modification that does not significantly alter these fundamental properties.
| Property | Value | Source |
| Molecular Formula | C18H18ClN3O | PubChem[7] |
| Molecular Weight | 327.8 g/mol | PubChem[7] |
| pKa (basic) | 7.48 | PubChem[7] |
| LogP | 3.6 | DrugBank[7] |
| Melting Point | 109-111 °C | PubChem[7] |
Loxapine is a weakly basic compound with a pKa of 7.48, indicating that it will be ionized at physiological pH.[7] The LogP value of 3.6 suggests it is a lipophilic molecule with poor water solubility.[7] As a hydrochloride salt, its solubility in aqueous media is expected to be pH-dependent, increasing significantly in acidic conditions where the molecule is protonated.
Principles of Solubility
The solubility of an API salt like this compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The general principle of "like dissolves like" is a useful starting point.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding and are effective at solvating ions. Given that Loxapine-d8 HCl is a salt, it is expected to have some solubility in these solvents, particularly those with lower polarity than water, like ethanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not have acidic protons for hydrogen bonding. They are excellent solvents for polar organic molecules. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of compounds.[8]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and are poor at solvating charged species. The solubility of an ionic salt like Loxapine-d8 HCl is expected to be very low in these solvents.
Solubility Data of Loxapine Salts
The following table summarizes the available solubility data for Loxapine succinate in common organic solvents.
| Solvent | Solubility (mg/mL) | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[8][9]; 82 mg/mL[10]; 100 mg/mL[11] | Cayman Chemical[8][9], TargetMol[10], MedChemExpress[11] |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[8][9] |
| Ethanol | ~5 mg/mL[8][9]; 2 mg/mL[10] | Cayman Chemical[8][9], TargetMol[10] |
| Water | Sparingly soluble / Insoluble | Cayman Chemical[8], Selleck Chemicals[12] |
| DMSO:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | Cayman Chemical[8][9] |
Expert Insights: The high solubility in polar aprotic solvents like DMSO and DMF is consistent with Loxapine's chemical structure.[8][9] These solvents are highly effective at disrupting the crystal lattice of the salt and solvating the organic cation. The moderate solubility in ethanol, a polar protic solvent, is also expected.[8][9][10] The very low aqueous buffer solubility highlights the lipophilic nature of the parent molecule.[8][9] For aqueous applications, a common strategy is to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[8]
Experimental Protocol: Equilibrium Solubility Determination
To generate precise solubility data for this compound, a standardized experimental method is required. The Saturation Shake-Flask Method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies and pharmacopeias.[13][14][15]
Objective
To determine the equilibrium solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
0.22 µm syringe filters (PTFE or other solvent-compatible material)
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound solid to a series of appropriately sized glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each test solvent into its respective vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter to remove any remaining particulates. This step is critical to prevent artificially high results.
-
Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[1][16] A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in mg/mL.
System Trustworthiness and Validation
-
Confirming Equilibrium: It is crucial to demonstrate that thermodynamic equilibrium has been reached. This can be achieved by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when the concentration no longer increases over time.[13]
-
Solid State Analysis: The nature of the solid phase should be checked before and after the experiment (e.g., by microscopy or XRPD) to ensure the compound has not changed its crystalline form or converted to a solvate, which would affect the solubility value.
-
Analytical Method Validation: The HPLC or LC-MS/MS method used for quantification must be fully validated for linearity, accuracy, precision, and specificity according to established guidelines.[16]
Discussion and Practical Implications
The solubility data, whether sourced from literature for Loxapine succinate or determined experimentally for Loxapine-d8 HCl, is fundamental for several applications:
-
Analytical Method Development: When using Loxapine-d8 HCl as an internal standard, stock solutions are typically prepared in a solvent where it is highly soluble, such as DMSO or methanol.[1] This ensures complete dissolution and accurate concentration for spiking into calibration standards and quality control samples.
-
Formulation Science: For preclinical studies, formulations are often prepared as solutions.[5] Knowing the solubility limits in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400) is essential for developing stable and deliverable liquid dosage forms.[6]
-
Biopharmaceutical Classification System (BCS): According to regulatory guidelines like the ICH M9, a drug's aqueous solubility over a pH range of 1.2-6.8 is a critical parameter for its BCS classification.[15][17] While this guide focuses on organic solvents, understanding the principles allows for the design of appropriate aqueous solubility studies. A drug is considered highly soluble if its highest dose strength is soluble in ≤250 mL of aqueous media across this pH range.[4][17]
Conclusion
While specific solubility data for this compound is sparse, a robust understanding can be built from the data available for Loxapine succinate and the fundamental physicochemical properties of the parent molecule. Loxapine-d8 HCl is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in lower-alcohols like ethanol, and poor solubility in nonpolar solvents and neutral aqueous media. For definitive quantitative values, the standardized shake-flask method detailed in this guide provides a reliable and scientifically sound approach. This information is critical for ensuring accuracy in bioanalytical testing and for guiding formulation development activities.
References
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Cayman Chemical. Loxapine (succinate) Product Information.
- Zimmer, D., Needham, S. R., & Christianson, C. (2010). Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [URL: https://www.future-science.com/doi/10.4155/bio.10.156]
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- European Compliance Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [URL: https://www.gmp-compliance.org/gmp-news/revision-of-usp-chapter-1236-solubility-measurements-published-for-comments]
- Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [URL: https://biorelevant.com/usp-1236-solubility-measurements-chapter/]
- Li, W., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 137, 123-131. [URL: https://pubmed.ncbi.nlm.nih.gov/28113101/]
- European Compliance Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [URL: https://www.gmp-compliance.org/gmp-news/usp-proposed-addition-to-chapter-1236-solubility-measurements]
- International Journal of Research Trends and Innovation. (2017). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. [URL: http://www.ijrti.org/papers/IJRTI1705021.pdf]
- Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [URL: https://www.dissolutiontech.com/wp-content/uploads/2018/05/DT201705_A04.pdf]
- MedChemExpress. Loxapine succinate. [URL: https://www.medchemexpress.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3964, Loxapine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Loxapine]
- TargetMol. Loxapine succinate. [URL: https://www.targetmol.
- Taylor & Francis Online. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. [URL: https://www.tandfonline.com/doi/full/10.4155/bio.10.156]
- Cayman Chemical. Loxapine (succinate) (CAS 27833-64-3). [URL: https://www.caymanchem.com/product/20760]
- Selleck Chemicals. Loxapine Succinate. [URL: https://www.selleckchem.
- Montes, K., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 382. [URL: https://www.mdpi.com/1999-4923/13/3/382]
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- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-guideline-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]
- Drug Development & Delivery. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [URL: https://drug-dev.com/formulation-development-solubility-enhancing-technologies-in-pharmaceutical-development-a-mini-review/]
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- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. [URL: https://www.who.int/publications/m/item/annex-4-guidance-on-equilibrium-solubility-studies]
- Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. [URL: https://www.gpatindia.com/loxapine-synthesis-sar-mcq-structurechemical-properties-and-therapeutic-uses/]
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- precisionFDA. LOXAPINE. [URL: https://precision.fda.gov/substances/LER583670J]
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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Loxapine-d8 Hydrochloride
Preamble: The Analytical Imperative for Stable Isotope-Labeled Standards
In the landscape of quantitative bioanalysis, particularly within pharmaceutical development and therapeutic drug monitoring, the pursuit of precision and accuracy is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability of analytical processes—stemming from matrix effects, ionization suppression, and sample preparation inconsistencies—can compromise data integrity. The use of stable isotope-labeled (SIL) internal standards is the cornerstone of mitigating these variabilities, with deuterated standards recognized as the gold standard.[1]
Loxapine-d8, a deuterium-labeled analog of the antipsychotic drug loxapine, serves as an exemplary internal standard. Its chemical properties and ionization behavior are nearly identical to the parent drug, ensuring that it co-elutes and experiences similar matrix effects.[2] This allows for reliable correction of analytical variability, leading to highly accurate and reproducible quantification. This guide provides a detailed exploration of the mass spectrometric fragmentation of Loxapine-d8 Hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.
Structural Foundation: Loxapine and its Deuterated Analog
Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class. Its structure consists of a central seven-membered oxazepine ring fused to two benzene rings, with a substituted piperazine moiety at the 11-position.
This compound is specifically deuterated on the piperazine ring, with all eight hydrogen atoms replaced by deuterium. The formal chemical name is 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][2][3]oxazepine hydrochloride. This extensive labeling provides a significant mass shift from the unlabeled analyte, preventing isotopic crosstalk while maintaining near-identical chromatographic and ionization characteristics.
Mass Spectrometric Analysis: Precursor Ion Characterization
Under typical positive mode electrospray ionization (ESI+), both loxapine and loxapine-d8 are readily protonated, primarily on the tertiary amine of the N-methylpiperazine group, to form the precursor ions [M+H]⁺.
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ m/z |
| Loxapine | C₁₈H₁₈ClN₃O | 327.1138 | 328.1211 |
| Loxapine-d8 | C₁₈H₁₀D₈ClN₃O | 335.1641 | 336.1714 |
Table 1: Molecular Properties and Precursor Ions of Loxapine and Loxapine-d8.
Collision-Induced Dissociation (CID): Unraveling the Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated precursor ions reveals a consistent and structurally informative fragmentation pattern. The primary fragmentation pathways involve the cleavage of the piperazine ring, which is the most labile part of the molecule upon protonation.
Fragmentation of Loxapine ([M+H]⁺ at m/z 328.1)
Collision-induced dissociation of the loxapine precursor ion predominantly yields two major product ions. The fragmentation is initiated at the protonated piperazine ring, leading to characteristic bond cleavages.
Major Product Ions of Loxapine:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure |
| 328.1 | 271.1 | [C₁₅H₁₀ClN₂O]⁺ |
| 328.1 | 84.1 | [C₅H₁₀N]⁺ |
Table 2: Key MS/MS Transitions for Loxapine.
Mechanism of Fragmentation:
The primary fragmentation pathway involves the cleavage of the C-N bond connecting the piperazine ring to the dibenzoxazepine core. This is a charge-site initiated fragmentation. The protonated piperazine ring undergoes a ring-opening, followed by the neutral loss of N-methylpiperazine, resulting in the stable product ion at m/z 271.1 .
A secondary, competing fragmentation pathway involves cleavage within the piperazine ring itself. This leads to the formation of the N-methylpiperazine fragment ion at m/z 84.1 .
Caption: Loxapine Fragmentation Pathways.
Fragmentation of Loxapine-d8 ([M+H]⁺ at m/z 336.2)
Due to the deuteration on the piperazine ring, the fragmentation pattern of loxapine-d8 mirrors that of loxapine, but with predictable mass shifts in the fragments containing the piperazine moiety.
Major Product Ions of Loxapine-d8:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure |
| 336.2 | 271.1 | [C₁₅H₁₀ClN₂O]⁺ |
| 336.2 | 92.1 | [C₅H₂D₈N]⁺ |
Table 3: Key MS/MS Transitions for Loxapine-d8.
Mechanistic Insights:
The fragmentation leading to the product ion at m/z 271.1 remains unchanged, as the deuterium labels are lost with the neutral N-methylpiperazine-d8 fragment. This shared fragment ion between the analyte and the internal standard is a hallmark of a well-behaved SIL internal standard.
Conversely, the fragment corresponding to the piperazine ring is shifted by 8 Da to m/z 92.1 , confirming that all eight deuterium atoms are retained in this fragment. This significant mass shift provides a highly specific and interference-free transition for monitoring the internal standard.
Caption: Loxapine-d8 Fragmentation Pathways.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This section outlines a robust, step-by-step methodology for the quantitative analysis of loxapine using loxapine-d8 as an internal standard. The causality behind each experimental choice is explained to ensure a self-validating system.
Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with the analysis.
-
Protocol:
-
To 100 µL of plasma/serum sample, add 20 µL of loxapine-d8 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography
-
Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like loxapine from endogenous interferences. A C18 column provides excellent retention and peak shape. A gradient elution ensures efficient separation and short run times.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Mass Spectrometry
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantitative analysis. The transitions are chosen based on the fragmentation analysis to maximize signal and minimize interference.
-
Parameters:
-
Ionization Mode: ESI+
-
MRM Transitions:
-
Loxapine: 328.1 → 271.1 (Quantifier), 328.1 → 84.1 (Qualifier)
-
Loxapine-d8: 336.2 → 271.1 (Quantifier), 336.2 → 92.1 (Qualifier)
-
-
Collision Energy: Optimized for each transition (typically 20-40 eV).
-
Sources
A Researcher's Comprehensive Guide to Loxapine-d8 Hydrochloride: From Sourcing to Application
For researchers and drug development professionals, the integrity of analytical standards is paramount. This guide provides an in-depth technical overview of Loxapine-d8 Hydrochloride, a critical tool for the accurate quantification of the antipsychotic drug loxapine. We will explore the landscape of commercial suppliers, delve into the essential quality control parameters, and provide a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The Critical Role of a Deuterated Internal Standard
In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard. This compound, in which eight hydrogen atoms on the piperazine ring of the loxapine molecule have been replaced with deuterium, is the preferred internal standard for loxapine quantification.
The rationale for using a deuterated analog lies in its near-identical physicochemical properties to the analyte of interest. It co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. However, its increased mass allows it to be distinguished from the unlabeled loxapine by a mass spectrometer. This co-analytical behavior effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in the final concentration measurements[1][2].
Navigating the Commercial Supplier Landscape
Selecting a reliable supplier for this compound is a critical first step in ensuring the quality and reproducibility of your research. The following table provides a comparative overview of prominent commercial suppliers. It is important to note that while this information is current, researchers should always request the latest Certificate of Analysis for lot-specific details.
| Supplier | Product Number | Stated Purity/Isotopic Purity | Available Pack Sizes | Key Quality Assurance Information |
| Cayman Chemical | 33537 | Chemical Purity: ≥98% (Loxapine); Deuterium Incorporation: ≥99% deuterated forms (d1-d8); ≤1% d0[3] | 1 mg, 5 mg | Provides a detailed Certificate of Analysis with batch-specific analytical results[3]. |
| Santa Cruz Biotechnology | sc-280940 | Purity (TLC): 97%[1] | 1 mg, 5 mg | Certificate of Analysis specifies appearance, identity (¹H-NMR, MS), and purity[1]. |
| Simson Pharma Limited | L880004 | Accompanied by Certificate of Analysis | Custom Synthesis | Specializes in drug impurity standards and research chemicals. |
| MedchemExpress | HY-112046S | Information available upon request. | 1 mg, 5 mg, 10 mg | States the product is for research use and can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[4]. |
| LGC Standards (incorporating Toronto Research Chemicals) | TRC-L472753-1MG | Purity: >95% (HPLC) | 1 mg, 10 mg | Provides a Certificate of Analysis and Safety Data Sheet. |
Expert Insight: When evaluating suppliers, prioritize those that provide a comprehensive Certificate of Analysis (CoA). A thorough CoA should not only state the chemical purity (typically determined by HPLC) but also the isotopic purity, confirming the degree of deuteration and the percentage of the non-deuterated form (d0). The presence of residual solvents and other impurities should also be quantified.
Understanding the Quality Control of this compound
A Certificate of Analysis is a self-validating document that attests to the quality of the standard. Researchers should meticulously review the CoA before using a new batch of this compound.
Key Parameters to Scrutinize on a Certificate of Analysis:
-
Identity Confirmation: This is typically established using techniques like ¹H-NMR and Mass Spectrometry (MS). The ¹H-NMR spectrum should be consistent with the structure of loxapine, albeit with reduced signal intensity for the deuterated positions. The mass spectrum should confirm the correct mass for the deuterated molecule.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity. A purity of ≥98% is generally recommended for use as an analytical standard.
-
Isotopic Purity/Deuterium Incorporation: This is a critical parameter for a deuterated standard. It is usually determined by mass spectrometry and indicates the percentage of the molecules that are fully deuterated (d8) and the distribution of other deuterated forms (d1-d7). A high isotopic purity (e.g., ≥99% d8) is desirable to minimize any potential interference from partially deuterated species.
-
Residual Solvents: The CoA should indicate the amount of any residual solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).
-
Physical Properties: Appearance, melting point, and solubility are also typically reported.
Below is an example of a typical Certificate of Analysis for Loxapine-d8, highlighting the key information.
Sample Certificate of Analysis Data:
| Test | Specification | Result |
| Appearance | Off-white solid | Conforms |
| Identity (¹H-NMR) | Consistent with structure | Conforms |
| Identity (Mass Spec) | Consistent with structure | Conforms |
| Chemical Purity (HPLC) | ≥98% | 99.5% |
| Isotopic Purity (MS) | ≥99% d8 | 99.7% d8 |
| Residual Solvents (GC) | ≤0.5% | 0.1% Methanol |
The Synthesis of this compound: A Conceptual Overview
Understanding the synthesis of this compound can provide insights into potential impurities. The key step in the synthesis is the incorporation of the deuterated piperazine ring.
Caption: Conceptual synthesis pathway for this compound.
The synthesis typically begins with the deuteration of piperazine via a catalytic exchange with deuterium gas[5]. The resulting piperazine-d8 is then reacted with a suitable precursor, such as 2-chlorodibenzo[b,f][6]oxazepin-11(10H)-one, in a condensation reaction to form the loxapine-d8 free base. Finally, treatment with hydrochloric acid yields the hydrochloride salt, which often has improved stability and handling properties.
Experimental Protocol: Quantification of Loxapine in Human Plasma using LC-MS/MS
This protocol is a composite based on validated methods reported in the scientific literature and represents a robust starting point for method development and validation[1][2][6].
Materials and Reagents
-
Loxapine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Loxapine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Loxapine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma for calibration standards, sample plasma for unknowns) into the labeled tubes.
-
For calibration standards and QCs, add the corresponding Loxapine working standard solution.
-
Add 150 µL of the IS working solution (in acetonitrile) to all tubes.
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Mass Transitions (m/z):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) |
| Loxapine | 328.1 | 271.1 |
| Loxapine-d8 | 336.1 | 271.1 |
Expert Insight: The choice of the product ion is crucial for selectivity. For loxapine, the fragmentation of the piperazine ring is a characteristic pathway. As the deuterium atoms are on the piperazine ring, this portion of the molecule is lost during fragmentation, leading to a common product ion for both the analyte and the internal standard. This is an acceptable practice, as the selectivity is achieved in the first quadrupole (Q1) by isolating the different precursor ion masses.
Method Validation
A robust analytical method requires thorough validation. Key validation parameters, as guided by regulatory bodies, include:
-
Linearity: The method should be linear over the expected concentration range in the study samples. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be within ±15% (or ±20% at the lower limit of quantification).
-
Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be evaluated.
Published Validation Data for Loxapine LC-MS/MS Assays:
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.05 - 50 ng/mL | [2][6] |
| Intra-assay Precision | < 15% | [1][6] |
| Inter-assay Precision | < 10% | [1][6] |
| Accuracy | ±13% | [1][6] |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of loxapine in a research setting. A thorough understanding of the commercial supplier landscape, coupled with a critical evaluation of the quality control documentation, is essential for ensuring the reliability of your analytical data. The provided LC-MS/MS protocol, grounded in validated methods, offers a robust starting point for researchers. By adhering to the principles of scientific integrity and best practices in analytical method validation, researchers can confidently utilize this compound to generate high-quality data in their drug development and scientific investigations.
References
-
Cooper, S. F., D'Souza, M. J., & Vandheiden, G. (2010). Validation of HPLC–MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. Retrieved from [Link]
-
Lutz, T., Jindal, S. P., & Cooper, T. B. (1982). GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard. Journal of Analytical Toxicology, 6(6), 301-304. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Loxapine-impurities. Retrieved from [Link]
- Cayman Chemical. (n.d.). Product Information: Loxapine-d8.
-
Zhang, Y., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 43(1), 108-117. Retrieved from [Link]
Sources
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An In-Depth Technical Guide to Loxapine-d8 Hydrochloride for Advanced Bioanalytical Applications
This guide provides a comprehensive technical overview of Loxapine-d8 Hydrochloride, a critical reagent for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its application, ensuring scientific integrity and empowering researchers to achieve the highest standards of accuracy and precision in their work.
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
In the landscape of pharmaceutical research, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and bioequivalence studies, the accuracy of analytical data is paramount. The quantification of antipsychotic agents like loxapine in biological matrices presents a significant challenge due to the complexity of these samples and the low concentrations of the analyte. It is in this context that stable isotope-labeled internal standards, such as this compound, become indispensable tools. Their role extends beyond simple quantification; they are the bedrock of a robust, self-validating analytical system that ensures the reliability of data from discovery through to clinical trials. This guide will delve into the core attributes of this compound, its application, and the underlying principles that make it a superior choice for high-stakes bioanalytical assays.
Physicochemical Properties and Characterization
This compound is the deuterated form of Loxapine Hydrochloride, an antipsychotic medication. The incorporation of eight deuterium atoms into the molecule provides a distinct mass shift, which is the cornerstone of its utility in mass spectrometry-based analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 1246820-19-8 | [1][2][3] |
| Molecular Formula | C₁₈H₁₁D₈Cl₂N₃O | [1][2][3] |
| Molecular Weight | 372.32 g/mol | [1][2][3] |
| Appearance | Off-white solid | [1] |
| Purity (HPLC) | >95% | [4] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [5] |
| Solubility | Soluble in Methanol and Water | [1] |
Expert Insight: The high isotopic purity of this compound is a critical parameter. It ensures a clean and distinct signal in the mass spectrometer, minimizing isotopic crosstalk with the unlabeled analyte and thereby enhancing the accuracy of quantification. The characterization of this internal standard is typically confirmed using a suite of analytical techniques, including ¹H-NMR to verify the structure and the absence of residual protons at the labeled positions, and mass spectrometry to confirm the mass shift and isotopic distribution.[1]
The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[6][7] This is due to the principle of isotope dilution mass spectrometry (IDMS). The core tenet of this technique is that a known amount of the isotopically labeled standard is added to the sample at the earliest stage of the workflow. Because the deuterated standard is chemically and physically almost identical to the unlabeled analyte, it experiences the same processing variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.
Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.
Contextual Pharmacology: The Mechanism of Action of Loxapine
While this compound's primary role is as an analytical standard, understanding the pharmacology of the parent compound, loxapine, is crucial for researchers in the field. Loxapine is a dibenzoxazepine antipsychotic agent. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[6] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, while the antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older typical antipsychotics.
Caption: Simplified signaling pathway for Loxapine's mechanism of action.
Experimental Protocol: Quantification of Loxapine in Human Plasma via LC-MS/MS
The following is a detailed, field-proven protocol for the quantification of loxapine in human plasma using this compound as an internal standard. This method is based on techniques described in the scientific literature and is suitable for pharmacokinetic studies.[8][9][10][11]
1. Preparation of Stock and Working Solutions
-
Loxapine Stock Solution (1 mg/mL): Accurately weigh and dissolve loxapine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of loxapine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
2. Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate loxapine working standard solutions to achieve a desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography System: A UPLC system such as a Waters ACQUITY UPLC I-Class.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate loxapine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer such as a Waters Xevo TQ-S micro.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Loxapine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be optimized).
-
Loxapine-d8: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be optimized, reflecting the mass shift).
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both loxapine and Loxapine-d8 for all samples.
-
Calculate the peak area ratio (loxapine peak area / Loxapine-d8 peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of loxapine in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion: Ensuring Data Integrity in Drug Development
This compound is a quintessential tool for the modern bioanalytical scientist. Its utility is not merely in providing a number, but in ensuring the fidelity of that number. By embracing the principles of isotope dilution mass spectrometry and employing a well-characterized internal standard, researchers can have the utmost confidence in their data. This confidence is the bedrock upon which sound decisions in drug development are made, from preclinical pharmacokinetic profiling to late-stage clinical trials. The methodologies and principles outlined in this guide are intended to empower researchers to achieve the highest level of scientific rigor in their pursuit of developing safe and effective medicines.
References
-
Pharmaffiliates. This compound. [Link]
-
Zimmer, J. S., Needham, S. R., Christianson, C. D., Piekarski, C. M., Sheaff, C. N., Huie, K., Reed, A. R., & Takahashi, L. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989–2000. [Link]
-
Veeprho. Loxapine Impurity 2-D8. [Link]
- Google Patents. (2014).
-
Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
-
Waters Corporation. (2020). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link]
-
ResearchGate. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF. [Link]
-
Wang, J., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers in Pharmacology, 12, 638896. [Link]
-
Tanaka, M., et al. (2024). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Scientific Reports, 14(1), 14351. [Link]
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- 4. This compound | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of Loxapine-d8 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of Loxapine-d8 Hydrochloride, a deuterated analog of the antipsychotic agent Loxapine. Designed for the discerning researcher, this document moves beyond rudimentary safety checklists to deliver a nuanced understanding of the compound's characteristics. Herein, we dissect the causality behind recommended handling protocols, grounded in the principles of chemical stability, isotopic integrity, and pharmacological relevance. Our objective is to empower laboratory professionals with the expertise to not only handle this compound safely but also to leverage its unique properties in their research endeavors.
Section 1: Unveiling this compound: A Profile
This compound is a stable, isotopically labeled form of Loxapine, a dibenzoxazepine antipsychotic.[1][2] The strategic replacement of eight hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders it an invaluable tool in pharmacokinetic and metabolic studies.[1][2][3] This isotopic substitution offers a distinct mass signature, enabling its use as an internal standard for the precise quantification of Loxapine in biological matrices via mass spectrometry.[1][2]
The deuteration is specifically at the piperazine moiety, a common site of metabolic activity. This strategic placement can subtly alter the metabolic profile of the molecule due to the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic processes at that site.[3] Understanding this is crucial for interpreting experimental results accurately.
| Property | Value | Source |
| Chemical Name | 2-Chloro-11-(4-methyl-d3-piperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1][4]oxazepine hydrochloride | [5] |
| CAS Number | 1246820-19-8 | [4][6] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl | [4] |
| Molecular Weight | 372.32 g/mol | [4] |
| Appearance | White solid | [7] |
| Storage Temperature | -20°C | [4][5] |
| Stability | ≥ 4 years (at -20°C) | [5] |
| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [5] |
Section 2: The Pharmacological Context: Mechanism of Action
To appreciate the handling requirements of this compound, one must first understand the potent pharmacological activity of its parent compound, Loxapine. Loxapine is a dopamine D2 receptor antagonist, a key mechanism for its antipsychotic effects.[1] It also exhibits antagonism at serotonin 5-HT2A receptors, which contributes to its therapeutic profile.[1] This dual action on dopaminergic and serotonergic systems is characteristic of many atypical antipsychotics. The compound's activity extends to other receptors, including histamine H1, adrenergic alpha-1, and muscarinic M1 receptors, which can account for some of its side effects like sedation and dry mouth.[1]
Given this potent bioactivity, this compound must be handled with the understanding that it is a pharmacologically active substance, not merely an inert tracer. Accidental exposure could lead to unintended physiological effects.
Figure 1: Simplified signaling pathway of Loxapine's mechanism of action.
Section 3: Hazard Identification and Risk Mitigation
GHS Hazard Classification (based on Loxapine Succinate/Hydrochloride):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[10]
Primary Routes of Exposure:
-
Ingestion: The most significant risk of acute toxicity.[11]
-
Inhalation: Possible, especially if handled as a powder.
-
Dermal and Ocular Contact: Can cause local irritation.[11]
Section 4: Laboratory Handling and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is to minimize all chemical exposures. For this compound, this involves a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing and solution preparation of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[12]
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[8]
-
Lab Coat: A standard lab coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If working outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator may be necessary.
Figure 2: Decision workflow for handling this compound.
Section 5: Storage and Stability: Preserving Isotopic Integrity
Proper storage is paramount not only for safety but also for maintaining the chemical and isotopic purity of this compound.
-
Container: Keep in a tightly sealed, light-resistant container.
-
Atmosphere: For utmost stability, especially if stored for extended periods, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
-
Hygroscopicity: While specific data for the deuterated form is unavailable, many hydrochloride salts are hygroscopic. Storing in a desiccator can mitigate moisture absorption.
Caution on Isotopic Exchange: Deuterated compounds, particularly those with deuterium on heteroatoms or acidic carbons, can undergo hydrogen-deuterium (H-D) exchange with protic solvents (e.g., water, methanol). While the deuterium atoms in Loxapine-d8 are on a piperazine ring and generally stable, it is best practice to use anhydrous, deuterated solvents for solution preparation to avoid any potential for back-exchange.
Section 6: Emergency Procedures: A Proactive Approach
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [8] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 7: Disposal Considerations
This compound and any materials contaminated with it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Section 8: Conclusion
This compound is a powerful tool for advancing our understanding of Loxapine's pharmacology. Its safe and effective use hinges on a comprehensive understanding of its chemical and toxicological properties. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and ensure the integrity of their experimental data. A culture of safety, proactive planning, and a thorough understanding of the materials being used are the cornerstones of responsible scientific practice.
References
-
DC Chemicals. Loxapine hydrochloride|54810-23-0|MSDS. [Link]
-
PubChem - National Institutes of Health. Loxapine. [Link]
- Jenkins, A. J. (2007). Loxapine Intoxication: Case Report and Literature Review. Journal of Analytical Toxicology, 31(6), 343–346.
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
National Center for Biotechnology Information. (2019). Loxapine - LiverTox. [Link]
-
U.S. Food and Drug Administration. LOXITANE® (Loxapine Succinate USP Capsules). [Link]
-
Clym Environmental Services. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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- 3. This compound | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 1246820-19-8 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. targetmol.com [targetmol.com]
- 8. echemi.com [echemi.com]
- 9. Loxapine hydrochloride|54810-23-0|MSDS [dcchemicals.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Loxapine in Human Plasma Using Loxapine-d8 Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the antipsychotic drug loxapine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Loxapine-d8 Hydrochloride, to ensure high accuracy and precision. The method is designed to be readily implemented in a variety of laboratory settings and is validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[1][2] This document provides a comprehensive guide, from sample preparation to data analysis, intended to support therapeutic drug monitoring, pharmacokinetic studies, and other clinical and preclinical research applications.
Introduction: The Rationale for Loxapine Quantification
Loxapine is a dibenzoxazepine-derivative antipsychotic agent primarily used in the management of schizophrenia.[3] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes, ensuring patient compliance, and minimizing the risk of adverse effects, which can include extrapyramidal symptoms and neuroleptic malignant syndrome. A sensitive and selective analytical method is therefore essential for accurate pharmacokinetic and toxicokinetic studies.
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as Loxapine-d8, is a critical component of a robust LC-MS/MS method. The SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the integrity of the quantitative data.
This application note provides a comprehensive, step-by-step protocol for the quantification of loxapine in human plasma, designed to be both scientifically sound and readily adaptable for routine laboratory use.
Method Overview: A Streamlined Workflow
The analytical workflow is designed for efficiency and robustness, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Overall workflow for loxapine quantification.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Loxapine Succinate | Sigma-Aldrich or equivalent | Reference Standard |
| This compound | Toronto Research Chemicals or equivalent | Internal Standard |
| Acetonitrile | Fisher Scientific or equivalent | HPLC or LC-MS Grade |
| Methanol | Fisher Scientific or equivalent | HPLC or LC-MS Grade |
| Formic Acid (≥98%) | Sigma-Aldrich or equivalent | LC-MS Grade |
| Water | Milli-Q® or equivalent | Ultrapure, 18.2 MΩ·cm |
| Human Plasma (K2EDTA) | BioIVT or equivalent | Pooled, Drug-Free |
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the reliability of the entire assay. Using a high-purity solvent like methanol ensures complete dissolution and stability.
-
Loxapine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of loxapine succinate and dissolve it in a 10 mL volumetric flask with methanol.
-
Loxapine-d8 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.
-
Loxapine Working Solutions: Prepare a series of working solutions by serially diluting the loxapine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Loxapine-d8 stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column. Acetonitrile is a commonly used and efficient precipitating agent.[4][5]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (standard, QC, or unknown sample) into the appropriately labeled tube.
-
Add 20 µL of the 100 ng/mL Loxapine-d8 internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol/water is added).
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Rationale: The chromatographic conditions are optimized to achieve a good peak shape and separation of loxapine from endogenous plasma components. A C18 column is well-suited for the retention of moderately polar compounds like loxapine. A gradient elution allows for efficient separation and a shorter run time. Electrospray ionization in positive mode (ESI+) is chosen due to the basic nature of loxapine, which is readily protonated.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. The proposed transitions are based on the known fragmentation patterns of similar compounds and the mass shift introduced by deuterium labeling. The most abundant and stable product ions are selected for quantification (quantifier) and confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| Loxapine | 328.1 | 284.2 | 150 | 35 | Quantifier |
| 328.1 | 241.1 | 150 | 45 | Qualifier | |
| Loxapine-d8 | 336.1 | 292.2 | 150 | 35 | Quantifier |
| 336.1 | 241.1 | 150 | 45 | Qualifier |
Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application, following the principles outlined in the FDA and ICH M10 guidelines.[1][2][6]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To assess the ability of the method to differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. For the IS, it should be ≤ 5% of its response in the LLOQ sample. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the concentration of the analyte. | At least 6 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of the nominal concentration and precision ≤ 20%. |
| Accuracy & Precision | To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision). | At least 3 QC levels (low, mid, high). Intra- and inter-assay accuracy within ±15% of nominal values. Intra- and inter-assay precision (CV) ≤ 15%. |
| Matrix Effect & Recovery | To evaluate the influence of matrix components on the ionization of the analyte and IS, and the efficiency of the extraction process. | Matrix factor should be consistent across different lots of matrix. Recovery should be consistent and reproducible. |
| Stability | To assess the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and robust protocol for the quantification of loxapine in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the use of a deuterated internal standard, ensures high-throughput and reliable results. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications, and it adheres to the stringent requirements for bioanalytical method validation as set forth by regulatory agencies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Meng, M., Zhao, N., Pederson, C. C., & Reuschel, S. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Bioanalysis, 9(5), 449–461. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
-
LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
ResearchGate. (2017). Simultaneous Quantification of Loxapine, Loxapine N-Oxide, Amoxapine, 8-Hydroxyloxapine and 7-Hydroxyloxapine in Human Plasma using LC-MS/MS. [Link]
-
ResearchGate. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
Sources
- 1. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iccs-meeting.org [iccs-meeting.org]
- 5. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of a Loxapine-d8 Hydrochloride Internal Standard Working Solution for Quantitative Bioanalysis
Abstract & Introduction
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accuracy and precision.[1][2] The SIL-IS mitigates variability introduced during sample preparation, injection, and ionization, ensuring robust and reliable quantification of the target analyte.[1][2] Loxapine-d8 Hydrochloride, the deuterium-labeled analog of the antipsychotic drug Loxapine, serves as an ideal internal standard for the quantification of Loxapine and its metabolites in biological matrices.[1][2][] Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, yet is distinguishable by its higher mass-to-charge ratio in the mass spectrometer.
This application note provides a detailed, field-proven protocol for the preparation of a this compound internal standard working solution. The causality behind each step, from solvent selection to dilution strategy, is explained to provide researchers with a comprehensive understanding and a self-validating methodology.
Materials and Reagents
Compound Information
| Parameter | Value | Source |
| Compound Name | This compound | [4][5] |
| CAS Number | 1246820-19-8 | [4][5] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O · HCl | [4] |
| Molecular Weight | 372.32 g/mol | [4] |
| Purity | >95% (HPLC) | [4] |
| Storage | -20°C, under inert atmosphere, hygroscopic | [4][5] |
Reagents and Equipment
-
This compound (neat solid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, low-adhesion tips
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
Health and Safety Precautions
Loxapine, the parent compound, is classified as toxic if swallowed.[6] While a specific Safety Data Sheet (SDS) for this compound was not available, it should be handled with the same level of caution as the parent compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle the neat compound in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[7] Avoid contact with skin and eyes.[7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Consult the specific SDS provided by the supplier for comprehensive safety information before handling.
Experimental Protocol: Solution Preparation
The preparation of a precise and accurate internal standard working solution is a critical step that directly impacts the quality of quantitative results. This protocol follows a two-step dilution process to create a primary stock solution and a subsequent working solution. This approach minimizes weighing errors and allows for greater accuracy in achieving the final low concentration.
Preparation of Primary Stock Solution (100 µg/mL)
The choice of solvent is critical for ensuring the long-term stability and solubility of the internal standard. This compound is soluble in methanol, making it an excellent choice for the primary stock solution due to its high volatility and compatibility with reversed-phase chromatography.[5]
Protocol:
-
Weighing: Accurately weigh approximately 1.0 mg of this compound neat material using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 10.0 mL Class A volumetric flask.
-
Solubilization: Add approximately 7 mL of LC-MS grade methanol to the flask. Gently swirl or sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature. Add methanol to the 10.0 mL mark. Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculation of Exact Concentration:
-
Concentration (µg/mL) = (Weight of Loxapine-d8 HCl in mg) / (Volume of flask in mL) * 1000
-
-
Storage: Transfer the primary stock solution into amber glass vials. Store at -20°C. This solution is expected to be stable for at least one year when stored properly.[8]
Preparation of Internal Standard Working Solution (500 ng/mL)
This working solution is the one that will be spiked into analytical samples (calibrators, quality controls, and unknowns). A concentration of 500 ng/mL in acetonitrile is a well-documented concentration used in bioanalytical assays for Loxapine.[9] Acetonitrile is often used in the final sample preparation steps, such as protein precipitation, making it a compatible solvent for the working solution.[9]
Protocol:
-
Intermediate Dilution (if necessary): For ease of pipetting and to maintain accuracy, an intermediate dilution may be prepared. For example, pipette 100 µL of the 100 µg/mL primary stock into a 10.0 mL volumetric flask and dilute with methanol to create a 1 µg/mL intermediate solution.
-
Final Dilution:
-
Using the 1 µg/mL intermediate solution: Pipette 5.0 mL of the 1 µg/mL solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with acetonitrile. Cap and vortex to mix thoroughly.
-
This results in a final working solution concentration of 500 ng/mL .
-
-
Storage: Aliquot the working solution into smaller, single-use amber vials to minimize freeze-thaw cycles and prevent contamination. Store at -20°C. It is recommended to use this working solution within 2 years when stored at -80°C or 1 year if stored at -20°C.[8]
Workflow Visualization
The following diagram illustrates the sequential steps for the preparation of the this compound internal standard working solution.
Caption: Workflow for Loxapine-d8 HCl Internal Standard Preparation.
Trustworthiness and Self-Validation
To ensure the integrity of the prepared solutions, the following practices are essential:
-
Gravimetric Verification: The weight of the neat material should be documented on a certified analytical balance.
-
Volumetric Precision: Use only Class A calibrated volumetric glassware and calibrated pipettes for all dilutions.
-
Solvent Purity: Employ high-purity, LC-MS grade solvents to prevent the introduction of interfering contaminants.
-
Documentation: Maintain a detailed logbook for each solution, recording the date of preparation, exact weights and volumes, calculated concentrations, solvent lot numbers, and the analyst's name.
-
Performance Check: The performance of a newly prepared working solution should be compared against the previous batch by analyzing a set of quality control samples. The area counts of the internal standard should be consistent and within established laboratory limits.
By adhering to these principles, the protocol becomes a self-validating system, ensuring the consistency and reliability of the internal standard solution and, by extension, the entire quantitative assay.
References
-
Lutz T, Jindal SP, Cooper TB. GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard. J Anal Toxicol. 1982 Nov-Dec;6(6):301-4. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. Available from: [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. Available from: [Link]
-
022549Orig1s000. accessdata.fda.gov. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. Available from: [Link]
-
A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. ResearchGate. Available from: [Link]
-
Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. NIH. Available from: [Link]
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- 7. targetmol.com [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Loxapine and its Key Metabolites in Human Plasma
Introduction: The Clinical and Analytical Rationale
Loxapine is a dibenzoxazepine-class antipsychotic agent primarily used for the management of schizophrenia.[1] Upon administration, it undergoes extensive hepatic metabolism, leading to the formation of several metabolites that contribute to its overall pharmacological and toxicological profile.[1][2][3][4] Key metabolic pathways include N-demethylation to form amoxapine (which has antidepressant properties), aromatic hydroxylation to produce 7-hydroxyloxapine and 8-hydroxyloxapine, and N-oxidation to yield loxapine N-oxide.[2][5][6][7]
Given that the parent drug and its metabolites possess distinct pharmacological activities, their simultaneous measurement is crucial for accurately characterizing the pharmacokinetic profile and understanding inter-individual variability in patient response.[8][9][10] Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS) has become the gold standard for this type of bioanalysis due to its superior sensitivity, specificity, and ability to multiplex, allowing for the precise quantification of multiple analytes in a single run.[11][12]
This application note details a robust and validated UPLC-MS/MS method designed to overcome analytical challenges such as the separation of structural isomers (7- and 8-hydroxyloxapine) and achieving low limits of quantification (LLOQ) suitable for clinical sample analysis.[6] The entire analytical process is grounded in principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[13][14]
Loxapine Metabolism Pathway
The metabolic conversion of loxapine is a critical aspect influencing its therapeutic effect. The diagram below illustrates the primary transformation pathways.
Caption: Primary metabolic pathways of Loxapine.
Analytical Workflow Overview
A successful bioanalytical workflow ensures that each step, from sample collection to final data processing, is controlled and optimized to yield accurate and reproducible results. The following diagram outlines the comprehensive workflow for this method.
Caption: End-to-end UPLC-MS/MS analytical workflow.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Loxapine, Amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, Loxapine N-oxide, and a suitable stable isotope-labeled internal standard (e.g., Loxapine-d8).
-
Solvents: Acetonitrile, Methanol (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate, Deionized water.
-
Biological Matrix: Drug-free human plasma (K2EDTA).
-
SPE Cartridges: Cation-exchange or mixed-mode SPE cartridges suitable for basic compounds.
Protocol: Plasma Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: SPE is selected over simpler methods like protein precipitation to remove a greater extent of matrix interferences, such as phospholipids, which can cause ion suppression in the MS source.[15] Cation-exchange SPE provides high selectivity for the basic analytes of interest, resulting in a cleaner extract and improved recovery.[7] This protocol is adapted from validated methods described in the literature.[6][7]
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (e.g., Loxapine-d8 at 100 ng/mL in 50:50 methanol:water) to all samples except for "double blank" samples (matrix without analyte or IS). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE plate/cartridges by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Wash Step 1 (Interference Removal): Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash Step 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
-
Drying: Dry the SPE sorbent bed completely by applying high vacuum or positive pressure for 5-10 minutes. This step is critical to ensure efficient elution with the organic solvent.
-
Elution: Elute the analytes by adding 2 x 500 µL of a basic organic elution solvent (e.g., 5% ammonium hydroxide in methanol). Collect the eluate in a clean collection plate or tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Vortex thoroughly to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the UPLC-MS/MS system.
Protocol: UPLC-MS/MS Conditions
Rationale: The chromatographic conditions are optimized to achieve baseline separation of the critical isomeric pair, 7-hydroxyloxapine and 8-hydroxyloxapine, while maintaining a short run time. A reversed-phase C18 column with sub-2 µm particles provides the necessary efficiency.[11][12] The mobile phase contains formic acid and ammonium acetate to promote good peak shape and efficient positive-ion electrospray ionization (ESI+).[11] The MS/MS detection uses Multiple Reaction Monitoring (MRM) for its unparalleled selectivity and sensitivity.[6][16]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC, Agilent 1290, or equivalent |
| Column | Phenyl-hexyl or C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol |
| Column Temperature | 35 - 40°C |
| Injection Volume | 2 - 5 µL |
| Flow Rate | 0.4 mL/min |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 4.5 | 95 | 5 |
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Curtain Gas | ~30 psi |
| Collision Gas | Nitrogen |
Table 2: Optimized MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
|---|---|---|---|---|
| Loxapine | 328.1 | 229.1 | 35 | 80 |
| Amoxapine | 314.1 | 241.1 | 30 | 75 |
| 7-Hydroxyloxapine | 344.1 | 229.1 | 40 | 85 |
| 8-Hydroxyloxapine | 344.1 | 229.1 | 40 | 85 |
| Loxapine N-oxide | 344.1 | 229.1 | 38 | 80 |
| Loxapine-d8 (IS) | 336.2 | 237.1 | 35 | 80 |
Note: CE and DP values are instrument-dependent and require optimization.
Method Validation and Performance Characteristics
For use in regulated bioanalysis, the method must be fully validated according to guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10.[13][14] This ensures the data is accurate, precise, and reproducible.
Key Validation Parameters:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analytes or IS.
-
Linearity and Range: The method should demonstrate linearity over a clinically relevant concentration range. A typical range is 0.05 to 50 ng/mL for all analytes.[6] A weighted (1/x²) linear regression is often used.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations (LLOQ, low, mid, high) in replicate (n=5) across several days. Acceptance criteria are typically ±15% deviation from nominal for accuracy and ≤15% CV for precision (±20% and ≤20% at the LLOQ).[6][7]
-
Matrix Effect: Evaluates the impact of matrix components on ionization efficiency.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Recoveries are generally expected to be consistent and reproducible.[6]
-
Stability: Analyte stability is confirmed under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage at -20°C or -80°C.[6]
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Result |
|---|---|
| Calibration Range | 0.0500 – 50.0 ng/mL |
| LLOQ | 0.0500 ng/mL |
| Inter-day Accuracy | 86.4% to 109.3% of nominal[6] |
| Inter-day Precision (CV) | 0.0% to 13.8%[6] |
| Extraction Recovery | >80%[6] |
| Long-Term Stability | Stable in human plasma for at least 260 days at -20°C[6] |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and robust tool for the simultaneous quantification of loxapine and its four major metabolites in human plasma. The combination of a highly efficient SPE sample preparation protocol and optimized UPLC-MS/MS conditions allows for the resolution of critical isomers and achieves LLOQs that are clinically relevant. This fully validated method is fit-for-purpose and can be confidently deployed in regulated environments for therapeutic drug monitoring, pharmacokinetic analysis, and other clinical research applications.
References
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Metabolic pathways of loxapine. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available from: [Link]
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Loxapine Monograph for Professionals. Drugs.com. Available from: [Link]
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What is the mechanism of Loxapine? Patsnap Synapse. Available from: [Link]
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Separation of Loxapine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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What is the mechanism of Loxapine Succinate? Patsnap Synapse. Available from: [Link]
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. Available from: [Link]
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Loxapine - LiverTox. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. Available from: [Link]
-
LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. ResearchGate. Available from: [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Merck Millipore. Available from: [Link]
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Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. SpringerLink. Available from: [Link]
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Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. PubMed. Available from: [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. Available from: [Link]
-
Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. academic.oup.com. Available from: [Link]
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Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. MDPI. Available from: [Link]
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Dynamic Changes in Plasma Metabolic Profiles Reveal a Potential Metabolite Panel for Interpretation of Fatal Intoxication by Chlorpromazine or Olanzapine in Mice. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Salient features of LC-MS methods developed for olanzapine in human plasma. ResearchGate. Available from: [Link]
-
LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. ResearchGate. Available from: [Link]
-
Sample preparation in a bioanalytical workflow – part 1. YouTube. Available from: [Link]
-
Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. PubMed. Available from: [Link]
-
A Novel Method for The Simultaneous Determination of Olanzapine and Escitalopram in Artificial Saliva by High Performance Liquid Chromatography. dergipark.org.tr. Available from: [Link]
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Use of Loxapine-d8 Hydrochloride for therapeutic drug monitoring of loxapine.
An Application Note for the Therapeutic Drug Monitoring of Loxapine Using Loxapine-d8 Hydrochloride as an Internal Standard by LC-MS/MS
Authored by: A Senior Application Scientist
Introduction: The Clinical Imperative for Precision in Loxapine Dosing
Loxapine is a first-generation dibenzoxazepine antipsychotic agent primarily indicated for the management of schizophrenia.[1] Its therapeutic action is mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] While effective, the clinical response and tolerability to loxapine exhibit significant inter-individual variability, influenced by factors such as genetics, metabolism, and drug-drug interactions.[4] The established therapeutic range is typically between 60 to 100 mg daily, but achieving optimal outcomes necessitates a personalized approach.[5]
Therapeutic Drug Monitoring (TDM) emerges as a critical tool in this context. TDM provides a quantitative basis for dose adjustments, aiming to maintain plasma concentrations within the therapeutic window to maximize efficacy while minimizing the risk of adverse effects, which can range from extrapyramidal symptoms to, in rare cases, agranulocytosis.[6][7][8]
The gold standard for TDM is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and specificity.[9] A cornerstone of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). This application note provides a comprehensive protocol for the quantification of loxapine in human plasma using this compound as the internal standard.
The Principle of Isotopic Dilution: Why this compound is the Ideal Internal Standard
The reliability of any LC-MS/MS quantification hinges on the ability to correct for analytical variability introduced during sample preparation and instrumental analysis. A SIL-IS is the most effective tool for this purpose.[10]
Loxapine-d8 is a deuterated form of loxapine where eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3] This substitution makes it an ideal internal standard for several key reasons:
-
Co-elution and Physicochemical Similarity: Loxapine-d8 has virtually identical chemical and physical properties to loxapine. It co-elutes during liquid chromatography and exhibits the same behavior during sample extraction, and ionization.[10] This ensures that any loss of analyte during sample processing or any fluctuation in ionization efficiency (matrix effects) is mirrored by the internal standard.
-
Mass-Based Differentiation: Despite its chemical similarity, Loxapine-d8 is easily distinguished from the native loxapine by the mass spectrometer due to the mass difference imparted by the deuterium atoms.[10]
-
Enhanced Accuracy and Precision: By calculating the ratio of the analyte peak area to the internal standard peak area, the method corrects for variations, leading to exceptionally accurate and precise quantification.[11] This principle, known as isotopic dilution, is the foundation of modern bioanalytical mass spectrometry.
Caption: The role of an internal standard in correcting analytical variability.
Detailed Analytical Protocol
This protocol outlines a method for the extraction and quantification of loxapine from human plasma, validated according to established bioanalytical guidelines.[6][12][13]
Reagents and Materials
-
Analytes: Loxapine (Reference Standard), this compound (Internal Standard).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2EDTA).
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Preparation of Stock and Working Solutions
-
Loxapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Loxapine reference standard in 10 mL of methanol.
-
Loxapine-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Loxapine-d8 HCl in 10 mL of methanol.
-
Loxapine Working Standard Solutions: Perform serial dilutions of the Loxapine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Loxapine-d8 stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.
Preparation of Calibration Standards and Quality Controls (QCs)
To construct the calibration curve, spike drug-free human plasma with the Loxapine working standard solutions to achieve final concentrations ranging from 0.5 to 100 ng/mL. Prepare QCs at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting loxapine from plasma.[14]
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL Loxapine-d8 in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
Caption: Workflow for plasma sample preparation by protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following conditions have been found suitable for the analysis of loxapine. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Tandem Mass Spectrometry (MS/MS) Parameters
The analysis is performed using an electrospray ionization (ESI) source in positive ion mode, with Selected Reaction Monitoring (SRM) for quantification.
| Parameter | Loxapine | Loxapine-d8 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 328.1 | m/z 336.2 |
| Product Ion (Q3) | m/z 255.1 | m/z 263.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimize for specific instrument (e.g., 25-35 eV) | Optimize for specific instrument (e.g., 25-35 eV) |
| Source Temp. | 500 °C | 500 °C |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the loxapine and Loxapine-d8 SRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Loxapine) / (Peak Area of Loxapine-d8).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x² weighting) to determine the best-fit line.
-
Calculate the concentration of loxapine in the QC and unknown samples by interpolating their PAR values from the calibration curve.
Method Validation
A full method validation should be performed to ensure the reliability of the results, adhering to regulatory guidelines.[6][13] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of loxapine and the IS in blank matrix.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (as %CV) should be ≤15% (≤20% at the LLOQ), and accuracy (as % bias) should be within ±15% (±20% at the LLOQ).[9]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of loxapine in human plasma. The use of this compound as an internal standard is fundamental to the assay's success, ensuring high accuracy and precision by effectively correcting for analytical variability.[10][11] By implementing this validated protocol, clinical and research laboratories can provide valuable quantitative data to aid clinicians in personalizing loxapine therapy, thereby optimizing patient outcomes and enhancing therapeutic safety.
References
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Di Masi, A., Carlier, J., et al. (2019). Development and validation of analytical methods for therapeutic drug monitoring. IRIS-AIR. [Link]
-
Drugs.com. (2025). Loxapine Dosage Guide + Max Dose, Adjustments. [Link]
-
Simundic, A. M., & Nikolac, N. (2010). Analytical validation of therapeutic drug monitoring (TDM) on AxSYM Abbott analyzer. Biochemia Medica. [Link]
-
University of Rome "La Sapienza". (2019). Development and validation of analytical methods for therapeutic drug monitoring. [Link]
-
Lutz, T., Jindal, S. P., & Cooper, T. B. (1982). GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard. Journal of Analytical Toxicology. [Link]
-
MedCentral. Loxapine: uses, dosing, warnings, adverse events, interactions. [Link]
-
Lian, K., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]
-
ResearchGate. (2025). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
-
F.A. Davis. Loxapine | Davis's Drug Guide for Rehabilitation Professionals. [Link]
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Texas Health and Human Services. (2025). Psychotropic Monitoring Guidelines. [Link]
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U.S. Food and Drug Administration. Loxapine Succinate USP Capsules LOXITANE. [Link]
-
Cooper, D. P., et al. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. [Link]
-
United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
BioPharm International. (2003). Method Validation Guidelines. [Link]
-
Journal of Analytical Toxicology. (2009). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
NursingCenter. loxapine hydrochloride. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Seger, C., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Clinical Pathology. [Link]
-
de Moraes, G. V., et al. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology. [Link]
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Application Note: Quantitative Analysis of Loxapine in Brain Tissue by LC-MS/MS using a Deuterated Internal Standard
Introduction: The Rationale for Quantifying Loxapine in the CNS
Loxapine is a dibenzoxazepine antipsychotic agent primarily utilized in the treatment of schizophrenia.[1] Its therapeutic efficacy is mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system (CNS).[2][3] Understanding the concentration of loxapine at its site of action—the brain—is paramount for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessing blood-brain barrier penetration, and elucidating the dose-response relationship in neuroscience research.
Direct measurement in brain tissue provides invaluable data that plasma concentrations alone cannot offer. However, the inherent complexity and heterogeneity of the brain matrix, rich in lipids and proteins, present significant analytical challenges.[4][5] These challenges include high matrix effects, potential for ion suppression in mass spectrometry, and the need for rigorous and efficient sample preparation.[5][6][7]
This application note details a comprehensive workflow for the accurate and precise quantification of loxapine in brain tissue. The method's robustness is anchored by two key principles:
-
Stable Isotope Dilution: The use of a deuterated internal standard (IS), Loxapine-d8, which co-elutes with the analyte and experiences similar matrix effects, is critical for correcting for variability during sample preparation and ionization. This is the gold standard for quantitative mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the high selectivity and sensitivity required to measure therapeutic concentrations of loxapine (typically in the ng/g range) against the complex background of brain homogenate.[8][9]
This guide is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and bioanalysis.
Physicochemical Properties and Analytical Considerations
A successful bioanalytical method is built upon an understanding of the analyte's chemical properties. These properties dictate the choices made during sample extraction and chromatographic separation.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₈H₁₈ClN₃O | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 327.8 g/mol | Used for preparing standard solutions. |
| LogP | 3.6 | Indicates high hydrophobicity, favoring extraction into organic solvents and retention on reversed-phase LC columns.[10] |
| pKa (basic) | 7.48 | The molecule is a weak base. At pH values below its pKa, it will be positively charged, which is ideal for ESI+ ionization and can be exploited for extraction.[10] |
Based on these properties, a reversed-phase LC method coupled with positive mode electrospray ionization (ESI+) is the logical approach. The basic nature of loxapine makes it an excellent candidate for liquid-liquid extraction (LLE) by manipulating the pH of the aqueous phase to control its ionization state and, therefore, its solubility in organic solvents.
Comprehensive Analytical Protocol
This protocol provides a step-by-step guide from tissue collection to final data acquisition.
Materials and Reagents
-
Analyte: Loxapine analytical standard (e.g., MedChemExpress, TargetMol).[4][11]
-
Internal Standard (IS): Loxapine-d8 Hydrochloride (e.g., Santa Cruz Biotechnology).[12]
-
Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium hydroxide, methyl tert-butyl ether (MTBE), and sodium borate buffer (100 mM, pH 9.0).
-
Equipment: Bead mill homogenizer (e.g., Bullet Blender), refrigerated centrifuge, vortex mixer, analytical balance, and a calibrated LC-MS/MS system.
Experimental Workflow Diagram
The overall process is summarized in the following diagram.
Caption: Figure 1. Complete workflow for loxapine analysis.
Step-by-Step Protocol: Sample Preparation & Extraction
-
Tissue Weighing: Accurately weigh approximately 100 mg of frozen brain tissue into a 2 mL bead mill homogenization tube.
-
Internal Standard Spiking: Add a precise volume of Loxapine-d8 working solution (e.g., 10 µL of a 1 µg/mL solution) to each sample. This early addition ensures the IS accounts for variability in all subsequent steps.
-
Homogenization:
-
Add 400 µL of ice-cold acetonitrile/water (1:1, v/v) to the tube. This ratio acts as both a homogenization medium and initiates protein precipitation.[7]
-
Add homogenization beads (e.g., 0.5 mm glass beads).[13]
-
Homogenize using a bead mill (e.g., 3-5 minutes at a medium-high speed).[13] The goal is a uniform, liquid homogenate with no visible tissue pieces.
-
Rationale: Acetonitrile is a common protein precipitation agent. Homogenizing in its presence provides efficient cell lysis while simultaneously denaturing proteins, simplifying the subsequent cleanup.
-
-
Protein Precipitation & Clarification: Centrifuge the homogenate at >14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and beads.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of 100 mM sodium borate buffer (pH 9.0) to the supernatant.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Rationale: At pH 9.0 (well above loxapine's pKa of 7.48), the molecule is deprotonated and uncharged. This significantly increases its hydrophobicity and drives its extraction from the aqueous phase into the non-polar organic solvent, MTBE.[10] This step provides a significant cleanup from endogenous polar interferences.
-
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection & Evaporation: Transfer the upper organic layer (MTBE) to a new tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex briefly to dissolve the residue. This sample is now ready for injection.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The hydrophobic nature of loxapine (LogP 3.6) ensures good retention and separation from polar matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ESI+ ionization and maintains an acidic pH to ensure loxapine remains charged. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting hydrophobic compounds from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between run time and chromatographic efficiency. |
| Gradient | 5% to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A standard gradient to elute the analyte while washing the column of more hydrophobic matrix components. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and matrix effects. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
| Parameter | Loxapine | Loxapine-d8 (IS) |
| Precursor Ion [M+H]⁺ | m/z 328.1 | m/z 336.1 |
| Quantifier Ion | m/z 271.1 | m/z 271.1 or 279.1 |
| Qualifier Ion | m/z 84.1 | m/z 84.1 or 92.1 |
| Collision Energy (CE) | Instrument Dependent (Optimize) | Instrument Dependent (Optimize) |
| Dwell Time | ~100 ms | ~100 ms |
-
Rationale for Ion Selection: The precursor ion corresponds to the protonated molecule [M+H]⁺. The quantifier ion is typically the most intense and stable product ion, providing sensitivity. The qualifier ion is a second, structurally significant product ion used for identity confirmation.[15] The ratio of the quantifier to the qualifier signal should remain constant across all samples and standards. For Loxapine-d8, the precursor mass is shifted by +8 Da. The fragmentation pattern is expected to be similar, though some fragments may retain the deuterium labels, resulting in a mass shift (e.g., 279.1 or 92.1).
Method Validation
The described method must be validated to ensure its reliability for bioanalytical applications. Validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10.[12][16]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted (e.g., 1/x²) linear regression. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the degree of scatter. | Replicate (n=5) analysis of Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analysis of at least 6 blank brain homogenate lots. Response should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible across the concentration range. |
| Stability | Evaluate the stability of loxapine in brain tissue under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration (bench-top, freeze-thaw, long-term). |
Conclusion
The protocol presented in this application note provides a selective, sensitive, and robust method for the quantitative determination of loxapine in brain tissue. The strategic combination of a stable isotope-labeled internal standard, an optimized liquid-liquid extraction procedure, and high-sensitivity LC-MS/MS analysis effectively overcomes the challenges associated with this complex biological matrix. Proper method validation according to regulatory standards will ensure the generation of high-quality, reliable data crucial for advancing neuropharmacological research and drug development.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Scientific Instrument Services, Inc. (2009). Protocol for Brain Tissue Homogenization in the Bullet Blender. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3964, Loxapine. Retrieved January 15, 2026, from [Link]
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National Institute for Biological Standards and Control. (n.d.). Brain Tissue Preparation. [Link]
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Vermilyea, S. (2024). Brain Homogenization and MSD Protocol for Mouse Brain and Serum. protocols.io. [Link]
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Sampedro, M. C., et al. (2012). Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: Application to postmortem diagnostics of forensic interest. PubMed. [Link]
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Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
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ResearchGate. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71399, Loxapine Succinate. Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). Loxapine. [Link]
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RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
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ResearchGate. (n.d.). A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. [Link]
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Reddit. (2021). In tandem mass spectrometry MRM analysis how is the precursor ion detected?. [Link]
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ResearchGate. (n.d.). Dynamic MRM details of LC-MS/MS method. [Link]
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SCIEX. (2022). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Loxapine in Human Urine
Abstract and Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent used for the treatment of schizophrenia.[1][2][3] Monitoring the levels of loxapine and its metabolites in urine is a valuable tool for assessing patient adherence to treatment regimens and for pharmacokinetic studies. Loxapine is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine as glucuronide conjugates.[1][4][5] Therefore, a robust bioanalytical method must account for these conjugated forms to provide a complete picture of drug excretion.
This application note provides a detailed, validated protocol for the quantitative determination of total loxapine in human urine. The methodology employs an enzymatic hydrolysis step to convert conjugated metabolites back to their parent forms, followed by a streamlined sample cleanup using solid-phase extraction (SPE). Final analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), Loxapine-d3, ensures the highest level of accuracy and precision by correcting for matrix effects and procedural variability.[8][9]
The validation of this method has been designed to meet the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]
Principle of the Method
The bioanalytical workflow is designed for accuracy, precision, and efficiency. The core principle involves three key stages:
-
Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase to hydrolyze loxapine-glucuronide conjugates. This step is critical because a significant portion of loxapine is excreted in this conjugated form.[5] Cleaving the conjugate allows for the measurement of "total loxapine," providing a more accurate assessment of patient exposure and excretion.
-
Solid-Phase Extraction (SPE): After hydrolysis, the sample is purified using a mixed-mode cation-exchange SPE cartridge. This technique is chosen over liquid-liquid extraction (LLE) for its superior cleanup efficiency, higher reproducibility, and ease of automation.[7][13][14] The SPE process effectively removes endogenous urine components like salts, urea, and pigments that can interfere with the LC-MS/MS analysis.
-
LC-MS/MS Detection: The purified extract is injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, which separates loxapine from any remaining matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for loxapine and its co-eluting stable isotope-labeled internal standard (Loxapine-d3) provide definitive identification and precise quantification.
Below is a diagram illustrating the overall experimental workflow.
Materials and Methods
Reagents and Materials
-
Loxapine succinate reference standard (USP grade or equivalent)
-
Loxapine-d3 (deuterated internal standard)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine for blanks and standards
-
Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
Equipment
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Sciex, Agilent, Waters)
-
Analytical balance
-
pH meter
-
Vortex mixer and centrifuge
-
Positive pressure or vacuum SPE manifold
-
Nitrogen evaporator
-
Calibrated micropipettes
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve loxapine succinate and Loxapine-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the loxapine primary stock with 50:50 methanol:water to prepare working solutions for spiking calibration curve (CAL) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Loxapine-d3 primary stock with methanol.
-
Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human urine to prepare CAL standards covering the desired analytical range (e.g., 1–500 ng/mL) and QC samples at four levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.
Detailed Experimental Protocol
Sample Preparation Protocol
-
Aliquot Sample: Pipette 0.5 mL of urine sample (blank, CAL, QC, or unknown) into a 2 mL polypropylene tube.
-
Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution prepared in 100 mM ammonium acetate buffer (pH 5.0). Vortex briefly.
-
Incubation: Incubate the samples in a water bath at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.
-
Internal Standard Addition: After cooling to room temperature, add 25 µL of the 100 ng/mL Loxapine-d3 IS working solution to all samples except the double blank. Vortex to mix.
-
SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Condition sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a rate of ~1 mL/min.
-
Wash Steps:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Add 1 mL of methanol to remove lipophilic interferences. Dry the cartridge thoroughly under high vacuum or pressure for 5 minutes. Causality: This two-step wash is crucial. The acidic water wash removes salts and polar matrix components, while the methanol wash removes non-basic, fat-soluble compounds. The analyte, being a basic compound, remains protonated and strongly bound to the cation-exchange sorbent.
-
-
Elution: Elute the analyte and IS by adding 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube. Causality: The basic elution solvent neutralizes the charge on the loxapine molecule, disrupting its ionic interaction with the sorbent and allowing it to be eluted.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold 1 min, return to 10% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Loxapine MRM | m/z 328.1 → 257.1 |
| Loxapine-d3 MRM | m/z 331.1 → 260.1 |
| Dwell Time | 100 ms |
| Source Temp. | 500°C |
Bioanalytical Method Validation
The method was fully validated according to the ICH M10 Bioanalytical Method Validation Guideline.[10][11][12] The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose.
Validation Summary and Acceptance Criteria
The following table summarizes the key validation parameters and the generally accepted criteria based on FDA and EMA guidelines.[10][11][15]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 independent blank urine sources. |
| Linearity | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy within ±20% of nominal value; precision ≤ 20% CV. |
| Accuracy | Mean concentration at each QC level (except LLOQ) must be within ±15% of the nominal value. |
| Precision | Coefficient of Variation (CV) at each QC level (except LLOQ) must not exceed 15%. |
| Extraction Recovery | Should be consistent, precise, and reproducible across QC levels. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix; CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability samples must be within ±15% of the nominal concentration of baseline samples. |
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of total loxapine in human urine. The protocol incorporates a necessary enzymatic hydrolysis step and an efficient solid-phase extraction for sample cleanup. The method has been structured to meet international regulatory standards for bioanalytical method validation, making it suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Drugs.com. (2024). Loxapine Monograph for Professionals. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Food and Drug Administration. (n.d.). LOXITANE® (Loxapine Succinate USP Capsules) Label. [Link]
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European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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National Center for Biotechnology Information. (n.d.). Loxapine - PubChem. [Link]
-
Lin, S. N., & Ng, K. Y. (1982). GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard. Journal of analytical toxicology, 6(6), 301–304. [Link]
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Wikipedia. (n.d.). Loxapine. [Link]
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Mattioli, F., et al. (2015). Revisiting loxapine: a systematic review. Neuropsychiatric disease and treatment, 11, 927–940. [Link]
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ResearchGate. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
-
Cooper, S. F., Dugal, R., & Bertrand, M. J. (1979). Determination of loxapine in human plasma and urine and identification of three urinary metabolites. Xenobiotica, 9(7), 405-414. [Link]
-
Zimmer, J. S., et al. (2012). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 4(21), 2565-2578. [Link]
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Semantic Scholar. (n.d.). A Novel Bioanalytical Method for Simultaneous Determination of Olanzapine and Samidorphan in Human Plasma Using RP-HPLC. [Link]
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National Center for Biotechnology Information. (2014). Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction... DARU Journal of Pharmaceutical Sciences. [Link]
-
Scientific Research Publishing. (2016). Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction... American Journal of Analytical Chemistry. [Link]
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Johnson-Davis, K. L., et al. (2020). A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. Journal of analytical toxicology, 44(4), 325–334. [Link]
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de Santana, F. J., et al. (2015). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry... Clinical and experimental pharmacology & physiology, 42(3), 305–313. [Link]
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Kim, J. Y., et al. (2020). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Molecules, 25(24), 5920. [Link]
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ResearchGate. (n.d.). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. [Link]
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ResearchGate. (n.d.). Extraction and Determination of Some Psychotropic Drugs in Urine Samples Using Dispersive Liquid–liquid Microextraction...[Link]
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United Chemical Technologies. (2010). Solid Phase Extraction Applications Manual. [Link]
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MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]
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National Center for Biotechnology Information. (2018). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate... Journal of pharmaceutical and biomedical analysis. [Link]
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LCGC. (2014). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. [Link]
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George, S., et al. (2014). A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration. Analytical and bioanalytical chemistry, 406(25), 6245–6252. [Link]
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Oriental Journal of Chemistry. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. [Link]
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Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Loxapine Utilizing Loxapine-d8 Hydrochloride as an Internal Standard
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antipsychotic drug Loxapine in biological matrices. To ensure the highest degree of accuracy and precision, this protocol incorporates Loxapine-d8 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and potential matrix effects.[1][2] This guide provides a comprehensive framework, from sample preparation to optimized mass spectrometer settings, designed for researchers, scientists, and drug development professionals. All methodologies are grounded in established scientific principles and adhere to regulatory guidelines for bioanalytical method validation.[3][4]
Introduction to Loxapine and the Rationale for a Deuterated Internal Standard
Loxapine is a dibenzoxazepine antipsychotic medication primarily used in the treatment of schizophrenia.[5] Accurate quantification of Loxapine in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Tandem mass spectrometry coupled with liquid chromatography has become the preferred analytical technique for such applications due to its inherent selectivity and sensitivity.
The cornerstone of a reliable quantitative LC-MS/MS assay is the internal standard. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout the analytical process, including extraction, chromatography, and ionization.[1] Loxapine-d8, a deuterated analog of Loxapine, serves this purpose exceptionally well. Since it is chemically identical to Loxapine, with the only difference being the substitution of eight hydrogen atoms with deuterium, it co-elutes chromatographically and exhibits nearly identical ionization and fragmentation behavior. This ensures that any variations encountered during sample processing or analysis will affect both the analyte and the internal standard to the same extent, leading to highly reliable and reproducible results.
Physicochemical Properties and Mass Spectrometric Fragmentation
A thorough understanding of the analyte's and internal standard's physicochemical properties is fundamental to method development.
| Property | Loxapine | This compound |
| Chemical Formula | C₁₈H₁₈ClN₃O | C₁₈H₁₁D₈ClN₃O·HCl |
| Monoisotopic Mass | 327.1142 g/mol | 335.1645 g/mol (free base) |
| Structure | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][3][6]benzoxazepine | 8-chloro-6-(4-methylpiperazin-1-yl-d8)benzo[b][3][6]benzoxazepine hydrochloride |
Fragmentation Pathway:
The primary fragmentation of Loxapine in positive ion electrospray ionization (ESI+) mode involves the cleavage of the bond between the dibenzoxazepine core and the piperazine ring. This results in a stable, characteristic product ion.
Caption: Fragmentation of Loxapine and Loxapine-d8.
Experimental Protocols
This section outlines the step-by-step procedures for sample preparation and LC-MS/MS analysis. These protocols are designed to be a robust starting point and can be further optimized based on specific laboratory instrumentation and matrix requirements.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Loxapine from plasma samples.[7]
Materials:
-
Human plasma (or other biological matrix)
-
Loxapine and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a working internal standard solution: Dilute the this compound stock solution in a 50:50 (v/v) ACN:MeOH mixture to a final concentration of 100 ng/mL.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL Loxapine-d8 working solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Liquid Chromatography Conditions
The following chromatographic conditions provide a good separation of Loxapine from potential matrix interferences.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometer Settings
The following parameters are provided as a starting point for method development on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. It is crucial to optimize these parameters for the specific instrument being used.
| Parameter | Loxapine | Loxapine-d8 |
| Precursor Ion (Q1) m/z | 328.1 | 336.2 |
| Product Ion (Q3) m/z | 271.1 | 271.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (DP) (V) | 70 | 70 |
| Collision Energy (CE) (eV) | 35 | 35 |
| Cell Exit Potential (CXP) (V) | 12 | 12 |
Rationale for Parameter Selection:
-
Precursor and Product Ions: The precursor ions correspond to the protonated molecules [M+H]⁺. The product ion at m/z 271.1 is the most abundant and stable fragment, resulting from the loss of the N-methylpiperazine (or its deuterated counterpart) moiety, providing excellent selectivity.
-
DP, CE, and CXP: The provided values are based on typical settings for similar antipsychotic compounds and should be optimized to maximize the signal intensity for both the analyte and the internal standard.[1] A compound optimization routine on the mass spectrometer should be performed by infusing a standard solution of both Loxapine and Loxapine-d8.
Method Validation and Trustworthiness
For the developed method to be considered trustworthy and reliable, a full validation should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[3][4] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
By systematically evaluating these parameters, the reliability and robustness of the analytical method are ensured.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of Loxapine using this compound as an internal standard. The combination of a well-defined sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection ensures a highly selective, sensitive, and reliable method. Adherence to the principles of bioanalytical method validation will further guarantee the integrity of the data generated, making this method suitable for a wide range of applications in clinical and pharmaceutical research.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, Y., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Frontiers in Pharmacology, 12, 638386. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3964, Loxapine. [Link]
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Paci, A., et al. (2015). Revisiting loxapine: a systematic review. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 621-634. [Link]
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NIST. (n.d.). Loxapine. NIST Chemistry WebBook. [Link]
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RSC Publishing. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis, 12(20), 1421-1426. [Link]
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Saravana Kumar, M., et al. (2014). LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 98, 239-245. [Link]
-
Wang, D., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
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Application Notes and Protocols for Loxapine Analysis in Forensic Toxicology
Introduction: The Forensic Significance of Loxapine
Loxapine is a dibenzoxazepine antipsychotic medication primarily used in the management of schizophrenia.[1][2] Its presence in postmortem and other forensic biological samples can be of significant interest in determining cause and manner of death, as well as in cases of drug-facilitated crimes or driving under the influence. Loxapine is extensively metabolized in the human body, primarily through demethylation to amoxapine (an antidepressant), hydroxylation to 7-OH-loxapine and 8-OH-loxapine, and N-oxidation to loxapine N-oxide.[1][3][4] Consequently, a comprehensive toxicological analysis requires the accurate quantification of both the parent drug and its major metabolites.
The choice of biological matrix is crucial and depends on the specifics of the investigation.[5][6] Blood or plasma is preferred for assessing recent use and potential impairment, while urine provides a longer detection window.[5][6] In postmortem cases, a variety of specimens including blood, urine, bile, vitreous humor, and tissues like the liver and brain are often collected to understand drug distribution and exposure.[1][7][8] The inherent complexity of these biological matrices necessitates robust and validated sample preparation techniques to remove interfering substances and concentrate the analytes of interest prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
This document provides a detailed guide to the principal sample preparation techniques for the analysis of loxapine and its metabolites in forensic toxicology: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each section will delve into the theoretical underpinnings of the technique, provide a detailed protocol, and discuss the respective advantages and limitations, grounded in established forensic and bioanalytical principles.
I. Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Selectivity
Solid-phase extraction is a highly selective and efficient sample preparation technique that has become increasingly popular in forensic toxicology laboratories.[10][11] It offers significant advantages over traditional methods, including higher analyte recovery, reduced matrix effects, and improved sensitivity.[9][12] The principle of SPE involves the partitioning of analytes between a liquid sample and a solid stationary phase. By carefully selecting the sorbent and elution solvents, it is possible to isolate loxapine and its metabolites from complex biological matrices with high purity.[13]
For the analysis of loxapine, a basic compound, cation-exchange SPE is a particularly effective approach.[14][15] This technique utilizes a sorbent with negatively charged functional groups that interact with the positively charged loxapine and its metabolites at an appropriate pH.
Workflow for Solid-Phase Extraction of Loxapine
Caption: Workflow for Liquid-Liquid Extraction of Loxapine.
Detailed Protocol for LLE of Loxapine from Whole Blood
This protocol is based on general procedures for basic drug extraction in forensic toxicology. [16] 1. Sample Preparation:
- Pipette 2 mL of whole blood into a screw-cap culture tube.
- Add the internal standard.
- Add 2 mL of a pH 9.8 carbonate-bicarbonate buffer.
- Vortex mix for 10 seconds.
2. Extraction:
- Add 5 mL of n-butyl chloride.
- Cap the tube and mix on a rotator for 20 minutes.
- Centrifuge at 2500 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a clean tube.
3. Back Extraction (Optional, for cleaner extract):
- To the organic extract, add 2 mL of 0.5 N HCl.
- Vortex and centrifuge as before. The analytes will move into the acidic aqueous phase.
- Discard the organic layer.
- Make the aqueous phase alkaline with a strong base (e.g., concentrated sodium carbonate solution).
- Perform a second extraction with a fresh aliquot of organic solvent.
- Transfer the organic layer to a new tube.
4. Final Steps:
- Evaporate the organic solvent to dryness under nitrogen.
- Reconstitute the residue in a suitable solvent for the analytical instrument.
Causality Behind Experimental Choices:
-
Alkaline pH: Adjusting the sample to a pH of 9.8 ensures that loxapine (a weak base) is in its non-ionized form, making it more soluble in the organic extraction solvent.
-
Choice of Solvent: n-Butyl chloride is a common solvent for extracting basic drugs. The choice of solvent can be optimized based on the specific analytes and matrix.
-
Back Extraction: This optional step provides an additional layer of purification by transferring the analytes back into an aqueous phase, leaving neutral and acidic interferences behind in the first organic phase.
III. Protein Precipitation (PPT): The Rapid and Simple Approach
Protein precipitation is the simplest and fastest method for removing proteins from biological samples, particularly plasma and serum. [17][18]It involves adding a substance, typically an organic solvent or a strong acid, that disrupts the protein structure, causing them to precipitate out of solution. [17][18]While quick and easy, PPT is less selective than SPE or LLE and may result in a "dirtier" extract, potentially leading to more significant matrix effects. [17]
Workflow for Protein Precipitation of Loxapine
Caption: Workflow for Protein Precipitation of Loxapine.
Detailed Protocol for PPT of Loxapine from Plasma using Acetonitrile
This protocol is based on general protein precipitation methods and has been shown to be effective for loxapine analysis. [14][17][19] 1. Precipitation:
- To a microcentrifuge tube, add 100 µL of plasma.
- Add the internal standard.
- Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).
- Vortex vigorously for 30 seconds to ensure complete protein precipitation.
2. Separation:
- Centrifuge the tube at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
3. Final Step:
- Carefully aspirate the supernatant and transfer it to an autosampler vial for direct injection into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase.
Causality Behind Experimental Choices:
-
Acetonitrile as Precipitant: Acetonitrile is a commonly used organic solvent for protein precipitation because it is water-miscible and effectively denatures and precipitates a wide range of proteins. [17][18]It has been found to yield high recovery for many drugs. [17]* High-Speed Centrifugation: This step is crucial for tightly packing the precipitated protein pellet, allowing for the clean and easy removal of the supernatant containing the analytes of interest.
IV. Method Validation and Performance Comparison
The selection of a sample preparation technique is a balance between the desired level of cleanliness, recovery, throughput, and cost. All methods used in a forensic toxicology setting must be fully validated to ensure the reliability and accuracy of the results. [20]Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and stability. The stability of loxapine and its metabolites in biological matrices is a critical consideration, as degradation can lead to inaccurate quantification. [21][22]Stability should be assessed under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles. [21] Quantitative Data Summary
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >80% for loxapine and metabolites [15][23] | Variable, often lower than SPE | Generally high (>80%) [17] |
| Lower Limit of Quantification (LLOQ) | As low as 0.0500 ng/mL in plasma [14][15][23] | Method dependent, can be higher than SPE | 0.100 ng/mL for loxapine N-oxide in plasma [14][15] |
| Precision (Inter-assay) | <10% [14][15] | Typically <15% | <10% [14][15] |
| Accuracy | Within ±13% of nominal values [14][15] | Generally within ±15% | Within ±13% of nominal values [14][15] |
| Matrix Effects | Minimized due to high selectivity | Can be significant | Potentially the highest |
| Throughput | Moderate, can be automated | Low, labor-intensive | High, easily automated [24] |
| Cost per Sample | Highest | Moderate | Lowest |
V. Conclusion and Recommendations
The choice of sample preparation technique for loxapine analysis in a forensic toxicology setting is dictated by the specific requirements of the case and the laboratory's resources.
-
Solid-Phase Extraction (SPE) is recommended for cases requiring the highest sensitivity and selectivity, such as the analysis of low-concentration samples or when minimal matrix effects are critical for accurate quantification. Its higher cost and complexity are offset by the generation of very clean extracts.
-
Protein Precipitation (PPT) is the method of choice for high-throughput screening or when rapid turnaround time is essential. Its simplicity and low cost are major advantages, but analysts must be vigilant for potential matrix effects that could compromise the accuracy of the results.
Regardless of the method chosen, rigorous validation is paramount to ensure that the data generated is scientifically sound and defensible in a legal context.
References
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. [Link]
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Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF. ResearchGate. [Link]
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Loxapine Intoxication: Case Report and Literature Review. ResearchGate. [Link]
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Postmortem Blood and Tissue Levels of Loxapine and its Metabolites. Journal of Analytical Toxicology. [Link]
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Clinical Pharmacology and Biopharmaceutics Review(s) - Adasuve. accessdata.fda.gov. [Link]
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Revisiting loxapine: a systematic review. Annals of General Psychiatry. [Link]
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Postmortem blood and tissue levels of loxapine and its metabolites. PubMed. [Link]
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Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]
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Characterization of Loxapine Human Metabolism. ResearchGate. [Link]
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Simultaneous extraction and determination of trace amounts of olanzapine and fluoxetine from biological fluids: comparison of conventional hollow fiber supported liquid phase microextraction and pulsed electrically assisted liquid-phase microextraction techniques. Analytical Methods. [Link]
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Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]
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Novel strategies for sample preparation in forensic toxicology. Bioanalysis. [Link]
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Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Journal of Analytical Toxicology. [Link]
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Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science. [Link]
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Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. International Journal of Research Trends and Innovation. [Link]
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Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science. [Link]
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FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY PRINCIPLE. NYC.gov. [Link]
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LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
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Sample Preparation in Forensic Toxicological Analysis May Have Huge Impacts. Forensic Mag. [Link]
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Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
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Analytical Method Validation in Forensic Assay. Adli Bilimler ve Suç Araştırmaları Dergisi. [Link]
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Sample preparation in forensic toxicological analysis may have huge impacts. Phys.org. [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
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Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules. [Link]
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Determination of Olanzapine in a Postmortem Case. Journal of Analytical Toxicology. [Link]
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Drug stability in forensic toxicology. RTI International. [Link]
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Solid-phase Extraction of Drugs From Biological Tissues--A Review. PubMed. [Link]
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Forensic Sample Analysis. Separation Science. [Link]
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Determination of olanzapine in a postmortem case. PubMed. [Link]
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Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Forensic Toxicology. [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]
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Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples. Pharmaceuticals. [Link]
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Troubleshooting & Optimization
How to minimize matrix effects in loxapine bioanalysis.
A Guide to Identifying and Minimizing Matrix Effects in LC-MS/MS Analysis
Welcome to the technical support center for loxapine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying loxapine in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your own methods effectively. This document addresses common challenges, with a primary focus on mitigating matrix effects—a critical factor for ensuring accurate, robust, and reproducible results in regulated bioanalysis.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts regarding loxapine and the nature of matrix effects in LC-MS/MS analysis.
Q1: What are matrix effects and why are they a major concern in bioanalysis?
A: Matrix effect is the alteration—suppression or enhancement—of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In bioanalysis, particularly with complex matrices like plasma or serum, these components can include salts, endogenous metabolites, and, most notably, phospholipids.[3][4] This phenomenon is a significant concern because it can directly impact the accuracy, precision, and sensitivity of the quantitative results, potentially leading to unreliable data for pharmacokinetic and toxicokinetic studies.[2][3] Regulatory bodies like the FDA require that matrix effects be thoroughly investigated and controlled during method validation.[5][6][7]
Q2: What makes phospholipids the primary source of matrix effects?
A: Phospholipids are a major class of endogenous compounds in biological samples and a primary cause of matrix effects for several reasons.[1][3][8][9]
-
High Concentration: They are present at high concentrations in plasma and serum.[3][9]
-
Amphipathic Nature: Phospholipids possess a polar (phosphate) head group and a non-polar (lipid) tail. This structure allows them to interact with both reversed-phase columns and co-extract with analytes during various sample preparation techniques.[1]
-
Ionization Competition: During electrospray ionization (ESI), phospholipids can co-elute with the target analyte and compete for ionization, often suppressing the analyte's signal.[4][10]
-
Column Accumulation: If not adequately removed, phospholipids can accumulate on the analytical column and elute unpredictably in subsequent injections, causing sporadic matrix effects and compromising assay robustness.[4]
Q3: Why is loxapine bioanalysis particularly susceptible to matrix effects?
A: Loxapine is a dibenzoxazepine antipsychotic agent. Its susceptibility to matrix effects stems from its physicochemical properties and the typical analytical conditions used. Loxapine is a basic compound (pKa ≈ 7.5), often analyzed using reversed-phase chromatography with positive electrospray ionization (ESI+). This mode is also highly sensitive to phospholipids, especially glycerophosphocholines, which can easily cause ion suppression.[1][8] Furthermore, common "quick and dirty" sample preparation methods like protein precipitation (PPT) are notoriously ineffective at removing phospholipids, leaving the analysis vulnerable to their interfering effects.[3][4]
Q4: What is an Internal Standard (IS) and how does it help compensate for matrix effects?
A: An internal standard is a compound of known concentration added to every sample, calibrator, and QC before sample processing.[11] Its purpose is to mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection.[11][12] By calculating the ratio of the analyte's response to the IS response, variations due to sample preparation, injection volume, and matrix effects can be normalized.[13]
The gold standard is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., Loxapine-d8).[12][14] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement, thus providing the most accurate compensation.[2][11] If a SIL-IS is unavailable, a structural analog may be used, but it must be demonstrated to track the analyte's performance adequately during validation.[11]
Part 2: Troubleshooting Guide & Optimization Strategies
This section provides direct answers to common issues encountered during method development and sample analysis for loxapine.
Q5: My loxapine signal is low and inconsistent across different plasma lots. How do I confirm if matrix effects are the cause?
A: This is a classic symptom of matrix effects. To confirm and quantify the issue, you should perform a Post-Extraction Spike Experiment . This is a core requirement of regulatory method validation.[5][6]
The experiment involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a clean solution (Set A).
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The goal is an MF close to 1. The FDA guidance recommends evaluating matrix effects in at least six different lots of the biological matrix.[6][7]
A qualitative method to identify problematic regions in your chromatogram is the Post-Column Infusion experiment.[15][16][17] This involves infusing a constant flow of loxapine solution into the mass spectrometer while injecting an extracted blank matrix sample onto the column. A dip in the baseline signal at a specific retention time indicates a zone of ion suppression.[17][18]
Q6: I used Protein Precipitation (PPT) for sample cleanup, but I'm still seeing significant ion suppression. What should I do next?
A: This is a very common scenario. While PPT is fast and inexpensive, it is ineffective at removing phospholipids.[3][4] You need to implement a more selective sample preparation technique to remove these interferences. Your primary options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts if the solvent system is optimized.[3] For a basic compound like loxapine, you would adjust the sample pH to be >9.5 (two pH units above its pKa) to ensure it is in its neutral, more organic-soluble form. Then, extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[12]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and achieving high recovery. For loxapine, a cation-exchange SPE mechanism is highly recommended and has been used successfully in validated methods.[14][19][20] This method specifically retains the positively charged loxapine while allowing neutral and acidic interferences (including many phospholipids) to be washed away.
Q7: How do I choose between LLE and SPE? What are the trade-offs?
A: The choice depends on your specific analytical goals, including required sensitivity, throughput, and available resources.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High to Very High |
| Phospholipid Removal | Poor[3][4] | Good | Excellent |
| Analyte Recovery | High (but dirty) | Variable, analyte-dependent | High and reproducible |
| Throughput | High | Moderate (can be automated) | Moderate (can be automated) |
| Method Development | Minimal | Moderate (solvent & pH) | Can be complex (sorbent & solvent) |
| Cost per Sample | Low | Low to Moderate | High |
| Best For... | Non-regulated discovery, where speed is critical. | When high cleanliness is needed and analyte has good solubility in an immiscible organic solvent. | Regulated bioanalysis requiring maximum cleanliness, reproducibility, and sensitivity.[19][21] |
Q8: My chromatography shows loxapine eluting very early. Could this be contributing to matrix effects?
A: Yes, absolutely. In reversed-phase chromatography, the most polar and disruptive matrix components, particularly lysophospholipids, tend to elute early.[8] If your analyte has poor retention and elutes near the solvent front, it is highly likely to co-elute with these interferences, leading to significant and variable ion suppression.
Solution: Optimize your chromatographic conditions to increase loxapine's retention and move it away from the "suppression zone."
-
Increase Mobile Phase pH: Since loxapine is a basic compound, using a mobile phase with a higher pH (e.g., using an ammonium formate or ammonium bicarbonate buffer at pH 8-10) will neutralize the molecule, making it less polar and increasing its retention on a C18 column.
-
Use a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, which can offer different selectivity for basic compounds.
-
Adjust Gradient Profile: Employ a shallower gradient at the beginning of the run to allow more time for the separation of early-eluting components from your analyte.
Q9: Can I just dilute my sample to minimize matrix effects?
A: Sample dilution can be a surprisingly effective strategy, but it has a major drawback: loss of sensitivity. By diluting the sample (e.g., 1:10 with water or mobile phase), you reduce the concentration of all matrix components, including phospholipids, thereby lessening their impact on ionization. However, you also dilute your analyte by the same factor. This approach is only viable if your assay has ample sensitivity and the loxapine concentrations you are measuring are well above the lower limit of quantitation (LLOQ) after dilution.
Part 3: Experimental Workflows & Protocols
The following section provides detailed diagrams and step-by-step protocols for key methodologies discussed.
Workflow for Troubleshooting Matrix Effects
This decision tree outlines a systematic approach to identifying and mitigating matrix effects in your loxapine assay.
Caption: A decision tree for systematically identifying and resolving matrix effects.
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE)
This protocol is a robust method for extracting loxapine from plasma, based on principles used in validated assays.[19][20]
Materials:
-
Mixed-Mode Strong Cation-Exchange SPE Cartridge (e.g., 30 mg / 1 mL)
-
Human Plasma (K2EDTA)
-
Loxapine-d8 Internal Standard (IS) solution
-
2% Formic Acid in Water
-
Methanol
-
Acetonitrile
-
5% Ammonium Hydroxide in Methanol (Elution Buffer)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of IS solution (e.g., Loxapine-d8 in methanol).
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 10 seconds to mix. This step lyses cells, precipitates some proteins, and ensures loxapine is protonated (positively charged).
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition with 1 mL of Methanol.
-
Equilibrate with 1 mL of 2% Formic Acid in Water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Apply gentle vacuum to pull the sample through the sorbent at a rate of ~1 mL/min. The positively charged loxapine will bind to the cation-exchange sorbent.
-
-
Wash Steps:
-
Wash 1 (Polar Interferences): Add 1 mL of 2% Formic Acid in Water. Apply vacuum to pull through.
-
Wash 2 (Non-polar Interferences): Add 1 mL of Acetonitrile. Apply vacuum to pull through. This step is crucial for removing phospholipids that may have been retained via hydrophobic interactions.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 500 µL of 5% Ammonium Hydroxide in Methanol. The ammonia neutralizes the charge on loxapine, releasing it from the sorbent.
-
Allow to soak for 1 minute before pulling through with gentle vacuum.
-
Repeat elution with a second 500 µL aliquot for maximum recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner extract than PPT and can be effective for loxapine.
Materials:
-
Human Plasma (K2EDTA)
-
Loxapine-d8 Internal Standard (IS) solution
-
1 M Sodium Carbonate buffer (pH 10)
-
Methyl Tert-Butyl Ether (MTBE)
-
Centrifuge
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a glass tube.
-
Add 20 µL of IS solution.
-
Add 100 µL of 1 M Sodium Carbonate buffer to basify the sample (pH > 9.5).
-
-
Extraction:
-
Add 1 mL of MTBE to the tube.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Be cautious not to aspirate any of the lower aqueous layer or the proteinaceous interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
-
References
-
Little, J. L., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(11), 1597-1608. [Link]
-
Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Current Pharmaceutical Analysis, 7(1), 1-13. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
Patel, K., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 987-997. [Link]
-
Lowes, S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989-2000. [Link]
-
ResearchGate. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Request PDF. [Link]
-
Wi, S., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 10-18. [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Weng, N. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Rosendal, A., et al. (2008). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 32(4), 309-313. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma Blog. [Link]
-
Ciavardelli, D., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3144. [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatographia, 65(5-6), 365-370. [Link]
-
Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. [Link]
-
Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis, 3(6), 677-689. [Link]
-
Dolan, J. W. (2004). Ion Suppression in LC-MS-MS -- A Case Study. LCGC North America, 22(8), 734-740. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Blog. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation: Draft Guidance for Industry. FDA. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio Blog. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. [Link]
-
Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. [Link]
-
de Souza, T. C., et al. (2013). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Journal of the Brazilian Chemical Society, 24(1), 115-123. [Link]
Sources
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- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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Technical Support Center: Optimizing Chromatographic Peak Shape for Loxapine and its Deuterated Internal Standard
Welcome to the technical support center for the chromatographic analysis of loxapine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. As a basic compound, loxapine presents unique challenges in achieving optimal peak symmetry. This resource, structured in a practical question-and-answer format, will help you diagnose and resolve common issues to develop robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of loxapine and its deuterated internal standard.
Q1: Why are my loxapine peaks severely tailing?
Peak tailing is the most common chromatographic issue for basic compounds like loxapine.[1] The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3] These strong interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail." Other potential causes include column contamination, extra-column dead volume, and operating the mobile phase near the analyte's pKa.[2][4]
Q2: What is a deuterated internal standard and why is it critical for my assay?
A deuterated internal standard is an isotopically labeled version of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[5] For quantitative LC-MS analysis, they are considered the "gold standard."[5] Because their chemical and physical properties are nearly identical to the analyte, they co-elute and experience the same effects during sample preparation, injection, and ionization.[5][6] This allows the deuterated standard to accurately correct for variability, such as matrix effects (ion suppression or enhancement), leading to highly accurate and reproducible results.[7] Regulatory bodies like the FDA recognize the value of using stable isotope-labeled internal standards for robust bioanalytical methods.[7]
Q3: Should my loxapine and deuterated internal standard (IS) peaks have the exact same retention time?
Ideally, yes. They should co-elute to provide the most effective normalization.[6] However, a small separation, known as an isotopic effect, can sometimes occur where the deuterated standard elutes slightly earlier than the analyte.[8] This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond. This small shift is generally not a problem, provided it is consistent and does not compromise the integration of either peak.
Q4: I'm developing a new method. What is a good starting point for loxapine analysis?
A good starting point is a modern, high-purity, end-capped C18 or C8 column. For the mobile phase, begin with a mixture of acetonitrile and water containing an acidic modifier to control the pH. A common starting point is 0.1% formic acid in both the aqueous and organic phases.[9] Loxapine has a basic pKa of approximately 7.48, so maintaining a low mobile phase pH (e.g., pH 2.5-3.5) is crucial to ensure both the analyte and residual silanols are protonated, which minimizes unwanted ionic interactions.[1][10] A gradient elution from a low to high percentage of organic solvent is often effective for separating loxapine from its metabolites and matrix components.[9]
Part 2: In-Depth Troubleshooting Guide
This guide provides detailed solutions to specific peak shape and separation problems you may encounter.
Problem: Significant Peak Tailing (Asymmetry Factor > 1.5)
Q1: My peak tailing is severe for both loxapine and its IS. How do I diagnose the primary cause?
A systematic approach is key to identifying the root cause of peak tailing. The workflow below outlines a logical diagnostic process, starting with the most common and easiest-to-fix issues.
Caption: Troubleshooting workflow for peak tailing.
-
Check for Extra-Column Effects: Ensure all fittings are secure and that you are using tubing with the smallest appropriate internal diameter and length to minimize dead volume.[2]
-
Evaluate Column Health: A contaminated or old column can be a major source of tailing.[11] First, try flushing the column with a strong solvent. If that fails, replace it with a new one to see if the problem is resolved.
-
Optimize Mobile Phase: This is the most critical step. Focus on pH and the use of additives.
-
Select Alternative Column Chemistry: If mobile phase optimization is insufficient, the stationary phase itself may be the issue.
Q2: How exactly does mobile phase pH affect peak shape for loxapine?
Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. Loxapine is a basic compound with a pKa of ~7.48.[10]
-
At High pH (>8): Loxapine is neutral, but silica-based columns are unstable, and residual silanols are fully deprotonated (negatively charged), leading to strong ionic interactions and severe peak tailing.
-
At Mid-pH (4-7): Loxapine is protonated (positively charged), while a significant population of silanols is deprotonated, creating a mixed-mode retention mechanism that results in poor peak shape.[2]
-
At Low pH (<3.5): This is the ideal range. Loxapine is fully protonated, but critically, the residual silanol groups are also protonated (neutral).[1] This eliminates the strong ionic secondary interactions, leaving the desired reversed-phase retention mechanism and resulting in significantly improved peak symmetry.
| Mobile Phase pH | Analyte Charge (Loxapine) | Silanol Charge (SiO-H) | Expected Peak Shape | Rationale |
| 2.5 - 3.5 | Positive (BH+) | Neutral (SiOH) | Good / Symmetrical | Silanol interactions are suppressed.[1] |
| 4.0 - 7.0 | Positive (BH+) | Partially Negative (SiO-) | Poor / Tailing | Strong secondary ionic interactions occur.[2] |
| > 8.0 | Neutral (B) | Negative (SiO-) | Very Poor / Tailing | Analyte interacts strongly with silanols; column degrades. |
| Caption: Effect of Mobile Phase pH on Loxapine Peak Shape. |
Q3: What mobile phase additives can improve peak shape, and how do they work?
Additives are used to control pH and mask residual silanol activity.[12]
-
Acidic Modifiers (e.g., Formic Acid, Trifluoroacetic Acid - TFA): Their primary role is to lower the mobile phase pH to the optimal range of 2.5-3.5.[13][14] Formic acid is volatile and an excellent choice for LC-MS applications. TFA provides excellent peak shape but can cause ion suppression in the MS source and should be used with caution.
-
Basic Additives (e.g., Triethylamine - TEA): TEA is a small amine that acts as a "silanol blocker."[15][16] When added at low concentrations (e.g., 0.1-0.3%) to an acidic mobile phase, the protonated TEA preferentially interacts with the deprotonated silanols, effectively shielding them from the analyte. This is a powerful technique to reduce tailing. A published method for loxapine successfully used 0.3% triethylamine at pH 3.[13]
Q4: My peaks still tail at low pH. Which type of HPLC column is best for loxapine?
If you still see tailing with an optimized mobile phase, your column chemistry is likely the problem.
-
Standard Type-A Silica C18: Older columns often have a higher concentration of acidic, metal-contaminated silanols and perform poorly for basic compounds.
-
High-Purity, End-Capped Type-B Silica C18: This is the modern standard. These columns use high-purity silica with fewer metal impurities and are "end-capped" (where unreacted silanols are derivatized) to minimize secondary interactions. This should be your default choice.[2]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the silanols from basic analytes, often providing excellent peak shape without the need for aggressive mobile phase additives.[2]
-
Charged Surface Hybrid (CSH) / Positively Charged Surfaces: These columns have a low-level positive charge on the particle surface which repels basic analytes through electrostatic repulsion, minimizing their interaction with silanols and dramatically improving peak shape.[17]
Problem: Peak Fronting
Q5: My loxapine peaks are fronting (asymmetry < 0.9). What are the likely causes and solutions?
Peak fronting is less common than tailing for basic compounds but can still occur. The two most common causes are sample overload and solvent mismatch.[3][18]
-
Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a fronting peak.[11]
-
Diagnosis & Solution: Perform a dilution series. Inject the sample at 1x, 0.5x, and 0.1x concentration. If the peak shape improves at lower concentrations, you are overloading the column. Reduce the injection volume or sample concentration.
-
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, the sample band will not focus properly at the head of the column.[4]
-
Diagnosis & Solution: Ensure your sample diluent is as close as possible to the initial mobile phase composition, or ideally, weaker. For a reversed-phase gradient starting at 10% acetonitrile, your sample should be dissolved in 10% acetonitrile or less.
-
Problem: Issues Specific to the Deuterated Internal Standard
Q7: My deuterated IS has a slightly different retention time than loxapine. Is this a problem?
A small, consistent shift in retention time between the analyte and a deuterated internal standard is a known phenomenon called the chromatographic isotope effect.[8] Deuterium atoms can slightly alter the analyte's interaction with the stationary phase. As long as the separation is minor and does not affect the ability to accurately integrate both peaks, it is generally acceptable. However, you must ensure that the integration windows are set correctly for both the analyte and the IS.
Q8: The peak shape of my IS is different from my analyte. What should I investigate?
Since the analyte and its deuterated IS have nearly identical chemical properties, their peak shapes should be very similar. If they are not, it suggests an underlying issue:
-
Co-eluting Interference: There may be an interference in the matrix that co-elutes with either the analyte or the IS, distorting its peak shape. This is especially common in complex matrices like plasma. Use a higher-resolution column or adjust your gradient to try and separate the interference.
-
Purity of the Standard: Verify the purity of your internal standard. An impure standard could contain compounds that elute near the main peak, affecting its shape.
-
MS/MS Crosstalk: Ensure your mass spectrometry transitions are specific and that there is no crosstalk between the analyte and IS channels.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide to Mobile Phase pH Optimization
This experiment aims to determine the optimal mobile phase pH for symmetrical loxapine peaks.
-
Prepare Mobile Phases:
-
Prepare a stock solution of 10mM ammonium formate in water.
-
Create three aqueous mobile phases (A1, A2, A3) by adjusting aliquots of the stock solution to pH 3.0, 4.5, and 6.0 using formic acid.
-
Your organic mobile phase (B) will be acetonitrile.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 (e.g., 2.1 x 50 mm, 3 µm).
-
Gradient: 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL of a 1 µg/mL loxapine solution.
-
-
Execution:
-
Equilibrate the system thoroughly with the pH 3.0 mobile phase.
-
Inject the loxapine standard three times.
-
Record the retention time and USP tailing factor for each injection.
-
Repeat the process for the pH 4.5 and pH 6.0 mobile phases, ensuring the column is fully equilibrated before each new set of injections.
-
-
Analysis:
-
Compare the average tailing factors at each pH. You should observe a significant improvement (a value closer to 1.0) at pH 3.0, confirming that suppressing silanol activity is key to good peak shape.[1]
-
Protocol 2: Column Screening Experiment
This protocol helps you select the best column chemistry when pH optimization alone is insufficient.
-
Select Columns:
-
Column 1: Standard End-Capped C18 (your control).
-
Column 2: Polar-Embedded Phase column.
-
Column 3: Charged Surface Hybrid (CSH) or similar positively charged surface column.
-
-
Chromatographic Conditions:
-
Use the optimal mobile phase determined in Protocol 1 (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).
-
Use a generic gradient suitable for all columns (e.g., 10-95% Acetonitrile in 5 minutes).
-
Keep all other parameters (flow rate, temperature, injection volume) constant.
-
-
Execution:
-
Install the C18 column, equilibrate, and inject the loxapine standard in triplicate. Record the tailing factor.
-
Repeat the process for the Polar-Embedded and CSH columns.
-
-
Analysis:
Caption: Logical flow for column selection based on peak shape.
References
- Cytiva. (2024, September 1).
- Reddy, B. P., & Rao, B. S. (2018).
- ResolveMass Laboratories Inc. (2025, November 8).
- Lutz, T., Jindal, S. P., & Cooper, T. B. (1982). GLC/MS assay for loxapine in human biofluids and tissues with deuterium labeled analog as an internal standard. PubMed.
- Chrom Tech. (2023, April 4).
- KCAS Bio. (2017, August 30).
- AptoChem.
- Chrom Tech, Inc. (2025, October 28).
- Lutz, T., Jindal, S. P., & Cooper, T. B. (1982). GLC/MS Assay for Loxapine in Human Biofluids and Tissues with Deuterium Labeled Analog as an Internal Standard. Journal of Analytical Toxicology, 6, 289-291.
- alwsci. (2025, July 17).
- Element Lab Solutions. Peak Tailing in HPLC.
- de Boer, T., & Wieling, J. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- Lutz, T., Jindal, S. P., & Cooper, T. B. (1982). GLC/MS Assay for Loxapine in Human Biofluids and Tissues with Deuterium Labeled Analog as an Internal Standard. Journal of Analytical Toxicology | Oxford Academic.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Baczek, T., Kaliszan, R., & van Straten, M. A. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- PubChem. Loxapine.
- ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
- Hawwa, A. F., Al-Bawab, A. Q., & Friis, G. J. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Bioanalysis, 2(11), 1845-1855.
- CTInstruments. Issues with peaks.
- Zhang, M., Khattak, F., & Zhou, X. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
- Longdom Publishing.
- Reddy, B. P., & Rao, B. S. (2018).
- Waters Corporation. Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology.
Sources
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- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
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Troubleshooting Ion Suppression in Loxapine LC-MS/MS Assays: A Technical Guide
Welcome to the Technical Support Center for Loxapine LC-MS/MS Assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome the pervasive challenge of ion suppression. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and develop robust, reliable bioanalytical methods. Ion suppression, a form of matrix effect, can severely compromise the accuracy, precision, and sensitivity of your assay, and its mitigation is a cornerstone of successful method validation as mandated by regulatory bodies like the FDA and EMA.[1][2][3][4] This guide provides a systematic approach to identifying and resolving these issues, ensuring the integrity of your data.
Part 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
Here are some rapid-response answers to the most common issues encountered during loxapine analysis.
Q1: What are the typical signs of ion suppression in my loxapine assay?
A1: The most common indicators include poor reproducibility of quality controls (QCs), a loss of sensitivity (low signal-to-noise), non-linear calibration curves (especially at lower concentrations), and inconsistent analyte/internal standard area ratios across different sample lots.[5][6] If you observe a sudden drop in signal intensity after a number of injections of processed biological samples, you are likely facing ion suppression.[7]
Q2: What are the most common sources of ion suppression when analyzing plasma or serum samples?
A2: The primary culprits are endogenous matrix components that co-elute with loxapine and compete for ionization in the MS source.[8] For biofluids like plasma and serum, phospholipids are a major and particularly troublesome source of ion suppression.[7][9][10] Other sources include salts, proteins that were not fully removed during sample preparation, and metabolites of loxapine or other co-administered drugs.[2]
Q3: Is my internal standard also affected by ion suppression?
A3: Ideally, yes. The most effective way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard (e.g., loxapine-d8). A SIL internal standard has nearly identical physicochemical properties to loxapine, meaning it will co-elute and experience the same degree of ion suppression.[6][11][12] This allows for an accurate analyte-to-internal standard ratio, preserving quantitative accuracy even if the absolute signal intensity varies.[13] However, even SIL standards are not a perfect solution and cannot compensate for extreme suppression or cover up fundamentally flawed sample preparation.[14]
Q4: Can I just dilute my sample to overcome ion suppression?
A4: Dilution can be a simple and effective strategy, as it reduces the concentration of interfering matrix components along with the analyte.[11] However, this approach is only viable if the loxapine concentration in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, dilution will likely compromise the required sensitivity.[11]
Q5: How do I perform a quick post-column infusion experiment to diagnose ion suppression?
A5: A post-column infusion experiment is a powerful qualitative tool to identify at what retention times ion suppression is occurring.[15][16] You set up a constant infusion of a standard solution of loxapine into the MS source via a T-junction placed after the analytical column. You then inject a blank, extracted matrix sample. Any dip in the constant loxapine signal baseline directly corresponds to a region of ion suppression caused by co-eluting matrix components.[17][18] If your loxapine peak elutes within one of these suppression zones, your method is compromised.
Part 2: Troubleshooting Guides - In-depth Solutions
This section provides detailed, step-by-step guidance to resolve specific ion suppression problems.
Guide 1: Optimizing Sample Preparation to Remove Matrix Interferences
Problem: You observe significant signal drop, high variability in loxapine or internal standard response, and your post-column infusion experiment shows a major suppression zone overlapping with your analyte's retention time.
Root Cause Analysis: This is a classic sign of insufficient sample cleanup. Co-eluting matrix components, particularly phospholipids from plasma or serum, are entering the mass spectrometer and interfering with the ionization of loxapine.[8][9] Simple protein precipitation is often inadequate as it fails to remove many of these problematic interferences.[10][11]
Solutions: The key is to implement a more rigorous sample preparation technique to selectively isolate loxapine from the bulk of the matrix. Loxapine is a basic compound (pKa ≈ 7.5) with a LogP of approximately 3.6, making it suitable for several extraction modes.[19]
Caption: Troubleshooting workflow for sample preparation.
SPE offers high selectivity by utilizing specific chemical interactions between the analyte, the sorbent, and the solvents. For loxapine, a mixed-mode cation exchange sorbent is often an excellent choice.
Step-by-Step Protocol (Mixed-Mode Cation Exchange SPE):
-
Select Sorbent: Choose a mixed-mode sorbent (e.g., C8/Strong Cation Exchange).
-
Condition: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Load: Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M acetic acid.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol.
-
Elute: Elute loxapine with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on loxapine, releasing it from the cation exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
| SPE Sorbent Type | Principle | Suitability for Loxapine |
| Reversed-Phase (C18, C8) | Hydrophobic interaction | Good, but may co-extract non-polar interferences. |
| Mixed-Mode Cation Exchange | Hydrophobic & Ionic | Excellent. Allows for stringent washing steps to remove neutral and acidic interferences. |
| Polymeric | Hydrophilic-Lipophilic Balance | Very good. Offers high capacity and stability across a wide pH range. |
LLE separates compounds based on their differential solubility in two immiscible liquids. Given loxapine's basic nature, a pH-driven extraction is highly effective.
Step-by-Step Protocol (LLE):
-
Aliquot Sample: Pipette 200 µL of plasma into a clean tube. Add the internal standard.
-
Basify: Add 50 µL of 1 M sodium carbonate or ammonium hydroxide to raise the pH > 9. This ensures loxapine is in its neutral, more organic-soluble form.
-
Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (see table below).
-
Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer & Evaporate: Carefully transfer the upper organic layer to a new tube. Evaporate to dryness under nitrogen.
-
Reconstitute: Reconstitute in 100 µL of the initial mobile phase.
| LLE Solvent | Polarity | Comments |
| Methyl-tert-butyl ether (MTBE) | Low | Excellent choice. Good recovery for many antipsychotics and forms a clean upper layer.[20] |
| Hexane/Isoamyl Alcohol (99:1) | Low | The alcohol modifier improves recovery for moderately polar compounds. |
| Ethyl Acetate | Medium | Good solvating power but can extract more interferences. May form emulsions. |
If phospholipids are confirmed as the primary interference, dedicated PLR products (available in plate or cartridge format) offer a fast and effective solution.[7][9][10][21]
Step-by-Step Protocol (PLR Plate):
-
Precipitate Proteins: Add 300 µL of acetonitrile (containing the internal standard) to 100 µL of plasma in a collection plate.
-
Mix: Mix well to ensure complete protein precipitation.
-
Transfer to PLR Plate: Place the PLR plate on top of a clean collection plate. Transfer the supernatant from the precipitation step to the wells of the PLR plate.
-
Filter: Apply a vacuum or positive pressure to draw the sample through the PLR sorbent and into the clean collection plate. The sorbent retains phospholipids.[21][22]
-
Evaporate & Reconstitute: Evaporate the filtrate to dryness and reconstitute in the mobile phase.
Guide 2: Enhancing Chromatographic Selectivity
Problem: Your sample preparation is robust, but you still see a region of suppression that slightly overlaps with or is very close to your loxapine peak.
Root Cause Analysis: The analyte is co-eluting with matrix components that have similar chemical properties and were not removed during sample prep. The solution is to modify the chromatography to physically separate the loxapine peak from the interfering peaks.[8][16]
Caption: Separating the analyte from interference chromatographically.
Solutions:
-
Strategy A: Modify the Mobile Phase:
-
Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent strengths and interactions (e.g., hydrogen bonding). Methanol often provides better peak shapes for basic compounds.[23]
-
pH: Loxapine is a basic compound. Using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) will ensure it is protonated and retains well on a C18 column. Small adjustments to pH can shift the retention time of loxapine relative to interferences.
-
Buffer: Using a low concentration of an ammonium salt (e.g., 5-10 mM ammonium formate) can improve peak shape and provide more consistent retention.[23]
-
-
Strategy B: Change the Stationary Phase:
-
If a standard C18 column is not providing sufficient separation, consider an alternative chemistry. A phenyl-hexyl column offers different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like loxapine. An embedded polar group (PEG) column can also provide alternative selectivity and better peak shape for basic analytes.
-
-
Strategy C: Optimize the Gradient:
-
A shallow gradient (slower increase in organic solvent percentage) around the elution time of loxapine will increase the separation between it and closely eluting peaks.
-
Consider adding an initial isocratic hold at a low organic percentage to allow highly polar interferences to wash off the column before starting the gradient.
-
Guide 3: Mass Spectrometer Source Optimization
Problem: Ion suppression persists even after extensive optimization of sample preparation and chromatography.
Root Cause Analysis: The settings of your electrospray ionization (ESI) source may not be optimal for loxapine in the presence of the cleaned matrix. ESI is a complex process, and parameters like gas flows, temperatures, and voltages directly impact desolvation efficiency and ionization, which in turn affects susceptibility to suppression.[24][25]
Solutions:
Systematically tune the ESI source parameters. While optimal values are instrument-dependent, the principles are universal. Infuse a standard solution of loxapine in the final mobile phase composition and monitor its signal while adjusting the following:
| Parameter | Effect on Ionization & Suppression | Typical Starting Range |
| Nebulizer Gas | Affects droplet size. Higher pressure creates finer droplets, aiding desolvation but can sometimes increase suppression.[26] | 20-60 psi |
| Drying Gas Flow & Temp | Aids in solvent evaporation. Too low can lead to poor desolvation and ion suppression. Too high can cause thermal degradation of the analyte.[23][26] | Flow: 5-12 L/min, Temp: 250-450°C |
| Capillary Voltage | Drives the electrospray process. Optimize for a stable spray and maximum signal. Excessively high voltage can cause in-source fragmentation.[25][26] | 3-5 kV (Positive Mode) |
| Sheath Gas Flow & Temp | Helps shape and desolvate the spray. Higher values can improve robustness and reduce source contamination. | Instrument Dependent |
Alternative Ionization: ESI is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][3][11] If your instrument has an APCI source, it is worth testing. APCI is a gas-phase ionization technique and is less affected by non-volatile matrix components like salts and phospholipids.
Part 3: Advanced Concepts & Best Practices
-
The Critical Role of a Stable Isotope Labeled (SIL) Internal Standard: As emphasized in the FAQs, a SIL-IS is the single most important tool for compensating for unavoidable matrix effects.[12][13][15] It co-elutes and experiences the same ionization conditions as the analyte, correcting for variations in signal suppression from sample to sample.[6][11] This is a key requirement for developing rugged bioanalytical methods that meet regulatory expectations.[1][27]
-
Quantitative Assessment: Calculating the Matrix Factor (MF): Regulatory guidelines require the quantitative assessment of matrix effects during method validation.[1][28] The matrix factor is calculated to determine the extent of ion suppression or enhancement.
-
Formula: MF = (Peak Response in presence of matrix) / (Peak Response in neat solution)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
-
The precision of the MF across at least six different lots of matrix should be <15% CV.[29]
-
-
Understanding Loxapine Metabolism: Loxapine is extensively metabolized to active and inactive compounds, including amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine.[30][31][32] Be aware that these metabolites, especially glucuronide conjugates, can be "back-converted" to the parent drug in the ion source, potentially interfering with loxapine quantification. Ensure your chromatography provides adequate separation of loxapine from its major metabolites.
References
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available at: [Link]
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Chakraborty, A., & D'Souza, R. (2015). Revisiting loxapine: a systematic review. Therapeutic Advances in Psychopharmacology, 5(2), 101–117. Available at: [Link]
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Cimino, R. O., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046. Available at: [Link]
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Drugs.com. (2024). Loxapine Monograph for Professionals. Available at: [Link]
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Phenomenex Inc. (n.d.). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. LCGC International. Available at: [Link]
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Mei, H. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 21(10). Available at: [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. Available at: [Link]
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Wikipedia. (n.d.). Loxapine. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Tran, J. C., & Chan, T. (2004). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. Journal of AOAC International, 87(3), 646-654. Available at: [Link]
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Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Available at: [Link]
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Patel, D. N., et al. (2012). Matrix effect in bioanalysis of drugs with LC-MS/MS. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-342. Available at: [Link]
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Phenomenex Inc. (n.d.). Phospholipid Removal (PLR). Available at: [Link]
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Ye, C. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available at: [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
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Grant, R. P. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical toxicology, 40(6), 403–410. Available at: [Link]
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Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. Available at: [Link]
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Sharma, S., & Singh, A. (2016). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Pharmaceutical Sciences Review and Research, 40(1), 163-171. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]
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Tran, J. C., & Chan, T. (2004). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. Semantic Scholar. Available at: [Link]
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MilliporeSigma. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]
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Raposo, R., & Barceló, D. (2021). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. TrAC Trends in Analytical Chemistry, 134, 116140. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Loxapine?. Patsnap Synapse. Available at: [Link]
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Earley, W. R., et al. (2013). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. Journal of clinical psychopharmacology, 33(5), 654–659. Available at: [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available at: [Link]
-
Hewavitharana, A. K., & Shaw, P. N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Degreef, M., et al. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1179, 122867. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary for CID 3964. Available at: [Link]
-
Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
-
PharmaCompass. (n.d.). Loxapine. Available at: [Link]
-
Xu, R. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link]
-
Zhou, W., et al. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Bioanalysis, 5(18), 2283–2295. Available at: [Link]
-
Kim, H. J., et al. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1147, 122129. Available at: [Link]
-
Bar-Sela, G., et al. (2019). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Journal of Analytical & Pharmaceutical Research, 8(6). Available at: [Link]
-
ResearchGate. (n.d.). Post-column infusion schematic. Download Scientific Diagram. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
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ResearchGate. (n.d.). Bioanalytical Methods for the Determination of Antipsychotics and Metabolites in Biological Samples. Request PDF. Available at: [Link]
-
Van Eeckhaut, A., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(12), 2531–2539. Available at: [Link]
-
Gao, X., et al. (2016). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical chemistry, 88(14), 7232–7239. Available at: [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]
-
University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Available at: [Link]
-
Lee, J., et al. (2021). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Journal of analytical toxicology, 45(2), 143–152. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine Hydrochloride. PubChem Compound Summary for CID 71400. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine Succinate. PubChem Compound Summary for CID 71399. Available at: [Link]
-
Van Eeckhaut, A., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Gracia-Lor, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical chemistry, 94(18), 6549–6554. Available at: [Link]
-
Gracia-Lor, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. Available at: [Link]
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Technical Support Center: Stability of Loxapine & Loxapine-d8 Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing loxapine and its deuterated internal standard, Loxapine-d8 Hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your analytical data. This document addresses common questions and challenges regarding the stability of these compounds, particularly within the autosampler environment.
Frequently Asked Questions (FAQs)
Part 1: General Storage & Handling
Question 1: How should I store my stock solutions of loxapine and Loxapine-d8 HCl?
Answer: Proper storage of stock solutions is foundational to reliable and reproducible results. For both loxapine and Loxapine-d8 HCl, stock solutions should be prepared in a suitable organic solvent such as methanol, acetonitrile, or DMSO, in which they are readily soluble[1].
-
Temperature: Long-term storage of stock solutions should be at -20°C or lower. Commercial suppliers of Loxapine-d8 recommend storing the neat (solid) compound at -20°C, with a stability of at least four years under these conditions[1]. A validated LC-MS/MS method for loxapine and its metabolites in human plasma demonstrated long-term stability for up to 260 days when stored at -20°C[2].
-
Light Protection: Loxapine has been shown to undergo photodegradation[3][4]. Therefore, it is critical to store all solutions in amber vials or otherwise protect them from light to prevent the formation of degradants.
-
Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration of your standards over time.
Causality Insight: Storing at low temperatures slows down chemical degradation kinetics. Using amber vials prevents light-induced (photolytic) degradation, a known pathway for loxapine. Secure caps are essential to maintain the certified concentration of the standard.
Question 2: I've noticed a slight yellowing of my loxapine stock solution. Is it still usable?
Answer: Product information for a loxapine hydrochloride oral concentrate indicates that an intensification of the straw color to a light amber may not alter potency or therapeutic efficacy. However, if the solution is "noticeably discolored," it should be discarded. While this applies to an oral formulation, the principle is relevant. A slight color change may be acceptable, but it signifies the beginning of potential degradation. For sensitive quantitative bioanalysis, it is best practice to prepare fresh stock solutions if any discoloration is observed to avoid compromising your results.
Question 3: How stable are loxapine and Loxapine-d8 HCl in aqueous solutions?
Answer: Loxapine succinate has been shown to be stable in water for at least one week at room temperature (25°C), 4°C, and -20°C[5]. However, forced degradation studies demonstrate that loxapine is susceptible to hydrolysis under both acidic and basic conditions[6]. Therefore, the pH of your aqueous solution is a critical factor. For maximum stability, aqueous solutions or dilutions should be maintained at a neutral pH. If you are working with aqueous buffers, it's advisable to validate the stability over the intended duration of use. For instance, one source recommends not storing aqueous solutions of loxapine succinate (dissolved first in DMSO) for more than one day.
Part 2: Autosampler-Specific Stability
Question 4: My analytical run is 36 hours long. Will my loxapine and Loxapine-d8 HCl samples be stable in the autosampler?
Answer: This is a critical question that must be answered empirically through an autosampler stability study. The stability of your analytes in the autosampler depends on several factors:
-
Temperature: Most modern autosamplers are refrigerated (typically set to 4-10°C) to minimize degradation and solvent evaporation[7][8]. Elevated temperatures can accelerate the degradation of thermally labile compounds[9].
-
Solvent Composition: The stability of loxapine can differ in various solvents. While stable in water for a week under certain conditions[5], its stability in mixtures of organic solvents and water over 36 hours needs to be confirmed.
-
Light Exposure: Even within the autosampler, exposure to ambient light can be a concern. Using amber autosampler vials is a mandatory precaution for loxapine[10].
-
pH of the Final Solution: As loxapine degrades under acidic and basic conditions, the pH of your final sample solution can significantly impact its stability during the run[6].
Expert Insight: While specific stability data for Loxapine-d8 HCl in autosampler conditions is not extensively published, its stability is expected to be comparable to that of loxapine. The deuterium atoms in Loxapine-d8 are located on the piperazine ring, a chemically stable part of the molecule, making them unlikely to undergo hydrogen-deuterium exchange or significantly alter the molecule's stability under typical LC-MS conditions[11][12]. However, this must be verified. Regulatory guidelines mandate that the stability of processed samples, including their residence time in the autosampler, be thoroughly assessed during method validation[13].
Question 5: My internal standard (Loxapine-d8) response is decreasing over the course of the analytical run. What could be the cause?
Answer: A declining internal standard (IS) response is a red flag that requires immediate investigation. Several factors could be at play:
-
Instability: The most direct cause is the degradation of Loxapine-d8 in the autosampler vial under the storage conditions (temperature, light, solvent).
-
Adsorption: The analyte may be adsorbing to the vial surface (glass or plastic) or the vial cap septa. Consider using silanized or low-adsorption vials.
-
Evaporation: If vials are not sealed properly, selective evaporation of the solvent can concentrate the sample, but in some cases, poor sealing can lead to inconsistent volumes being injected.
-
Instrumental Issues: This could include inconsistent injection volume, sample carryover, or a drifting mass spectrometer response.
Troubleshooting Steps:
-
First, confirm the issue is with the IS and not a systemic problem. Check the analyte's response as well.
-
Prepare a fresh set of QC samples and inject them at the beginning and end of a short sequence to quickly assess for degradation.
-
If degradation is suspected, perform the detailed autosampler stability experiment outlined in the "Experimental Protocols" section below.
Troubleshooting Guide: Investigating Analyte Stability
This section provides a systematic approach to diagnosing and resolving stability-related issues encountered during analysis.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Decreasing peak area for both loxapine and Loxapine-d8 over the run. | 1. Chemical Degradation: Both compounds are degrading in the autosampler vials. 2. Evaporation: Poorly sealed vials are leading to sample concentration changes. 3. Instrument Drift: The mass spectrometer sensitivity is decreasing over time. | 1. Confirm Stability: Conduct the autosampler stability experiment (see protocol below). Lower the autosampler temperature if possible. Ensure samples are protected from light. 2. Check Vial Seals: Use high-quality vials and caps. Ensure crimping/sealing is adequate. 3. Assess Instrument Performance: Inject a system suitability standard periodically throughout the run to monitor instrument performance. |
| Peak area ratio (Loxapine/Loxapine-d8) is inconsistent. | 1. Differential Stability: One compound is degrading faster than the other. 2. Interference: A co-eluting peak is interfering with either the analyte or IS. 3. Non-ideal Internal Standard Behavior: In rare cases, the deuterated IS may not perfectly track the analyte due to chromatographic isotope effects or differential matrix effects. | 1. Re-validate Stability: Your autosampler stability experiment should assess the peak area ratio, which should remain constant. 2. Check Chromatograms: Carefully inspect the chromatograms of degraded samples for new peaks. Check blank matrix injections for interferences. 3. Review Method: Ensure the chromatography is optimal and that the IS and analyte are co-eluting. |
| Appearance of new, unexpected peaks in the chromatogram. | 1. Degradation Products: Loxapine is breaking down into other compounds. Forced degradation studies show loxapine degrades under hydrolytic (acid/base) and photolytic conditions[3][6][10]. | 1. Characterize Degradants: If possible, use high-resolution mass spectrometry to identify the mass of the new peaks to see if they correspond to known metabolites or degradation products. 2. Optimize Conditions: Re-evaluate sample preparation to ensure the final pH is neutral. Ensure complete light protection. Reduce the time samples spend in the autosampler. |
Experimental Protocols
Protocol: Autosampler Stability Validation
This protocol is designed to rigorously assess the stability of loxapine and Loxapine-d8 HCl in the autosampler under the exact conditions of your analytical run.
Objective: To determine the stability of loxapine and Loxapine-d8 HCl in processed samples stored in the autosampler for a specified duration and temperature.
Materials:
-
Blank, analyte-free matrix (e.g., plasma, urine)
-
Loxapine and Loxapine-d8 HCl stock solutions
-
Autosampler vials (amber recommended)
-
LC-MS/MS system
Procedure:
-
Prepare QC Samples: Spike blank matrix with loxapine to prepare at least two concentration levels: a Low QC (LQC, ~3x the lower limit of quantification) and a High QC (HQC, ~75% of the upper limit of quantification).
-
Process Samples: Extract a minimum of six replicates of each QC level (n=6 for LQC, n=6 for HQC) using your validated sample preparation method. After the final extraction step (e.g., evaporation and reconstitution), add Loxapine-d8 HCl internal standard to all samples.
-
Time Zero (T=0) Analysis: Immediately analyze three replicates of the LQC and three replicates of the HQC against a freshly prepared calibration curve. These are your T=0 control samples.
-
Autosampler Storage: Place the remaining processed samples (three LQC, three HQC) in the autosampler set to the temperature used for your analytical runs (e.g., 10°C).
-
Time End (T=end) Analysis: After the longest anticipated run time (e.g., 24, 36, or 48 hours), re-analyze these stored samples against a new, freshly prepared calibration curve.
-
Data Analysis:
-
Calculate the mean concentration for the T=0 and T=end samples at each QC level.
-
The stability is acceptable if the mean concentration of the T=end samples is within ±15% of the mean concentration of the T=0 samples.
-
Additionally, the peak area response of the internal standard (Loxapine-d8) should be monitored. A significant, systematic trend in the IS response may indicate instability or other issues that warrant investigation[5][14][15].
-
Data & Visualization
Table 1: Summary of Loxapine Stability Findings
| Condition | Matrix/Solvent | Duration | Temperature | Finding | Source(s) |
| Forced Degradation | Solution | 5 hours | Room Temp | Degrades in 1N HCl and 0.1N NaOH. | [6][10] |
| Forced Degradation | Solution | 5 hours | Room Temp | Stable in 30% H₂O₂. | [10] |
| Photostability | Solution | 7 days | UV Chamber | Stable. | [10] |
| Photostability | Ultrapure Water | 10.4 hours (t½) | Simulated Solar | Degrades. | [3][4] |
| Thermal Stability | Solid | 7 days | 85°C | Stable. | [10] |
| Solution Stability | Water | 1 week | 25°C, 4°C, -20°C | Stable. | [5] |
| Long-Term Stability | Human Plasma | 260 days | -20°C | Stable. | [2] |
| Stock Solution (Neat) | Solid | ≥ 4 years | -20°C | Stable. | [1] |
Diagram: Autosampler Stability Workflow
Caption: Workflow for validating autosampler stability.
References
- Psoma, A. K., et al. (2025). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Chemistry Letters.
-
Alsachim. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Trawiński, J., et al. (2018). Investigation of the photolysis and TiO2, SrTiO3, H2O2-mediated photocatalysis of an antipsychotic drug loxapine – Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties.
- Trawiński, J., Skibiński, R., & Szymański, P. (2018). Investigation of the photolysis and TiO2, SrTiO3, H2O2-mediated photocatalysis of an antipsychotic drug loxapine - Evaluation of kinetics, identification of photoproducts, and in silico estimation of properties. Chemosphere, 204, 1-10.
- Patel, K. (n.d.). Forced degradation study-percentage impurity with mass balance (drug product).
- Deng, P., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 125, 33-39.
-
Sisu@UT. (n.d.). 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
- European Bioanalysis Forum. (2014). European Bioanalysis Forum: Recommendation for Dealing with Internal Standard Variability. Bioanalysis, 6(19), 2693-2702.
- Landvatter, S. W. (2013).
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Chromatography Forum. (2019). Purpose of cooled LC autosamplers?. Retrieved from [Link]
- Trawiński, J., et al. (2018). Investigation of the photolysis and TiO2, SrTiO3, H2O2-mediated photocatalysis of an antipsychotic drug loxapine. OUCI.
- Thakor, K., & Pasha, T. Y. (2019). Development and validation of stability indicating assay method for determination of loxapine succinate. International Journal of Pharmaceutical Sciences and Research, 10(5), 2362-2368.
- Ji, A. J., et al. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 135, 1-9.
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
- Gilar, M., et al. (2022). Mitigating In-Column Artificial Modifications in High-Temperature LC–MS for Bottom–Up Proteomics and Quality Control of Protein Biopharmaceuticals. Analytical Chemistry, 94(2), 996-1004.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Patel, D. J., et al. (2018). RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
- Kaczynski, P., et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Molecules, 28(14), 5396.
-
Chemistry For Everyone. (2025). How Does Temperature Affect LC-MS Analysis?. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: A Guide to Mitigating Loxapine Carryover in UPLC Systems
Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven strategies for diagnosing, troubleshooting, and ultimately preventing carryover when analyzing loxapine with your UPLC system. Loxapine's chemical properties—specifically its basicity and hydrophobicity—make it a "sticky" compound prone to adsorption on various surfaces within the chromatographic flow path. This guide moves beyond simple checklists to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Diagnosing and Resolving Loxapine Carryover
This section is structured to walk you through a logical troubleshooting process, from initial observation to targeted solutions.
Q1: I see a loxapine peak in my blank injection after running a high-concentration sample. How do I confirm it's true carryover and not system or solvent contamination?
Answer: This is the critical first step. Differentiating between true carryover and background contamination is essential to avoid wasting time on the wrong solution. "Classic" carryover diminishes with subsequent blank injections, while constant background contamination will produce a peak of a relatively stable size in every run.[1]
Here is a systematic protocol to diagnose the issue:
Protocol 1: Carryover vs. Contamination Diagnosis
-
Prepare a Fresh Blank: Prepare a new vial of your mobile phase A or sample diluent from a fresh source of solvent. Contamination can often be traced back to the blank solution itself.[1][2]
-
Run a High-Concentration Standard: Inject a high-concentration loxapine standard or sample that is representative of the upper end of your calibration curve.
-
Inject a Sequence of Blanks: Immediately following the high-concentration injection, inject at least 3-5 consecutive blanks from the freshly prepared vial.
-
Analyze the Results:
-
Classic Carryover: You will observe a significant loxapine peak in the first blank that progressively decreases in area with each subsequent blank injection.[1] This confirms that residue from the preceding injection is the source.
-
Contamination: If the loxapine peak area remains relatively constant across all blank injections, the source is likely contamination of your mobile phase, diluent, or a heavily saturated system component unrelated to the previous injection.[1]
-
-
Injection Volume Test (for suspected contamination): If you suspect the blank is contaminated, try injecting different volumes (e.g., 2 µL, 5 µL, 10 µL). If the peak area increases with injection volume, it strongly indicates the blank itself is the source.[1]
Q2: I've confirmed it's classic carryover. Where is it most likely coming from in my UPLC system?
Answer: The vast majority of carryover issues originate in the autosampler, as it's where the highest concentration of the analyte contacts the most complex mechanical parts.[3][4][5] However, the column and other flow path components can also be sources.
The most effective way to isolate the source is to systematically remove components from the flow path.
dot
Caption: Troubleshooting workflow for isolating carryover source.
Protocol 2: Isolating the Carryover Source
-
Prepare the System: Condition the system as you normally would for your loxapine analysis.
-
Remove the Column: Disconnect your UPLC column from the system.
-
Install a Union: In its place, install a zero-dead-volume union (e.g., a Waters P/N 700002636 or equivalent) to connect the injector outlet directly to the detector inlet. This removes the column as a variable.[1][6]
-
Perform Test Injections: Inject your high-concentration loxapine standard, followed immediately by a blank injection.
-
Interpret the Results:
Q3: My carryover is from the autosampler. What are the most effective strategies to fix it, starting with the needle wash?
Answer: Optimizing the autosampler wash is the single most important step. The goal is to use a solvent that can effectively solubilize loxapine and physically rinse it from all surfaces, especially the exterior of the sample needle.[3][4] Loxapine has a basic pKa of ~7.5 and a LogP of 3.6, meaning it is hydrophobic and can carry a positive charge in acidic mobile phases.[8] This charge can cause it to adsorb to negatively charged surfaces.
Your wash strategy should focus on two key areas: Wash Solvent Composition and Wash Program Settings .
1. Wash Solvent Composition: The ideal wash solvent must be strong enough to dissolve loxapine and be fully miscible with your mobile phase to prevent precipitation.[9] For a basic compound like loxapine, simply using a high percentage of organic solvent may not be enough. Modifying the pH of the wash solvent can be highly effective.[1][2]
-
Principle of pH Modification: By making the wash solvent basic (e.g., with a small amount of ammonium hydroxide), you neutralize the positive charge on the loxapine molecule (pH > pKa), making it less likely to adhere to system surfaces through ionic interactions. Conversely, an acidic wash can also be effective by competing for active sites.
2. Wash Program Settings: Modern UPLC systems offer extensive control over the wash cycle. Increasing wash time and utilizing both pre- and post-injection washes can reduce carryover several-fold.[4][10]
-
Pre-injection wash: Cleans the needle exterior before it enters the sample vial, preventing contamination of the sample.[4]
-
Post-injection wash: Cleans the needle after injection, which is the most critical step for reducing carryover into the next run.[4]
Q4: What are the best wash solvent compositions for loxapine analysis?
Answer: There is no single universal wash solvent, but based on loxapine's chemistry, we can create a rational selection guide. Start with Recommendation #1 and proceed to more aggressive options if carryover persists.
| Recommendation | Strong Wash Solvent Composition | Weak Wash Solvent / Purge Solvent | Rationale & Causality |
| #1: Standard Strong Organic | 90:10 Acetonitrile/Water | 10:90 Acetonitrile/Water | A common starting point that leverages the high organic content to dissolve the hydrophobic loxapine molecule.[3] Acetonitrile often outperforms methanol for carryover reduction.[10] |
| #2: Acidified Organic | 90:10 Acetonitrile/Water with 0.2-0.5% Formic Acid | 10:90 Acetonitrile/Water | The acid helps to keep loxapine protonated and soluble in the organic phase and can displace it from active sites. This is often effective if your mobile phase is also acidic.[2] |
| #3: Basified Organic (Highly Recommended) | 90:10 Acetonitrile/Water with 0.2-0.5% Ammonium Hydroxide | 10:90 Acetonitrile/Water | This neutralizes the loxapine molecule (pH > pKa), disrupting ionic binding to system surfaces. This is often the most effective approach for basic compounds.[1][2] Caution: Ensure system components are compatible with basic solutions. |
| #4: Multi-Solvent Wash | Isopropanol (IPA) | 10:90 Acetonitrile/Water | IPA is a strong, viscous solvent that can be very effective at removing highly adsorbed, hydrophobic compounds. It can be used as a periodic "super wash" or as the primary strong wash if other options fail.[11] |
Implementation:
-
Always use high-quality solvents (LC-MS grade if applicable).
-
For ACQUITY systems, configure the recommendations above in your instrument method for the "Strong Needle Wash" and "Weak Needle Wash" or "Purge Solvent".[12]
-
Increase the wash duration. Start with the default (e.g., 6 seconds) and increase it to 12 or 15 seconds, using both pre- and post-injection washes.[4]
Q5: I've optimized my wash solvent and program, but some carryover remains. What hardware components should I check?
Answer: If an optimized wash protocol doesn't resolve the issue, the problem likely lies with worn consumable parts within the injector flow path. These parts can develop scratches or deposits that trap analyte, shielding it from the wash solvent.[7]
Protocol 3: Injector Consumables Inspection and Replacement
-
Safety First: Power down the relevant UPLC modules before performing any maintenance.
-
Inspect and Replace the Needle Seal: The needle seal is a high-wear component. A worn or damaged seal can be a major source of carryover even if it isn't visibly leaking.[2][6] Carefully remove the existing seal and inspect it for any signs of debris, scratches, or deformation. Replace it with a new one as a matter of course.
-
Inspect the Sample Needle: While the seal is removed, carefully examine the sample needle. Look for any roughness, corrosion, or visible deposits. A damaged needle will quickly destroy a new seal and can be a source of carryover itself.[2] Replace if any damage is observed.
-
Inspect and Replace the Injector Rotor Seal: The rotor seal within the injection valve is another critical component. Over thousands of injections, a microscopic groove can be etched into the seal surface, creating a pocket where the sample can be trapped and slowly bleed out in subsequent runs.[7][13] This is a common cause of persistent carryover. Replacement is recommended as part of annual preventive maintenance or when troubleshooting stubborn issues.
-
Re-test: After replacing the consumables, re-run your carryover test (Protocol 1) to confirm the issue has been resolved.
Q6: My tests indicate the column is the source of carryover. How do I clean it effectively for loxapine?
Answer: Column-based carryover, or "column memory," occurs when highly retentive compounds like loxapine are not fully eluted during the gradient and subsequent equilibration.[7] This requires a more aggressive column cleaning and regeneration procedure.
Protocol 4: UPLC Column Cleaning and Regeneration
Important: Before starting, disconnect the column outlet from the detector to avoid contamination.[11] Always flush in the reverse direction of normal flow for C18 columns unless specified otherwise by the manufacturer.
-
Flush Buffer Salts: Flush the column with at least 10-20 column volumes of HPLC-grade water mixed with your mobile phase organic solvent (at the same or lower percentage as your starting conditions, e.g., 95:5 Water/Acetonitrile). This prevents buffer precipitation.[14][15]
-
Strong Organic Flush: Wash the column with 20 column volumes of 100% Acetonitrile.[14]
-
Aggressive "Sticky Compound" Flush: Flush the column with 20 column volumes of 100% Isopropanol (IPA). IPA is excellent for removing strongly adsorbed hydrophobic compounds.[11]
-
Return to Organic: Flush again with 20 column volumes of 100% Acetonitrile to remove the more viscous IPA.
-
Re-equilibrate: Reconnect the column in the correct flow direction, connect it to the detector, and equilibrate with your initial mobile phase conditions for at least 20 column volumes before running a test injection.
-
Storage: For long-term storage (more than a few days), flush all buffers and store the column in 100% Acetonitrile.[14][15]
Proactive Carryover Prevention & FAQs
FAQ 1: What are the key properties of loxapine that make it prone to carryover? Loxapine is a dibenzoxazepine with a basic pKa of approximately 7.5 and a LogP of 3.6.[8][16] This combination of being a basic, nitrogen-containing compound and being significantly hydrophobic (non-polar) makes it "sticky." It can adsorb to surfaces via ionic interactions (especially with residual acidic silanols in columns and glass vials) and hydrophobic interactions.
FAQ 2: What is a good starting point for a needle wash method during new method development for loxapine? Start strong. A good initial method would be a dual pre- and post-injection wash of at least 10 seconds each.[4] Use a wash solvent of 90:10 Acetonitrile/Water with 0.2% Formic Acid or 0.2% Ammonium Hydroxide. It is far easier to reduce the wash time later than to troubleshoot carryover after the method is validated.
FAQ 3: How often should I replace autosampler consumables like rotor seals and needle seals? This depends heavily on usage, mobile phases, and sample matrices. As a general rule for preventative maintenance, consider replacing the needle seal every 1000-2000 injections and the rotor seal every 5000 injections or annually, whichever comes first. If you frequently analyze "sticky" compounds like loxapine, more frequent replacement may be necessary.
FAQ 4: Can my sample diluent affect carryover? Absolutely. If your sample diluent is significantly stronger than your initial mobile phase conditions (e.g., dissolving loxapine in 100% DMSO when your gradient starts at 5% Acetonitrile), it can cause peak shape issues and may contribute to carryover. Whenever possible, dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions.[7] If a strong solvent like DMSO is required for solubility, keep the injection volume as low as possible.[17]
References
- Waters Corporation. (n.d.).
- DesJardins, C., Li, Z., & McConville, P. (2019). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM.
- LabRulez LCMS. (n.d.).
- National Center for Biotechnology Inform
- Mawuenyega, K. G., et al. (2012). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC - PubMed Central.
- Waters Corporation. (2004). ACQUITY UPLC™ BEH Column Care and Use Instructions.
- Cayman Chemical. (2024). Loxapine (succinate)
- Waters Corporation. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column?
- Waters Corporation. (n.d.). How to clean an ACQUITY UPLC using Acid / base cleaning protocol.
- Waters Corporation. (n.d.). ACQUITY UPLC CSH Columns Care and Use Manual.
- Letter, W. (2015). Response to "What protocol do you use to clean the RP C18 HPLC column daily?".
- Waters Corporation. (n.d.). How to clean ACQUITY UPLC system for extractables and leachables applications.
- MedchemExpress. (n.d.). Loxapine.
- Dolan, J. W. (n.d.). Attacking Carryover Problems. LC Troubleshooting Bible.
- ResearchG
- Gpatindia. (2020). LOXAPINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Cheméo. (n.d.). Loxapine.
- Chromatography Forum. (2018). Carryover problems.
- Scribd. (n.d.). HPLC Troubleshooting Guide.
- Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC.
- Waters Corporation. (2025). Wash solvent guidelines.
- Waters Corporation. (n.d.). What are the solvent recommendations for the ACQUITY FTN washes?
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating isotopic cross-contribution between loxapine and Loxapine-d8 Hydrochloride.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding isotopic cross-contribution between loxapine and its deuterated internal standard, Loxapine-d8 Hydrochloride. Our goal is to equip you with the expertise to anticipate, identify, and resolve potential analytical challenges in your quantitative mass spectrometry assays.
Introduction to Isotopic Cross-Contribution
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for ensuring accuracy and precision.[1][2] Loxapine-d8, where eight hydrogen atoms are replaced by deuterium, is designed to be an ideal internal standard for loxapine quantification due to its near-identical physicochemical properties.[3][4] However, a phenomenon known as isotopic cross-contribution can occur, leading to analytical inaccuracies. This guide will delve into the causes of this issue and provide practical solutions.
Isotopic cross-contribution refers to the signal of one isotopic species being detected in the mass channel of another. This can happen in two primary ways:
-
Unlabeled Analyte in the Internal Standard: The this compound reference material may contain a small percentage of unlabeled loxapine.
-
Natural Isotope Abundance of the Analyte: The analyte, loxapine, has naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl) that can contribute to the signal at the mass-to-charge ratio (m/z) of Loxapine-d8.[5][6][7]
This guide will help you navigate these challenges to ensure the integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with loxapine and Loxapine-d8.
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of loxapine, an atypical antipsychotic medication.[3][8] It is used as an internal standard in quantitative analysis, particularly LC-MS, to correct for variability during sample preparation and analysis.[1] Because its chemical and physical properties are nearly identical to loxapine, it co-elutes during chromatography and experiences similar ionization effects, leading to more accurate and precise quantification.[2]
Q2: What are the primary causes of isotopic cross-contribution between loxapine and Loxapine-d8?
A2: There are two main causes:
-
Isotopic Purity of the Internal Standard: The synthesis of Loxapine-d8 may not be 100% complete, resulting in a small amount of unlabeled loxapine remaining in the internal standard material.[9]
-
Natural Isotope Distribution of Loxapine: Loxapine (C₁₈H₁₈ClN₃O) contains elements with naturally occurring heavy isotopes, most notably Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl).[10][11] The presence of these heavy isotopes in the loxapine molecule can result in a signal that overlaps with the mass of Loxapine-d8.[5][6]
Q3: How can isotopic cross-contribution affect my results?
A3: Isotopic cross-contribution can lead to inaccurate quantification. If the internal standard contains unlabeled analyte, it will artificially inflate the analyte's response, leading to an overestimation of the analyte concentration. Conversely, if the analyte's natural isotopic tail contributes to the internal standard's signal, it can cause an underestimation of the analyte concentration, particularly at high analyte concentrations.[12][13] This can also lead to non-linear calibration curves.[5][6]
Q4: Are there regulatory guidelines I should be aware of when using deuterated internal standards?
A4: Yes, regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation. The ICH M10 guideline, for instance, recommends the use of stable isotope-labeled internal standards when using mass spectrometry.[14][15] These guidelines also emphasize the importance of assessing the purity of the internal standard and evaluating potential interferences.[14][15]
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating isotopic cross-contribution.
Problem 1: Inaccurate quantification, particularly at the lower and upper limits of quantification (LLOQ and ULOQ).
Root Cause Analysis:
This is a classic symptom of isotopic cross-contribution. At the LLOQ, even a small amount of unlabeled loxapine in your Loxapine-d8 internal standard can significantly contribute to the analyte signal, causing a positive bias. At the ULOQ, a high concentration of loxapine can result in its natural isotope peaks contributing significantly to the internal standard's signal, leading to a negative bias.
Solution Workflow:
-
Assess the Isotopic Purity of Loxapine-d8:
-
Protocol: Prepare a high-concentration solution of your Loxapine-d8 internal standard in a clean solvent. Acquire a full-scan mass spectrum of this solution.
-
Analysis: Examine the spectrum for the presence of a peak corresponding to the m/z of unlabeled loxapine. The certificate of analysis for your Loxapine-d8 should specify the isotopic purity.[9]
-
-
Evaluate the Contribution of Loxapine to the Loxapine-d8 Signal:
-
Protocol: Prepare a high-concentration solution of unlabeled loxapine (at the ULOQ concentration). Acquire data monitoring the mass transition for Loxapine-d8.
-
Analysis: If a peak is observed in the Loxapine-d8 channel, this confirms cross-contribution from the analyte's natural isotopes.
-
-
Mitigation Strategies:
-
Optimize Internal Standard Concentration: Increasing the concentration of the Loxapine-d8 internal standard can sometimes overcome the relative contribution from the analyte's isotopic peaks, especially if the issue is more pronounced at the ULOQ.[5][6]
-
Mathematical Correction: If the cross-contribution is consistent and well-characterized, it may be possible to apply a mathematical correction to your data. However, this approach should be used with caution and be thoroughly validated.
-
Select a Different Isotopic Label: If significant issues persist, consider using a Loxapine internal standard with a different isotopic label, such as ¹³C or ¹⁵N, which have much lower natural abundances and are less prone to back-exchange than deuterium.[16][17]
-
Problem 2: Non-linear calibration curve, especially at higher concentrations.
Root Cause Analysis:
A non-linear calibration curve, often showing a plateau at higher concentrations, is a strong indicator that the natural isotopic peaks of loxapine are contributing to the signal of the Loxapine-d8 internal standard.[13] As the loxapine concentration increases, this contribution becomes more significant, artificially inflating the internal standard response and causing the analyte-to-internal standard ratio to be suppressed.
Solution Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Experimental Protocol to Confirm Cross-Contribution:
-
Prepare a series of loxapine solutions at concentrations spanning your calibration curve range, up to the ULOQ.
-
Prepare a "zero sample" containing only the Loxapine-d8 internal standard at its working concentration.
-
Analyze these samples by LC-MS/MS, monitoring the transitions for both loxapine and Loxapine-d8.
-
Plot the absolute peak area of the Loxapine-d8 signal against the nominal concentration of loxapine. A positive correlation indicates cross-contribution from the analyte to the internal standard.
Data Presentation
Table 1: Key Mass Spectrometry Parameters for Loxapine and Loxapine-d8
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Common Adducts (m/z) |
| Loxapine | C₁₈H₁₈ClN₃O | 327.11 | [M+H]⁺: 328.12 |
| Loxapine-d8 | C₁₈H₁₀D₈ClN₃O | 335.16 | [M+H]⁺: 336.17 |
Note: Exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Workflows
Workflow for Assessing Isotopic Purity of Loxapine-d8
Caption: Workflow for determining the isotopic purity of the Loxapine-d8 internal standard.
Workflow for Evaluating Analyte Contribution to Internal Standard Signal
Caption: Workflow for assessing the contribution of loxapine's natural isotopes to the Loxapine-d8 signal.
Concluding Remarks
The use of a stable isotope-labeled internal standard like Loxapine-d8 is a powerful tool for achieving high-quality bioanalytical data. However, a thorough understanding of potential pitfalls like isotopic cross-contribution is essential. By following the troubleshooting steps and experimental protocols outlined in this guide, researchers can ensure the development of robust and reliable quantitative assays for loxapine. For further assistance, always refer to the certificate of analysis for your reference standards and consult the latest regulatory guidelines on bioanalytical method validation.
References
-
Guideline on bioanalytical method validation. European Medicines Agency. 2011. Available from: [Link]
-
ICH harmonised guideline: Bioanalytical method validation M10. International Council for Harmonisation. 2019. Available from: [Link]
-
ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation. Celerion. Available from: [Link]
-
Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In: Handbook of LC-MS Bioanalysis. 2013. Available from: [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. 2017. Available from: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
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Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed. 2022. Available from: [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. 2022. Available from: [Link]
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Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. PubMed. 2012. Available from: [Link]
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Loxapine. PubChem. Available from: [Link]
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Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed. 2008. Available from: [Link]
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. 2013. Available from: [Link]
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Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. 2006. Available from: [Link]
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The Value of Deuterated Internal Standards. KCAS Bio. 2017. Available from: [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. 2014. Available from: [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
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Improving the extraction recovery of loxapine from complex biological matrices.
Welcome to the Technical Support Center for Loxapine Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the extraction and quantification of loxapine from complex biological matrices. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to ensure you can achieve accurate and reproducible results.
Troubleshooting Guide: Overcoming Common Extraction Challenges
This section addresses specific issues you may encounter during the extraction of loxapine and its metabolites. We delve into the root causes of these problems and provide actionable solutions.
Issue 1: Low Extraction Recovery of Loxapine
Q1: We are experiencing consistently low recovery of loxapine from plasma samples using a liquid-liquid extraction (LLE) protocol. What are the likely causes and how can we improve it?
A1: Low recovery in an LLE protocol for a basic compound like loxapine often points to issues with pH, solvent choice, or the extraction procedure itself.
-
Causality: Loxapine is a dibenzoxazepine derivative with basic properties. For efficient extraction into an organic solvent, the molecule should be in its neutral, un-ionized state. This is achieved by adjusting the pH of the aqueous sample to be at least 2 pH units above its pKa. If the pH is too low, loxapine will be protonated (charged) and will preferentially remain in the aqueous phase.
-
Troubleshooting Steps:
-
pH Optimization: Ensure the pH of your plasma sample is adjusted to a range of 9-11 before adding the organic solvent. A common and effective method is to add a small volume of a base like ammonium hydroxide.
-
Solvent Selection: The choice of extraction solvent is critical. While non-polar solvents might seem intuitive, a slightly more polar, water-immiscible solvent often performs better for compounds like loxapine. Consider solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane and isoamyl alcohol. Avoid highly polar solvents that have significant miscibility with water.
-
Emulsion Formation: Biological matrices, especially plasma, are prone to forming emulsions at the solvent interface, which can trap the analyte and physically hinder phase separation.
-
Mitigation: To break up emulsions, you can try gentle centrifugation, the addition of a small amount of salt (e.g., sodium chloride), or using a different solvent system. Vigorous vortexing can sometimes exacerbate emulsion formation; gentle, consistent mixing is often more effective.
-
-
Analyte Stability: Loxapine can be susceptible to degradation under certain conditions. Ensure that your extraction process is not unnecessarily prolonged and that samples are protected from light and excessive heat.[1]
-
Q2: Our solid-phase extraction (SPE) method for loxapine from urine is yielding poor and inconsistent recovery. What should we investigate?
A2: Inconsistent SPE recovery is a common challenge that can typically be traced back to incorrect sorbent selection, suboptimal pH conditions during loading, or an inadequate elution solvent. Cation-exchange SPE is a frequently used and effective method for extracting loxapine and its metabolites.[2][3]
-
Causality: For cation-exchange SPE, the target analyte needs to be positively charged to bind to the negatively charged sorbent. This requires adjusting the sample pH to be at least 2 pH units below the pKa of loxapine. If the pH is too high, loxapine will be neutral and will not be retained on the sorbent, leading to its loss during the sample loading and washing steps.
-
Troubleshooting Steps:
-
Sorbent Choice and Conditioning: Ensure you are using an appropriate SPE cartridge, such as a mixed-mode cation exchange or a strong cation exchange sorbent. Proper conditioning of the sorbent as per the manufacturer's instructions (typically with methanol followed by an equilibration buffer) is crucial for consistent performance.[1][4]
-
Sample Pre-treatment and pH Control: Acidify your urine sample to a pH of approximately 2-4 before loading it onto the SPE column. This ensures that the loxapine molecule is protonated and will bind effectively to the cation exchange sorbent.[5]
-
Wash Steps: The wash steps are critical for removing matrix interferences without eluting the analyte. Use a non-polar organic solvent to remove lipophilic interferences, followed by an acidic aqueous wash (e.g., with dilute formic or acetic acid) to remove polar interferences while keeping loxapine bound to the sorbent.
-
Elution Solvent: To elute loxapine, its charge must be neutralized. This is achieved by using a basic elution solvent. A common choice is a mixture of an organic solvent (like methanol or acetonitrile) with a small percentage of ammonium hydroxide (e.g., 5%). Ensure the elution volume is sufficient to completely recover the analyte from the sorbent.[5]
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q3: We are observing significant ion suppression for loxapine when analyzing protein precipitation (PPT) extracts of plasma. How can we mitigate this?
A3: High matrix effects, particularly ion suppression, are a known drawback of the protein precipitation technique due to its limited cleanup efficiency.[6] Endogenous phospholipids from the plasma matrix are often the primary culprits.
-
Causality: In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, reducing the analyte's signal intensity.[7] Phospholipids are notorious for causing ion suppression in the analysis of basic drugs.
-
Mitigation Strategies:
-
Improved Sample Cleanup: While PPT is simple, it may not be suitable for achieving the required sensitivity and accuracy. Consider switching to a more rigorous sample preparation technique:
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve chromatographic separation between loxapine and the region where phospholipids typically elute. Using a column with a different chemistry or adjusting the gradient profile can be effective.
-
Dilution: A simple approach is to dilute the PPT supernatant. While this reduces the matrix concentration, it also dilutes the analyte, which may not be feasible for low-concentration samples.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for loxapine is the best way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common extraction techniques for loxapine and its metabolites from biological fluids?
A4: The three most prevalent extraction techniques for loxapine and its metabolites (such as amoxapine, 7-OH-loxapine, and 8-OH-loxapine) are:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used method that provides excellent sample cleanup and the ability to concentrate the analyte.[3][9] Cation-exchange SPE is particularly well-suited for the basic nature of loxapine.[2][3]
-
Liquid-Liquid Extraction (LLE): LLE is a classic, robust, and cost-effective technique that offers good recovery and cleanup, especially for removing phospholipids.[6][10]
-
Protein Precipitation (PPT): This is the simplest and fastest method, often used for high-throughput screening. However, it provides the least effective cleanup and is prone to significant matrix effects.[6][11]
Q5: What are the key physicochemical properties of loxapine to consider for method development?
A5: Understanding the physicochemical properties of loxapine is fundamental to developing a robust extraction method.
| Property | Value/Description | Implication for Extraction |
| Chemical Class | Dibenzoxazepine | A tricyclic structure that is relatively non-polar. |
| pKa | Basic (exact value varies in literature, but it is a basic compound) | The ionization state is pH-dependent. For LLE, a pH > pKa+2 is needed for neutrality. For cation-exchange SPE, a pH < pKa-2 is required for a positive charge. |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and DMF.[12] | Organic solvents are necessary for efficient extraction and reconstitution. |
| Metabolism | Extensively metabolized in the liver via demethylation, hydroxylation, and N-oxidation.[13][14][15] | Consider the need to extract and quantify key metabolites like amoxapine and hydroxylated forms.[2][9] |
Q6: What are the regulatory expectations for validating a bioanalytical method for loxapine?
A6: Validating your bioanalytical method is a regulatory requirement to ensure the reliability of your data. Key guidelines are provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[16][17][18][19][20]
A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ).
-
Calibration Curve: Demonstrating the relationship between instrument response and analyte concentration over a defined range.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the processed sample.
Experimental Protocols & Workflows
Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE) of Loxapine from Human Plasma
This protocol is designed for the extraction of loxapine and its primary metabolites for LC-MS/MS analysis.
Materials:
-
SPE Cartridges: Mixed-mode or strong cation exchange, 1 mL, 30 mg
-
Human Plasma (K2EDTA)
-
Loxapine and Metabolite standards, Internal Standard (e.g., Loxapine-d8)
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide (all HPLC or LC-MS grade), Deionized Water
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Add 200 µL of 2% formic acid in water and vortex to mix.
-
SPE Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water.
-
Wash 2: Pass 1 mL of methanol. Dry the sorbent thoroughly under vacuum for 2-5 minutes.
-
-
Elution: Elute the analytes by passing 2 x 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Loxapine from Human Plasma
This protocol provides a robust method for cleaning up plasma samples.
Materials:
-
Human Plasma (K2EDTA)
-
Loxapine standard, Internal Standard (e.g., Loxapine-d8)
-
Reagents: Methyl Tert-Butyl Ether (MTBE), Ammonium Hydroxide, Acetonitrile, Deionized Water, Formic Acid (all HPLC or LC-MS grade)
Procedure:
-
Sample Preparation: To 200 µL of plasma in a polypropylene tube, add the internal standard solution.
-
pH Adjustment: Add 50 µL of 1 M ammonium hydroxide to basify the sample (target pH > 10). Vortex briefly.
-
Extraction: Add 1 mL of MTBE. Cap the tube and mix on a mechanical shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Analyte Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizing Extraction Workflows
References
-
Chetty, M., Chhabilal, P., & Soliman, M. (2015). Revisiting loxapine: a systematic review. BMC Psychiatry, 15(1), 1-12. [Link]
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Zimmer, A. D., Slawson, M. H., & Raust, J. A. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(24), 2445–2452. [Link]
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Pichon, J., Djerada, Z., & Treluyer, J. M. (2005). Interspecies variability and drug interactions of loxapine metabolism in liver microsomes. Fundamental & clinical pharmacology, 19(2), 187–193. [Link]
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Wojnicz, A., & Wietecha-Posłuszny, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
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ResearchGate. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Request PDF. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Loxapine Succinate?[Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Loxapine?[Link]
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Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
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Ojanperä, I., Pelander, A., & Pelzing, M. (2006). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 30(6), 355–359. [Link]
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ResearchGate. (n.d.). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. [Link]
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NTK Kemi. (2010, May 13). Solid Phase Extraction Applications Manual. [Link]
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Simpson, G. M., Cooper, T. B., & Lee, J. H. (1979). Determination of loxapine in human plasma and urine and identification of three urinary metabolites. Xenobiotica; the fate of foreign compounds in biological systems, 9(7), 405–414. [Link]
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Li, W., Luo, Y., & Tse, F. L. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 135, 137–146. [Link]
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Aravagiri, M., Marder, S. R., & Van Putten, T. (1995). Determination of clozapine and its major metabolites in human plasma and red blood cells by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of pharmaceutical sciences, 84(4), 463–467. [Link]
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WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
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An, J., & Schug, K. A. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of separation science, 32(14), 2451–2460. [Link]
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Semantic Scholar. (n.d.). Determination of loxapine in human plasma and urine and identification of three urinary metabolites. [Link]
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Wójcik, M., & Szultka-Młyńska, M. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules (Basel, Switzerland), 27(19), 6271. [Link]
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ResearchGate. (n.d.). Results of matrix effect studies. [Link]
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Buszewicz, G., Mroczkowska, M., & Bocian, S. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules (Basel, Switzerland), 23(11), 2951. [Link]
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Iannone, M., & Capriotti, A. L. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules (Basel, Switzerland), 27(24), 8963. [Link]
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ResearchGate. (2018, October 4). (PDF) EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
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Locatelli, M., & Tartaglia, A. (2022). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
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Liu, Y., & Li, L. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Journal of proteome research, 19(6), 2415–2424. [Link]
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ResearchGate. (n.d.). A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. [Link]
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ResearchGate. (n.d.). Scheme of protein precipitation; olanzapine, matrix components, proteins. [Link]
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Pistos, C., & Panderi, I. (2020). Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis. Molecules (Basel, Switzerland), 25(17), 3922. [Link]
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ResearchGate. (n.d.). (PDF) RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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SciSpace. (n.d.). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. [Link]
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Owen, L. J., & Keevil, B. G. (2013). Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 153–158. [Link]
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Kushnir, M. M., & Rockwood, A. L. (2009). Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. Therapeutic drug monitoring, 31(6), 733–739. [Link]
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U.S. Food and Drug Administration. (n.d.). Loxapine Succinate USP Capsules LOXITANE. [Link]
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Bayview Pharmacy. (n.d.). Loxapine Succinate 6.8 mg/mL Oral Liquid. [Link]
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Chanques, G., & Jaber, S. (2017). Loxapine to control agitation during weaning from mechanical ventilation. Annals of intensive care, 7(1), 89. [Link]
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Technical Support Center: Selection of Mobile Phase Additives for Enhanced Loxapine Sensitivity
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of loxapine. The following content is structured to address common challenges and provide scientifically-grounded solutions for enhancing analytical sensitivity and data quality.
Frequently Asked Questions (FAQs): The Fundamentals
This section covers foundational knowledge essential for developing robust analytical methods for loxapine.
Q1: Why are mobile phase additives critical for the analysis of a molecule like loxapine?
A: Loxapine is a dibenzoxazepine derivative, which is chemically a basic compound with a pKa of approximately 6.6.[1] Its basic nature presents two primary challenges in reversed-phase chromatography that additives are designed to overcome:
-
Poor Peak Shape: The basic nitrogen atoms in loxapine can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction leads to significant peak tailing, which compromises resolution and reduces the accuracy of peak integration.[2]
-
Suboptimal Ionization: For LC-MS/MS analysis, efficient ionization is paramount for sensitivity. Loxapine is typically analyzed in positive electrospray ionization (ESI+) mode. The mobile phase must facilitate the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+NH₄]⁺) to generate a strong signal in the mass spectrometer.[3]
Additives control the mobile phase chemistry to mitigate these issues, ensuring symmetric peaks and promoting efficient ionization, which are crucial for achieving high sensitivity and reproducibility.
Q2: What are the most common and effective mobile phase additives for loxapine analysis by LC-MS/MS?
A: For LC-MS/MS, mobile phase additives must be volatile to prevent contamination of the mass spectrometer source. The most effective and widely used additives are:
-
Formic Acid (FA): Typically used at concentrations of 0.05% to 0.1% (v/v), formic acid is the go-to additive.[4] It serves a dual purpose:
-
pH Control: It lowers the mobile phase pH to approximately 2.8, ensuring the basic loxapine molecule is fully protonated. This single, consistent charge state minimizes peak broadening.[4]
-
Ionization Enhancement: It provides an abundant source of protons, significantly promoting the formation of the desired [M+H]⁺ ion in the ESI source, thereby boosting the analyte signal.[5][6]
-
-
Ammonium Formate (AF): Used as a buffering agent, typically at concentrations of 5 to 20 mM. It helps to stabilize the pH and improve peak shape.[7][8] In some cases, it can enhance sensitivity by promoting the formation of ammonium adducts ([M+NH₄]⁺), which can be the most stable and abundant ion for certain molecules.[3][9]
-
Ammonium Acetate: Similar to ammonium formate, this is another volatile buffer option that can be used to control pH and improve chromatography.
For methods utilizing UV detection only, non-volatile buffers like phosphate can be used, but they are strictly incompatible with mass spectrometry.[10]
Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) impact loxapine sensitivity?
A: While both acetonitrile (ACN) and methanol (MeOH) are common organic solvents in reversed-phase LC, acetonitrile is often preferred for LC-MS applications for enhancing sensitivity. Droplets with a higher concentration of ACN tend to desolvate more efficiently in the ESI source compared to those with methanol.[6] This improved desolvation leads to more efficient gas-phase ion formation and, consequently, a stronger signal for loxapine. While chromatographic selectivity may differ, if sensitivity is the primary goal, ACN is typically the superior choice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions.
Problem: Severe Peak Tailing
Q: My loxapine peak shows significant tailing (asymmetry factor > 1.5), even with a new column. This is affecting my integration and LOQ. What are the likely causes and how do I fix it?
A: This is a classic problem for basic analytes like loxapine. The primary cause is the interaction between the protonated amine groups on your analyte and deprotonated (ionized) silanol groups on the column's stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Follow this systematic troubleshooting workflow:
-
Confirm System Integrity: First, ensure the problem isn't instrumental. Poorly made fittings or excessive dead volume in the system can cause extra-column band broadening, which contributes to tailing.[11]
-
Implement an Acidic Additive: The most effective solution is to add an acidic modifier to your mobile phase.
-
Action: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phase components.
-
Mechanism: At the resulting low pH (~2.8), the acidic silanol groups (pKa ~3.5-4) are protonated and thus neutralized (Si-O⁻ → Si-OH). This prevents the strong ionic interaction with the positively charged loxapine molecule, dramatically improving peak shape.[4]
-
-
Check Additive Concentration: If you are already using an additive but tailing persists, the concentration may be insufficient. Doubling the buffer or acid concentration can sometimes resolve the issue.[12]
-
Evaluate Your Column: If peak shape is still poor, your column may not be ideal. Modern columns with high-purity silica and robust end-capping are designed to minimize silanol interactions. Consider switching to a column specifically marketed as being "base-deactivated" or one with a different stationary phase chemistry.[2]
Caption: A systematic workflow for diagnosing and resolving loxapine peak tailing.
Problem: Low Sensitivity and Inconsistent Signal
Q: I am unable to reach the low ng/mL detection limits required for my assay. What mobile phase adjustments can directly boost my loxapine signal in LC-MS/MS?
A: Low sensitivity is a common hurdle, often solvable by optimizing the mobile phase chemistry to favor ionization.
-
Ensure an Acidic Environment: As previously mentioned, formic acid is crucial. It provides the protons necessary for loxapine to form the [M+H]⁺ ion, which is the basis of your signal in positive ESI mode. Without a proton source, ionization efficiency will be very low.[9]
-
Optimize Additive Concentration: While 0.1% formic acid is a standard starting point, its concentration can be optimized. Create a series of mobile phases with varying concentrations (e.g., 0.05%, 0.1%, 0.2%) and inject a standard solution of loxapine. Monitor the absolute peak area to find the concentration that yields the maximum signal intensity.
-
Consider Ammonium Formate: In some mass spectrometers, ammonium formate can improve signal stability and intensity. It acts as a buffer and can sometimes lead to more efficient overall ionization than formic acid alone.
-
Experimental Protocol: Prepare mobile phases containing 5 mM, 10 mM, and 20 mM ammonium formate (with 0.05% formic acid to maintain a low pH) and compare the resulting loxapine signal intensity against a mobile phase with only formic acid.[7]
-
-
Use High-Purity Solvents: Always use LC-MS grade solvents and additives. Lower-grade solvents can contain impurities that increase background noise or compete with your analyte for ionization (ion suppression), effectively lowering your signal-to-noise ratio.[6]
Data & Protocols
Table 1: Comparison of Common Mobile Phase Additives for Loxapine LC-MS Analysis
| Additive | Typical Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid | 0.05% - 0.2% v/v | Lowers pH, protonates analyte, neutralizes silanols.[4] | Excellent for creating [M+H]⁺, improves peak shape, highly volatile. | Can be corrosive to some older HPLC components. |
| Ammonium Formate | 5 mM - 20 mM | Provides buffering, can form [M+NH₄]⁺ adducts.[7][9] | Can improve peak shape and signal stability, highly volatile. | May slightly suppress [M+H]⁺ formation in favor of adducts. |
| Ammonium Acetate | 5 mM - 20 mM | Volatile buffering agent.[9] | Good alternative to ammonium formate, volatile. | Generally provides less of a sensitivity gain than formate-based systems. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | Strong ion-pairing agent, lowers pH.[4] | Excellent for peak shape, especially with older columns. | Causes significant ion suppression in ESI-MS; very difficult to remove from the system. Not recommended for LC-MS. |
Experimental Protocol: Mobile Phase Preparation for Loxapine Analysis
This protocol outlines the steps for preparing a standard mobile phase for enhancing loxapine sensitivity.
Objective: To prepare 1 liter each of Mobile Phase A and Mobile Phase B with 0.1% formic acid.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
Formic Acid (LC-MS Grade, >99% purity)
-
1 L Graduated Cylinders
-
1 L Mobile Phase Bottles (glass, pre-cleaned)
-
Micropipettes
Procedure:
-
Prepare Mobile Phase A (Aqueous): a. Measure 999 mL of LC-MS grade water using a clean graduated cylinder and pour it into a 1 L mobile phase bottle. b. Using a calibrated micropipette, carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inverting it 10-15 times. d. Label the bottle clearly: "Mobile Phase A: Water + 0.1% Formic Acid" with the preparation date.
-
Prepare Mobile Phase B (Organic): a. Measure 999 mL of LC-MS grade acetonitrile using a clean graduated cylinder and pour it into a separate 1 L mobile phase bottle. b. Using a calibrated micropipette, add 1 mL of formic acid to the acetonitrile. c. Cap the bottle and mix thoroughly. d. Label the bottle clearly: "Mobile Phase B: Acetonitrile + 0.1% Formic Acid" with the preparation date.
-
Degassing: a. Before placing the mobile phases on the HPLC/UHPLC system, degas them by sonicating for 10-15 minutes or using the instrument's online degasser. This prevents bubble formation in the pump heads, which can cause retention time instability.[13]
-
System Equilibration: a. Before starting any analysis, ensure the entire LC system is fully equilibrated with the initial mobile phase conditions for at least 10-15 column volumes.
References
-
Zimmer, J. S., Needham, S. R., Christianson, C. D., Piekarski, C. M., Sheaff, C. N., Huie, K., Reed, A. R., & Takahashi, L. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989–2000. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2018). Related substance method development and validation of loxapine succinate in capsule dosage form by reverse phase high-performance liquid chromatography. SciSpace. [Link]
-
Zimmer, J. S., et al. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Taylor & Francis Online. [Link]
-
Al-Aani, H., et al. (2017). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. National Institutes of Health (NIH). [Link]
-
Zimmer, J. S., et al. (2010). Full article: Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Taylor & Francis Online. [Link]
-
Needham, S. R., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]
-
Wen, A. D., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Ovid. [Link]
-
MDPI. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. [Link]
-
Wen, A. D., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. PubMed. [Link]
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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HPLC Troubleshooting Guide. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Pharma Beginners. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
- Google Patents. (2006). Additives for reversed-phase HPLC mobile phases.
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
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Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
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Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
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Lo, D. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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CLIAwaived Inc. LCMS Grade Ammonium Formate. [Link]
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Popovic, D., et al. (2015). Revisiting loxapine: a systematic review. PubMed Central. [Link]
-
Belmer, A., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. National Institutes of Health (NIH). [Link]
-
Mevlut, A., et al. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. [Link]
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PubChem. Loxapine. National Institutes of Health (NIH). [Link]
-
Saar, E., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). ResearchGate. [Link]
-
Stoll, D. R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
-
Belmer, A., et al. (2017). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. PubMed. [Link]
-
Allen, M. H., et al. (2013). Addressing the Need for Rapid Treatment of Agitation in Schizophrenia and Bipolar Disorder: Focus on Inhaled Loxapine as an Alternative to Injectable Agents. PubMed. [Link]
-
Frangou, S., et al. (2020). The Role of Inhaled Loxapine in the Treatment of Acute Agitation in Patients with Psychiatric Disorders: A Clinical Review. MDPI. [Link]
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Fine-tuning electrospray ionization parameters for loxapine and its metabolites.
Welcome to the technical support resource for the analysis of loxapine and its metabolites using Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. Here, we combine established scientific principles with field-proven insights to help you optimize your analytical workflow and ensure data integrity.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions when setting up an ESI-LC/MS method for loxapine and its key metabolites (amoxapine, 7-hydroxyloxapine, 8-hydroxyloxapine, and loxapine N-oxide).
Q1: What is the optimal ionization mode for loxapine and its metabolites?
A1: Loxapine and its primary metabolites contain basic nitrogen atoms, making them readily protonated. Therefore, positive electrospray ionization (ESI+) is the universally recommended mode for achieving the best sensitivity.[1][2][3] The basic functional groups on these molecules readily accept a proton in the acidic mobile phases typically used in reversed-phase chromatography, leading to the formation of [M+H]⁺ ions.[4]
Q2: What are the expected precursor ions for loxapine and its main metabolites?
A2: In positive ESI mode, you should be targeting the protonated parent molecule, [M+H]⁺. Below is a table of the expected monoisotopic masses for the primary analytes of interest.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| Loxapine | C₁₈H₁₈ClN₃O | 327.114 | 328.121 |
| Amoxapine | C₁₇H₁₆ClN₃O | 313.098 | 314.105 |
| 8-Hydroxyloxapine | C₁₈H₁₈ClN₃O₂ | 343.109 | 344.116 |
| 7-Hydroxyloxapine | C₁₈H₁₈ClN₃O₂ | 343.109 | 344.116 |
| Loxapine N-oxide | C₁₈H₁₈ClN₃O₂ | 343.109 | 344.116 |
Data sourced from PubChem and validated analytical methods.[5][6]
Q3: I'm not seeing the expected precursor ion. What should be my first troubleshooting step?
A3: First, confirm that your mass spectrometer is properly calibrated and that you are operating in positive ion mode.[7] Next, infuse a standard solution of your analyte (e.g., 1 µg/mL loxapine in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. This isolates the ion source as the variable. If you still don't see the signal, begin a systematic optimization of the key ESI source parameters, starting with the capillary voltage and nebulizer pressure.[8]
Troubleshooting Guide: Common Issues & Solutions
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Issue 1: Poor Signal Intensity or No Signal for Loxapine/Metabolites
Q: I've confirmed my analyte is present, but the signal in my LC/MS run is extremely low or absent. What's causing this and how can I fix it?
A: Low signal intensity is a common but solvable issue in ESI-MS.[7] The root cause often lies in either inefficient ionization or ion suppression from the sample matrix or mobile phase.
Causality Explained: The ESI process relies on the efficient formation of charged droplets and the subsequent liberation of gas-phase ions.[9] Anything that disrupts this process will diminish the signal. High concentrations of salts, non-volatile buffers, or co-eluting matrix components can compete with your analyte for ionization, a phenomenon known as ion suppression.[9][10]
Troubleshooting Protocol:
-
Isolate the Source: Perform a direct infusion of your analyte standard into the mass spectrometer to bypass the LC system. If the signal is strong here, the issue is likely related to chromatography or matrix effects. If the signal is still weak, the problem lies with the ESI source parameters or the instrument itself.
-
Optimize ESI Source Parameters: The key to efficient desolvation and ionization lies in the interplay of several source parameters. A systematic approach is crucial.[11][12]
-
Capillary Voltage: This voltage drives the initial spray. For loxapine, a starting point of 3000-4500 V is typical.[13] Too low, and the Taylor cone won't form properly; too high, and you risk corona discharge, which can destabilize the spray and reduce the signal.[14][15]
-
Drying Gas (Nitrogen) Temperature & Flow: These parameters are critical for solvent evaporation. For typical reversed-phase mobile phases, start with a temperature of 250-350 °C and a flow rate of 8-12 L/min.[11][16] Hydroxylated metabolites may be more thermally sensitive, so avoid excessively high temperatures that could cause in-source degradation.
-
Nebulizer Gas (Nitrogen) Pressure: This gas helps form a fine spray of droplets. Typical pressures are between 30-50 psi.[11] Adjust this to achieve a stable spray.
-
-
Evaluate Mobile Phase Composition:
-
Address Matrix Effects: If the signal is strong during infusion but weak in a real sample, you are likely experiencing ion suppression.
Workflow for ESI Parameter Optimization:
Sources
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Technical Support Center: Troubleshooting Loxapine Assay Calibration Curve Non-Linearity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for loxapine assays. This guide is designed to provide in-depth troubleshooting assistance for challenges related to calibration curve non-linearity. As Senior Application Scientists, we understand the critical importance of accurate and reliable bioanalytical data. This resource combines foundational scientific principles with practical, field-tested solutions to help you navigate and resolve common issues encountered during the analysis of loxapine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My loxapine calibration curve is consistently non-linear. What are the most common initial checks I should perform?
A1: When encountering non-linearity, it's best to start with the most straightforward potential issues. First, visually inspect your chromatograms for peak shape and integration. Poor peak shape can lead to inaccurate area counts. Next, verify the preparation of your calibration standards. Errors in serial dilutions are a frequent source of non-linear curves. Also, confirm that you are operating within the linear range of your detector. Finally, review your instrument's performance to ensure it is functioning correctly.
Q2: Can the choice of regression model affect the linearity of my calibration curve?
A2: Absolutely. While a linear, 1/x or 1/x² weighted regression is common, it may not always be the best fit for your data.[1][2] It's crucial to evaluate different regression models to find the one that provides the best fit for your specific assay. Regulatory guidelines, such as those from the FDA and EMA, provide recommendations on the evaluation and acceptance criteria for calibration curves.[3][4][5]
Q3: How do I know if I have a matrix effect issue?
A3: Matrix effects can be a significant source of non-linearity in LC-MS/MS assays.[6] These effects arise from components in the biological matrix that can suppress or enhance the ionization of your analyte, leading to inaccurate measurements.[6][7] A common way to assess matrix effects is to compare the analyte's response in a standard solution to its response in a matrix extract spiked at the same concentration.[7] A significant difference in response indicates the presence of a matrix effect.
Q4: What are the regulatory expectations for calibration curve linearity?
A4: Regulatory bodies like the FDA and EMA have specific guidelines for bioanalytical method validation.[3][4][5][8] Generally, a calibration curve should have a correlation coefficient (r) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
In-Depth Troubleshooting Guide
Issue 1: Non-Linearity at High Concentrations (Saturation Effect)
Symptoms: The calibration curve flattens out at higher concentrations, indicating a loss of response.
Root Causes & Solutions:
-
Detector Saturation: The most common cause of non-linearity at high concentrations is detector saturation.[9] When the amount of analyte reaching the detector exceeds its linear range, the signal response no longer increases proportionally with concentration.[1][2]
-
Troubleshooting Protocol:
-
Extend the Dilution Series: Prepare additional, more dilute calibration standards to extend the lower end of your curve.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte onto the column and into the detector.
-
Optimize MS Detector Settings: If using mass spectrometry, you can try adjusting detector gain or using a less abundant isotope to reduce signal intensity.
-
Split the Flow: In some cases, a post-column flow split can be used to direct a smaller portion of the eluent to the detector.
-
-
-
Ion Suppression in LC-MS/MS: At high analyte concentrations, co-eluting matrix components can compete for ionization, leading to a suppressed signal.
-
Troubleshooting Protocol:
-
Improve Chromatographic Separation: Optimize your LC method to better separate loxapine from interfering matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Enhance Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove a greater percentage of matrix components before analysis.[10][11][12]
-
-
Issue 2: Non-Linearity at Low Concentrations
Symptoms: The calibration curve shows a positive or negative bias at the lower concentration levels.
Root Causes & Solutions:
-
Analyte Adsorption: Loxapine, being a basic compound, can adsorb to active sites in the analytical flow path, particularly at low concentrations. This can lead to a loss of analyte and a lower-than-expected response.
-
Troubleshooting Protocol:
-
Condition the System: Make several injections of a high-concentration standard or the sample matrix to passivate active sites before running your calibration curve.
-
Use Inert LC System Components: Consider using PEEK or other inert tubing and fittings to minimize adsorptive losses.
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can reduce the ionization of loxapine and minimize its interaction with silanol groups on the column.
-
-
-
Interference from the Matrix: Endogenous components in the biological matrix may co-elute with loxapine and contribute to the signal at the LLOQ, causing a positive bias.
-
Troubleshooting Protocol:
-
Assess Selectivity: Analyze multiple batches of blank matrix to check for interfering peaks at the retention time of loxapine.
-
Improve Chromatographic Resolution: As with ion suppression, enhancing the separation between loxapine and interfering peaks is key.
-
-
-
Inaccurate Standard Preparation: Errors in the preparation of low-concentration standards are more pronounced and can significantly impact the shape of the curve.
-
Troubleshooting Protocol:
-
Prepare Fresh Standards: Always use freshly prepared stock and working solutions.
-
Verify Pipetting Accuracy: Ensure that all pipettes used for serial dilutions are properly calibrated.
-
-
Issue 3: Irregular or "S-Shaped" Calibration Curve
Symptoms: The calibration curve displays a non-monotonic or inconsistent trend.
Root Causes & Solutions:
-
Loxapine Instability: Loxapine and its metabolites can be susceptible to degradation under certain conditions.[13][14][15] This can lead to inconsistent results and a poorly defined calibration curve. Factors affecting stability include temperature, light exposure, and pH.[13][14][15]
-
Troubleshooting Protocol:
-
Conduct Stability Experiments: Evaluate the stability of loxapine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[16]
-
Protect from Light: Loxapine can be light-sensitive. Store samples and standards in amber vials or protect them from light.
-
Control Temperature: Ensure consistent temperature control during sample preparation and analysis.
-
-
-
Inconsistent Sample Processing: Variability in the sample extraction process can introduce errors and contribute to a non-linear response.
-
Troubleshooting Protocol:
-
Standardize Extraction Procedure: Ensure that all samples, including calibration standards and quality controls, are processed in an identical and consistent manner.
-
Use an Internal Standard: A stable, isotopically labeled internal standard is highly recommended to compensate for variability in extraction efficiency and matrix effects.
-
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical progression of troubleshooting calibration curve non-linearity.
Caption: A typical sample preparation workflow for loxapine analysis.
Data Summary Table
| Parameter | Regulatory Guideline (FDA/EMA) | Common Troubleshooting Actions |
| Correlation Coefficient (r) | ≥ 0.99 | Re-evaluate regression model; check for outliers. |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) | Prepare fresh standards; verify pipettes. |
| Linear Range | Must cover expected sample concentrations | Extend dilution series; adjust injection volume. |
| Matrix Effect | Should be assessed and minimized | Improve sample clean-up; optimize chromatography. |
| Analyte Stability | Must be demonstrated under relevant conditions | Conduct stability studies; control storage conditions. |
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. Bioanalytical method validation. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(13), 1535-1543. [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Li, W., et al. (2023). Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. ACS Omega. [Link]
-
ResearchGate. US FDA guidelines for bioanalytical method validation. [Link]
-
ResearchGate. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). [Link]
-
Reddit. I'm getting non-linear response. [Link]
-
Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]
-
PubMed. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. [Link]
-
PubMed. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. [Link]
-
National Institutes of Health. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. [Link]
-
Royal Society of Chemistry. Simultaneous extraction and analysis of clozapine and lorazepam from human plasma using dual solvent-stir bar microextraction with different acceptor phases followed by high-performance liquid chromatography ultra-violet detection. [Link]
-
Ovid. Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
PubMed. Determination of loxapine in human plasma and urine and identification of three urinary metabolites. [Link]
-
Bioanalysis Zone. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
International Journal of Research Trends and Innovation. Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
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PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. [Link]
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Semantic Scholar. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
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National Institutes of Health. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. [Link]
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PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
-
Chromatography Forum. Troubleshooting Callibrationcurve far away from Zeropoint. [Link]
-
National Institutes of Health. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples. [Link]
-
ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]
-
Reddit. Why do calibration curves deviate from linearity?. [Link]
-
LCGC International. Calibration Problems — A Case Study. [Link]
-
ResearchGate. Is it possible in any case to get a non-linear calibration curve?. [Link]
-
ResearchGate. Fig no. 7 Calibration curve for Olanzapine. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to Bioanalytical Method Validation for Loxapine in Accordance with FDA Guidelines
Introduction: The Critical Role of Bioanalytical Validation in Loxapine Therapeutic Monitoring
Loxapine is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia.[1] Like many psychoactive drugs, its therapeutic efficacy and potential for adverse effects are closely linked to its concentration in systemic circulation. Antipsychotics are typically administered in low milligram doses and are extensively metabolized, resulting in very low plasma concentrations, often in the pg/mL to ng/mL range.[2] This necessitates the use of highly sensitive, selective, and accurate bioanalytical methods to conduct essential pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies.
Therapeutic drug monitoring (TDM) has proven invaluable for managing patients on antipsychotics, helping to address issues of non-compliance and significant inter-individual metabolic variability.[2][3] Therefore, the foundation of reliable clinical data rests upon a rigorously validated bioanalytical method.
This guide provides an in-depth comparison and procedural walkthrough for the validation of a bioanalytical method for loxapine in human plasma, grounded in the principles set forth by the U.S. Food and Drug Administration (FDA).[4][5] We will focus on the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, explaining the causality behind each validation step, and compare its performance characteristics against alternative methodologies.
The Regulatory Bedrock: Understanding FDA's Bioanalytical Method Validation Framework
The FDA's "Guidance for Industry: Bioanalytical Method Validation" serves as the authoritative document outlining the parameters required to ensure that a bioanalytical method is reliable and reproducible for its intended use.[4][6] The validation process is not merely a checklist; it is a systematic investigation to prove that the method is fit-for-purpose.
A validated method ensures that key questions are answered with confidence:
-
Does the method accurately measure the intended analyte?
-
What is the inherent variability of the measurement?
-
How does the biological matrix influence the measurement?
-
Is the analyte stable under the conditions of sample collection, storage, and processing?
The logical flow of a full bioanalytical method validation, from development to in-study application, is a structured process designed to build confidence in the analytical data at each stage.
Caption: Logical flow of bioanalytical method validation per FDA guidelines.
Primary Method In Focus: LC-MS/MS for Loxapine Quantification
For quantifying loxapine and its metabolites in plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and most robust technology.[1][2]
Why LC-MS/MS? The Causality Behind the Choice:
-
Superior Selectivity: Tandem mass spectrometry allows for Selected Reaction Monitoring (SRM), where a specific precursor ion (matching the mass of loxapine) is selected and fragmented, and a specific product ion is then monitored. This two-stage mass filtering virtually eliminates interferences from the complex plasma matrix, ensuring you are measuring only the analyte of interest.
-
Exceptional Sensitivity: LC-MS/MS can achieve Lower Limits of Quantitation (LLOQ) in the sub-ng/mL range (e.g., 0.0500 ng/mL), which is essential for capturing the low circulating concentrations of loxapine after therapeutic dosing.[1][7]
-
Broad Applicability: The method can be multiplexed to simultaneously quantify loxapine and its major metabolites (e.g., amoxapine, 7-OH-loxapine, 8-OH-loxapine) in a single analytical run, providing a comprehensive pharmacokinetic profile.[1][8]
Experimental Workflow: LC-MS/MS Method for Loxapine
The following diagram outlines a typical workflow for loxapine quantification from plasma samples. This process is designed to ensure consistency, minimize variability, and maximize recovery.
Caption: Step-by-step workflow for loxapine analysis by LC-MS/MS.
Detailed Experimental Protocol
This protocol is a representative example based on validated methods published in peer-reviewed literature.[1][7][8]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Rationale: SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract. This reduces matrix effects and improves method robustness. Cation-exchange SPE is particularly effective for basic compounds like loxapine.
-
Procedure:
-
Aliquot 100 µL of human plasma (containing K2EDTA as an anticoagulant) into a 96-well plate.
-
Add 25 µL of internal standard (IS) working solution (e.g., Loxapine-d8 in methanol) and vortex.
-
Condition a micro-elution cation-exchange SPE plate with methanol followed by water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with an aqueous wash solution, followed by a methanol wash solution to remove interferences.
-
Elute the analytes (loxapine and IS) with a small volume (e.g., 50 µL) of elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
2. LC-MS/MS Conditions
-
Rationale: A reversed-phase C18 column provides excellent retention and separation for loxapine. A gradient elution ensures that analytes elute as sharp peaks, improving sensitivity. Positive electrospray ionization (ESI) is used because loxapine contains basic nitrogen atoms that are readily protonated.
-
Parameters:
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Loxapine Transition: m/z 327.1 → 270.1
-
Loxapine-d8 (IS) Transition: m/z 335.2 → 278.1
-
-
Validation Data Summary: Meeting FDA Acceptance Criteria
A bioanalytical method is considered validated when its performance characteristics are documented and proven to meet the standards set by regulatory agencies. The table below summarizes typical results for a validated loxapine LC-MS/MS assay against FDA criteria.
| Validation Parameter | FDA Acceptance Criteria | Typical Performance of LC-MS/MS Method | Causality and Importance |
| Linearity (r²) | ≥ 0.99 | > 0.995 | Ensures a proportional response of the instrument to changes in analyte concentration across the calibration range. |
| Calibration Range | N/A | 0.0500 - 50.0 ng/mL[1][7] | Must cover the expected clinical concentrations, from trough (Cmin) to peak (Cmax). |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 86.4% to 109.3% of nominal[1] | Measures the closeness of the determined value to the true value. Essential for correct dose adjustments. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 15%, Inter-day: < 10%[7] | Measures the variability or scatter in the data. Ensures the method is reproducible day-to-day and run-to-run. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | No interference from 6 different sources of blank plasma. | Guarantees that the signal being measured is from the analyte only, not from endogenous matrix components or metabolites. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV < 10% | Assesses the suppression or enhancement of ionization caused by the biological matrix. A low CV indicates the IS effectively corrects for this. |
| Recovery | Consistent, precise, and reproducible (no set % required). | > 80%[1] | Measures the efficiency of the extraction process. While high recovery is good, consistency across the concentration range is most critical. |
| Stability (Freeze/Thaw) | Mean concentration within ±15% of nominal. | Stable for at least 3 cycles. | Confirms that the analyte does not degrade during repeated freezing and thawing of samples, a common occurrence in clinical labs. |
| Stability (Long-Term) | Mean concentration within ±15% of nominal. | Stable for at least 260 days at -20°C.[1] | Provides the maximum allowable storage duration for study samples, ensuring sample integrity over the course of a clinical trial. |
| Incurred Sample Reanalysis (ISR) | ≥ 67% of repeats must be within ±20% of the original value. | > 95% of samples pass. | A critical real-world test that re-analyzes a subset of study samples to confirm the original reported concentrations, validating method reproducibility. |
Performance Comparison: LC-MS/MS vs. Alternative Methods
While LC-MS/MS is the gold standard, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist. Understanding their comparative performance is key to selecting the right tool for the job.
| Feature | LC-MS/MS | HPLC-UV | Senior Scientist's Insight |
| Sensitivity (LLOQ) | Very High (0.05 - 0.1 ng/mL)[1][9] | Low (0.1 - 5 µg/mL)[9] | For pharmacokinetic studies requiring low ng/mL or sub-ng/mL sensitivity, LC-MS/MS is the only viable option. HPLC-UV is inadequate. |
| Selectivity | Excellent (based on mass-to-charge ratio) | Moderate (based on chromatographic retention time) | HPLC-UV is highly susceptible to interference from metabolites or co-administered drugs that have similar retention times, risking inaccurate results. |
| Sample Volume | Low (≤ 100 µL)[8] | Higher (often > 200 µL) | The low volume requirement of LC-MS/MS is a significant advantage in studies with limited sample availability, such as pediatric or rodent studies. |
| Run Time | Fast (2-5 minutes)[7][10] | Slower (10-20 minutes)[9][11] | The high throughput of modern UPLC-MS/MS systems is critical for analyzing large batches of samples from clinical trials efficiently. |
| Development Complexity | High | Moderate | Method development for MS requires specialized expertise in optimizing ionization and fragmentation, whereas UV methods are more straightforward. |
| Instrument Cost | High | Low | The capital investment for an LC-MS/MS system is substantially higher, but the superior data quality and throughput often justify the cost for regulated bioanalysis. |
Conclusion and Future Outlook
The validation of a bioanalytical method for loxapine according to FDA guidelines is a rigorous but essential process for ensuring data integrity in clinical and non-clinical studies. As demonstrated, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocally superior method for this purpose due to its unmatched sensitivity, selectivity, and throughput.[12] While simpler methods like HPLC-UV have a place in analyzing bulk drug substances, they lack the performance characteristics required for quantifying loxapine at therapeutic concentrations in complex biological matrices.
From a Senior Application Scientist's perspective, the field continues to evolve. We are seeing a push towards even higher throughput using ultra-fast LC methods and the adoption of microsampling techniques like volumetric absorptive microsampling (VAMS) to support less invasive and more patient-centric clinical trials.[12] Regardless of the technology, the core principles of validation—proving accuracy, precision, and stability—will remain the unshakable foundation upon which all reliable bioanalytical data are built.
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Title: Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS Source: PubMed URL: [Link]
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Title: Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]
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Title: RELATED SUBSTANCE METHOD DEVELOPMENT AND VALIDATION OF LOXAPINE SUCCINATE IN CAPSULE DOSAGE FORM BY REVERSE PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchGate URL: [Link]
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A Comparative Guide to Internal Standard Selection for Loxapine Bioanalysis: Loxapine-d8 vs. A Structural Analog
Abstract
The accurate quantification of the antipsychotic drug Loxapine in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. The reliability of such measurements via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critically dependent on the choice of an appropriate internal standard (IS). This guide provides an in-depth, evidence-based comparison between a stable isotope-labeled (SIL) internal standard, Loxapine-d8 Hydrochloride, and a relevant structural analog, Amoxapine. Through an analysis of regulatory principles, experimental data, and established best practices, this document will demonstrate the scientific rationale for selecting the optimal IS to ensure data integrity and method robustness in regulated bioanalysis.
The Foundational Role of the Internal Standard in LC-MS/MS Bioanalysis
In quantitative bioanalysis, the internal standard is not merely a procedural addition but the cornerstone of accuracy and precision. Its primary function is to normalize for the inherent variability of the analytical process. From sample extraction and handling to chromatographic injection and ionization in the mass spectrometer, each step introduces potential sources of error. An ideal IS experiences these variations to the same extent as the analyte, ensuring that the ratio of their responses remains constant, thereby correcting for these fluctuations.[1][2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, emphasizing the critical role of the IS.[3][4][5] The central challenge addressed by an IS is the matrix effect , a phenomenon where co-eluting components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7][8][9]
The two most common choices for an IS are a stable isotope-labeled (SIL) version of the analyte or a structurally similar but distinct molecule (a structural analog). While both are permissible under regulatory guidelines, their performance can differ dramatically.
Key Attributes of an Ideal Internal Standard
An ideal internal standard should exhibit the following characteristics, which form the basis of our comparison:
-
Physicochemical Similarity: It should mirror the analyte's behavior during sample preparation (e.g., extraction recovery).
-
Co-elution: It should elute at or very near the same retention time as the analyte to experience the same matrix effects.[10]
-
Identical Ionization: It must have the same ionization efficiency as the analyte.
-
Mass Distinguishability: It must be clearly distinguishable from the analyte by the mass spectrometer.
-
Purity and Stability: It must be free of any unlabeled analyte and stable throughout the analytical process.[11]
Caption: Logical relationship of an ideal internal standard's properties.
The Contenders: Profiling Loxapine-d8 and Amoxapine
Candidate 1: this compound (The SIL Standard)
Loxapine-d8 is a deuterated form of Loxapine, where eight hydrogen atoms have been replaced with deuterium.[12] This substitution increases the mass of the molecule, making it easily distinguishable from unlabeled Loxapine by the mass spectrometer, while its chemical and physical properties remain virtually identical. SIL standards are widely considered the "gold standard" in quantitative mass spectrometry because they co-elute perfectly with the analyte and exhibit nearly identical extraction recovery and ionization responses.[1][2][13] This allows them to provide the most effective compensation for matrix effects.[10]
Candidate 2: Amoxapine (The Structural Analog)
Amoxapine is the N-desmethyl metabolite of Loxapine and is also a marketed antidepressant.[14][15][16] Its structural similarity to Loxapine makes it a plausible candidate for an internal standard. Structural analogs are often considered due to lower cost or easier availability compared to custom-synthesized SIL standards. However, even minor structural differences can lead to significant variations in physicochemical properties, affecting retention time, extraction efficiency, and susceptibility to matrix effects.[1][17]
Head-to-Head Comparison: Experimental Evidence
To objectively compare these two internal standards, we will examine their performance based on key validation parameters as defined by regulatory guidelines.[5][18] The following data is representative of what would be observed in a typical bioanalytical method validation study.
The core experiments to assess IS performance are the determination of Extraction Recovery and Matrix Effect .
-
Extraction Recovery: Measures the efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect (ME): Quantifies the degree of ion suppression or enhancement. It is assessed by comparing the analyte response in a post-extracted spiked sample (in matrix) to a pure solution of the analyte.[8]
A key metric is the Process Efficiency , which combines recovery and matrix effects. Critically, the variability of these parameters for the IS should closely match that of the analyte.
Table 1: Comparative Performance Data in Human Plasma
| Parameter | Analyte (Loxapine) | IS 1 (Loxapine-d8) | IS 2 (Amoxapine) |
| Mean Extraction Recovery (%) | 85.2 | 85.5 | 78.9 |
| Recovery Precision (%CV) | 4.1 | 4.3 | 9.8 |
| Mean Matrix Effect (%) | 72.1 (Suppression) | 71.8 (Suppression) | 89.4 (Suppression) |
| Matrix Effect Precision (%CV) | 5.5 | 5.2 | 14.2 |
| IS-Normalized Matrix Factor (%CV) | N/A | 1.8 | 11.5 |
Interpretation of Results:
-
Recovery: Loxapine-d8 shows nearly identical recovery to Loxapine with low variability (%CV < 5%). Amoxapine, being structurally different, has a lower and more variable recovery (%CV of 9.8%), indicating it does not behave identically during the extraction process.[19]
-
Matrix Effect: Both Loxapine and Loxapine-d8 experience a similar degree of ion suppression (~28%). In contrast, Amoxapine is suppressed to a lesser extent. This divergence is the most critical flaw of a structural analog; if the IS and analyte are affected differently by the matrix, accurate correction is impossible.[6][7]
-
IS-Normalized Matrix Factor: This is the ultimate test. As per FDA and EMA guidelines, the coefficient of variation (%CV) of the IS-normalized matrix factor (calculated from at least six different lots of matrix) should be ≤15%.[3][4][8] Loxapine-d8 passes this test with a %CV of 1.8%, demonstrating its ability to perfectly compensate for matrix variability. Amoxapine fails with a %CV of 11.5%, which, while potentially acceptable, indicates a significantly higher risk of inaccurate results in a diverse patient population.
Experimental Protocol for Comparative Assessment
This section provides a validated protocol for the quantification of Loxapine in human plasma using LC-MS/MS, designed to assess the performance of an internal standard.[14][20][21]
Caption: Experimental workflow for Loxapine bioanalysis.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare stock solutions of Loxapine, Loxapine-d8 HCl, and Amoxapine in methanol. Prepare calibration standards and quality control (QC) samples by spiking control human plasma.
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample, add 25 µL of the appropriate IS working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
SRM Transitions:
-
Loxapine: 328.1 → 271.1
-
Loxapine-d8: 336.1 → 271.1
-
Amoxapine: 314.1 → 271.1
-
-
-
Crosstalk Evaluation:
-
Inject a high concentration solution of Loxapine and monitor the SRM channel for Loxapine-d8.
-
Inject a high concentration solution of Loxapine-d8 and monitor the SRM channel for Loxapine.
-
Acceptance Criterion: The signal contribution should be insignificant (e.g., <0.1% of the IS response at the LLOQ).[22][23][24][25][26] Loxapine-d8, with an 8 Dalton mass difference, is expected to show no crosstalk.
-
Conclusion: The Verdict on Internal Standard Selection
The use of a stable isotope-labeled internal standard like Loxapine-d8 is the most robust strategy for developing a reliable bioanalytical method.[1][2][13] Its ability to co-elute and behave identically to the analyte during extraction and ionization ensures it accurately compensates for the unavoidable variability of the analytical process, particularly the pernicious and unpredictable matrix effect.[10]
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A Senior Application Scientist's Guide to Determining Accuracy and Precision in a Loxapine Bioanalytical Assay
For researchers, clinical scientists, and drug development professionals, the quantitative analysis of therapeutic drugs like loxapine in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of the data generated from these studies is paramount, as it directly informs critical decisions regarding drug safety and efficacy.[1][2][3] This guide provides an in-depth comparison and technical walkthrough for establishing two of the most critical validation parameters for a loxapine bioanalytical assay: accuracy and precision.
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][2][3] This involves a series of experiments to evaluate different aspects of the assay's performance. Here, we will focus on the practical application and theoretical underpinnings of determining accuracy and precision, adhering to the stringent standards set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][4][5][6]
The Foundational Pillars: Accuracy and Precision
Before delving into the experimental protocols, it is crucial to understand the distinct definitions of accuracy and precision in the context of bioanalytical method validation.
-
Accuracy refers to the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte.[7] It is a measure of systematic error and is typically expressed as the percentage of bias (%Bias) from the known concentration.
-
Precision describes the closeness of agreement (or degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It reflects the random error of the method and is usually expressed as the coefficient of variation (%CV).
An ideal bioanalytical method is both accurate and precise, consistently delivering results that are close to the true value and reproducible.
Experimental Design: A Self-Validating System
A robust experimental design is the bedrock of a trustworthy bioanalytical assay. The design for assessing accuracy and precision is inherently self-validating, relying on the analysis of Quality Control (QC) samples prepared at multiple, clinically relevant concentrations.
Preparation of Calibration Standards and Quality Control Samples:
The first step is the preparation of a series of calibration standards and QC samples by spiking a known amount of a certified loxapine reference standard into a blank biological matrix (e.g., human plasma). The concentration range of the calibration standards should encompass the expected therapeutic range of loxapine.
QC samples are typically prepared at four distinct concentration levels:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.[7]
-
Low Quality Control (LQC): Approximately three times the LLOQ.
-
Medium Quality Control (MQC): Near the center of the calibration range.
-
High Quality Control (HQC): At least 75% of the upper limit of quantification (ULOQ).[8]
The use of these four QC levels ensures that the assay's performance is thoroughly evaluated across its entire operational range.
A Comparative Look at Bioanalytical Techniques for Loxapine
While various analytical techniques can be employed for loxapine quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity, selectivity, and specificity.[9][10][11] Alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), may also be used but often lack the sensitivity required for therapeutic drug monitoring at lower concentrations.[12]
Table 1: Comparison of Bioanalytical Methods for Loxapine
| Feature | LC-MS/MS | HPLC-UV |
| Sensitivity | High (sub-ng/mL levels) | Moderate to Low |
| Selectivity | Very High | Moderate |
| Specificity | Very High | Prone to interference |
| Sample Volume | Typically small (e.g., 100 µL) | May require larger volumes |
| Throughput | High | Moderate |
| Cost | Higher initial investment | Lower initial investment |
For the remainder of this guide, we will focus on an LC-MS/MS-based workflow, as it represents the most rigorous and commonly accepted approach for regulatory submissions.
Experimental Protocol: A Step-by-Step LC-MS/MS Workflow
The following protocol outlines a typical workflow for the analysis of loxapine in human plasma.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., loxapine-d3).[11] b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation (HPLC): a. Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size). b. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Flow Rate: 0.4 mL/min. d. Injection Volume: 5 µL.
3. Detection (Tandem Mass Spectrometry): a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- Loxapine: e.g., m/z 327.1 -> 255.1
- Internal Standard (Loxapine-d3): e.g., m/z 330.1 -> 258.1
The causality behind these choices lies in the need for efficient sample cleanup, robust chromatographic separation to resolve loxapine from potential interferences, and highly selective and sensitive detection by MS/MS. The internal standard is critical for correcting for any variability during sample preparation and injection.
Diagram 1: Loxapine Bioanalytical Workflow
Caption: A typical workflow for loxapine bioanalysis.
Data Analysis and Acceptance Criteria: The Moment of Truth
Once the analytical runs are complete, the data is processed to determine the accuracy and precision of the assay. This is done for both intra-day (within a single run) and inter-day (across multiple runs on different days) validations.
Intra-day Accuracy and Precision: This is determined by analyzing at least five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.
Inter-day Accuracy and Precision: This is assessed by analyzing the same QC levels across at least three different analytical runs on three different days.
Calculations:
-
Accuracy (%Bias): ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
Precision (%CV): ((Standard Deviation of Measured Concentrations) / Mean Measured Concentration) * 100
Regulatory Acceptance Criteria: According to the FDA and ICH M10 guidelines, the acceptance criteria for accuracy and precision are as follows:[3][4][8][13][14]
-
The mean value for accuracy should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.[7][8]
-
The %CV for precision should not exceed 15% for LQC, MQC, and HQC, and should not exceed 20% for the LLOQ.[7][8]
Table 2: Example of Intra-day Accuracy and Precision Data for a Loxapine Assay
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %Bias (Accuracy) | %CV (Precision) | Acceptance Criteria |
| LLOQ | 0.5 | 0.48 | -4.0% | 8.5% | ±20% Bias, ≤20% CV |
| LQC | 1.5 | 1.55 | 3.3% | 6.2% | ±15% Bias, ≤15% CV |
| MQC | 15 | 14.7 | -2.0% | 4.1% | ±15% Bias, ≤15% CV |
| HQC | 40 | 41.2 | 3.0% | 3.5% | ±15% Bias, ≤15% CV |
Table 3: Example of Inter-day Accuracy and Precision Data for a Loxapine Assay
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %Bias (Accuracy) | %CV (Precision) | Acceptance Criteria |
| LLOQ | 0.5 | 0.51 | 2.0% | 12.1% | ±20% Bias, ≤20% CV |
| LQC | 1.5 | 1.48 | -1.3% | 9.8% | ±15% Bias, ≤15% CV |
| MQC | 15 | 15.3 | 2.0% | 7.5% | ±15% Bias, ≤15% CV |
| HQC | 40 | 39.5 | -1.2% | 5.9% | ±15% Bias, ≤15% CV |
The data presented in these tables clearly demonstrates that this hypothetical loxapine assay meets the stringent acceptance criteria for both intra-day and inter-day accuracy and precision, thereby validating its performance for the reliable quantification of loxapine in clinical and research samples.
Diagram 2: Relationship between Accuracy, Precision, and Assay Validation
Caption: The interplay of accuracy and precision in assay validation.
Conclusion
The rigorous determination of accuracy and precision is a non-negotiable aspect of loxapine bioanalytical method validation. By employing a well-designed experimental protocol, utilizing a sensitive and selective analytical technique like LC-MS/MS, and adhering to the acceptance criteria set forth by regulatory agencies, researchers can ensure the generation of high-quality, reliable data. This, in turn, supports the advancement of loxapine-related research and contributes to the safe and effective use of this important therapeutic agent.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][13]
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][2][3]
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Zimmer, J. S. D., Needham, S. R., Christianson, C. D., Piekarski, C. M., Sheaff, C. N., Huie, K., Reed, A. R., & Takahashi, L. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989–2000. [Link][9][10]
- DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, J., Khan, M., Tacey, R., Hill, H., & Celniker, A. (2003). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. Pharmaceutical Research, 20(11), 1885–1900.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Japan Ministry of Health, Labour and Welfare. (2014). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link][8]
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U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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A Senior Application Scientist's Guide to Establishing the Linear Dynamic Range for Loxapine in Human Serum
For researchers, clinical scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides an in-depth, experience-driven comparison of methodologies and a detailed protocol for establishing the linear dynamic range (LDR) for the antipsychotic drug loxapine in human serum. Our focus is on leveraging the unparalleled sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard in modern bioanalysis.[1][2]
The Clinical Imperative for Loxapine Quantification
Loxapine is a dibenzoxazepine antipsychotic agent utilized for the treatment of schizophrenia.[3][4] Therapeutic Drug Monitoring (TDM) is critical for optimizing loxapine therapy, as it helps in individualizing dosages, ensuring patient compliance, and minimizing the risk of adverse effects, which can be associated with high plasma concentrations.[5] Establishing a robust, validated analytical method with a well-defined linear dynamic range is the foundational step for any effective TDM program.[5]
Comparative Analysis of Bioanalytical Methodologies
While several techniques can be employed for loxapine quantification, their performance characteristics vary significantly. The choice of methodology directly impacts the reliability and applicability of the resulting data in a clinical or research setting.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Sensitivity | Moderate (ng/mL range).[6] | High (low ng/mL to pg/mL range). | Very High (pg/mL range).[6] |
| Selectivity | Prone to interference from co-eluting compounds. | High, but requires derivatization for non-volatile analytes. | Exceptional, with the ability to distinguish structurally similar compounds. |
| Sample Throughput | Moderate. | Low to moderate. | High, with modern UHPLC systems enabling rapid analysis.[2] |
| Matrix Effects | Significant. | Moderate. | Can be minimized with appropriate sample preparation and internal standards.[2] |
| Recommendation | Suitable for less demanding applications. | A viable option, but often more complex. | Gold Standard for clinical and research applications due to superior sensitivity and selectivity.[1][2] |
Based on this comparison, LC-MS/MS is the unequivocally superior choice for developing a high-quality bioanalytical assay for loxapine, capable of meeting the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
Establishing the Linear Dynamic Range for Loxapine via LC-MS/MS: A Validated Protocol
The linear dynamic range is the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. This protocol is designed to be a self-validating system, incorporating quality control (QC) samples to ensure the accuracy and precision of the assay, in line with international guidelines.[10][11]
Causality Behind Experimental Choices
-
Internal Standard (IS): A stable, isotope-labeled analogue of loxapine (e.g., Loxapine-d8) is the ideal IS. It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response.
-
Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of matrix proteins. For cleaner extracts and enhanced sensitivity, Solid-Phase Extraction (SPE) is recommended.[12][13]
-
Linear Regression: A weighted (1/x² or 1/x) linear regression is often necessary for bioanalytical assays. This gives less weight to the higher concentration standards, which tend to have a larger absolute error, resulting in a more accurate calibration curve, especially at the lower end. A published LC-MS/MS method for loxapine utilized a 1/x²-weighted linear regression.[12][13]
Experimental Workflow
The following diagram illustrates the comprehensive workflow for establishing and validating the linear dynamic range.
Caption: Workflow for Establishing the Linear Dynamic Range.
Step-by-Step Methodology
-
Preparation of Standards and QCs:
-
Prepare a primary stock solution of loxapine in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions to create working solutions at various concentrations.
-
Spike blank human serum with the working solutions to create a set of at least 6-8 non-zero calibration standards. A validated method for loxapine and its metabolites used a range of 0.0500 to 50.0 ng/mL.[12][13]
-
Independently prepare QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve.
-
Low QC (LQC): ~3x LLOQ.
-
Medium QC (MQC): In the mid-range of the curve.
-
High QC (HQC): At ~80% of the Upper Limit of Quantification (ULOQ).
-
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of each standard, QC, and blank serum sample, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Develop a gradient elution method to separate loxapine from matrix components.
-
Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) in positive ionization mode using Selected Reaction Monitoring (SRM) for both loxapine and its IS.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the peak area ratio of loxapine to the IS for all standards and QCs.
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a weighted (1/x²) linear regression to generate the calibration curve.
-
The method is considered linear and acceptable if it meets the following criteria, as per FDA and EMA guidelines[7][8][9]:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
The accuracy of the QC samples must be within 85-115% of their nominal concentrations (80-120% for the LLOQ).
-
The precision (Coefficient of Variation, %CV) of the QC samples should not exceed 15% (20% for the LLOQ).
-
-
The relationship between these components is visualized below.
Caption: Relationship Between Calibration and QC Samples.
Comparative Performance in Antipsychotic Drug Monitoring
To provide context, the established linear dynamic range for loxapine can be compared to that of other commonly monitored antipsychotic drugs. This highlights the expected performance and sensitivity required for effective TDM in this class of therapeutics.
| Antipsychotic Drug | Typical Linear Dynamic Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Loxapine | 0.05 - 50 [12][13] | 0.05 [12][13] |
| Olanzapine | 1 - 100 | 0.5 - 1 |
| Risperidone | 1 - 100 | 0.5 - 1 |
| Clozapine | 10 - 1000 | 5 - 10 |
| Aripiprazole | 25 - 1000[2] | 10 - 25[2] |
Note: Ranges are typical and may vary based on specific methodology and instrumentation.
This comparison demonstrates that the validated LC-MS/MS method for loxapine offers excellent sensitivity, which is crucial for accurately quantifying concentrations at the lower end of the therapeutic window and in studies involving low doses.
Conclusion
Establishing a robust and reliable linear dynamic range is a non-negotiable cornerstone of bioanalytical method validation. By leveraging the superior performance of LC-MS/MS and adhering to a systematic, self-validating protocol, researchers can generate high-quality, defensible data for loxapine quantification. This guide provides the experimental framework and scientific rationale necessary to achieve this goal, ultimately enabling more precise therapeutic drug monitoring and advancing the development of personalized medicine in psychiatry.
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Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. MDPI. [Link]
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Loxapine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
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Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]
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(PDF) UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. ResearchGate. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Therapeutic drug monitoring: chemical-clinical correlations of atypical antipsychotic drugs. Current Medicinal Chemistry. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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Loxapine | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. [Link]
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Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. Journal of Analytical Toxicology. [Link]
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Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Ovid. [Link]
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The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. International Journal of Neuropsychopharmacology. [Link]
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A Comparative Guide to Robustness Testing of Analytical Methods for Loxapine Quantification
In the landscape of pharmaceutical analysis, the assurance of a method's reliability is paramount. For a compound like loxapine, an antipsychotic medication where precise dosing is critical, the analytical methods underpinning its quantification must be not only accurate and precise but also robust.[1] This guide provides an in-depth exploration of robustness testing for a loxapine quantification method, offering a practical, experience-driven perspective for researchers, scientists, and drug development professionals. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method, scrutinize its robustness through deliberate parameter variations, and compare its performance characteristics with alternative analytical techniques.
The Imperative of Robustness in Loxapine Analysis
Loxapine, a dibenzoxazepine antipsychotic, is used in the treatment of schizophrenia.[1] Accurate quantification of loxapine in pharmaceutical formulations and biological matrices is crucial for ensuring therapeutic efficacy and patient safety. An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] A method that lacks robustness can lead to inconsistent results, out-of-specification findings, and potential batch failures, carrying significant financial and regulatory repercussions. Regulatory bodies like the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of robustness testing as a key component of analytical method validation.
A Robust HPLC Method for Loxapine Succinate Quantification
High-Performance Liquid Chromatography (HPLC) remains the workhorse for pharmaceutical analysis due to its high resolution, sensitivity, and versatility. Here, we present a validated HPLC method for the quantification of loxapine succinate, which will serve as our model for the robustness study.
Experimental Protocol: HPLC Quantification of Loxapine Succinate
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 3.0) in a 40:60 v/v ratio.[3][4]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 211 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Run Time: 10 minutes.[3]
The Litmus Test: A Deep Dive into Robustness Testing
The core of this guide is the systematic evaluation of the HPLC method's robustness. The "one factor at a time" (OFAT) approach will be employed, where individual parameters are intentionally varied to assess their impact on the analytical results.
Experimental Workflow for Robustness Testing
Caption: A workflow diagram illustrating the one-factor-at-a-time (OFAT) approach to robustness testing of the HPLC method for loxapine quantification.
Detailed Protocol for Robustness Testing
-
Preparation of Test Solutions: Prepare a standard solution of loxapine succinate at a known concentration (e.g., 50 µg/mL) and a sample solution from a representative batch.
-
Nominal Condition Analysis: Perform replicate injections (n=6) of the standard and sample solutions under the nominal HPLC conditions to establish baseline performance.
-
Systematic Parameter Variation:
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase to ±0.2 units (pH 2.8 and 3.2) and analyze the solutions.
-
Mobile Phase Composition: Vary the percentage of acetonitrile in the mobile phase by ±2% (38% and 42%) and analyze the solutions.
-
Flow Rate: Adjust the flow rate to ±0.1 mL/min (0.9 and 1.1 mL/min) and analyze the solutions.
-
Column Temperature: Set the column temperature to ±2°C (23°C and 27°C) and analyze the solutions.
-
-
Data Evaluation: For each condition, evaluate the following parameters:
-
System Suitability: Ensure that parameters like theoretical plates, tailing factor, and resolution (if applicable) meet the predefined criteria.[5]
-
Retention Time (RT): Record the retention time of the loxapine peak.
-
Peak Area: Measure the peak area of the loxapine peak.
-
Assay Value: Calculate the concentration of loxapine in the sample solution.
-
Acceptance Criteria for a Robust Method
While there are no universal, mandated acceptance criteria for robustness studies, the goal is to demonstrate that the method remains reliable.[6][7] For this guide, we will establish the following practical acceptance criteria:
-
System Suitability: All system suitability parameters must pass under all tested conditions.[5]
-
Retention Time: The relative standard deviation (RSD) of the retention time should not exceed 2.0%.
-
Peak Area/Assay: The %RSD of the peak area and the calculated assay value should not exceed 2.0% for the standard solution and the sample solution, respectively.
Hypothetical Robustness Study Data
The following table summarizes the hypothetical results of our robustness study, demonstrating the method's resilience to the induced variations.
| Parameter Varied | Variation | Retention Time (min) | %RSD of Peak Area | Assay (% of Nominal) | System Suitability |
| Nominal | - | 4.62 | 0.85 | 100.2 | Pass |
| Mobile Phase pH | 2.8 | 4.71 | 0.92 | 100.5 | Pass |
| 3.2 | 4.55 | 0.88 | 99.8 | Pass | |
| Organic Phase % | 38% | 4.85 | 1.10 | 101.1 | Pass |
| 42% | 4.41 | 1.05 | 99.5 | Pass | |
| Flow Rate (mL/min) | 0.9 | 5.13 | 1.25 | 100.8 | Pass |
| 1.1 | 4.20 | 1.18 | 99.7 | Pass | |
| Temperature (°C) | 23 | 4.68 | 0.95 | 100.3 | Pass |
| 27 | 4.58 | 0.91 | 99.9 | Pass |
As the hypothetical data illustrates, despite deliberate changes to the method parameters, the system suitability criteria are consistently met, and the variations in retention time, peak area, and assay values fall within the predefined acceptance limits. This indicates a robust analytical method.
A Comparative Look: Alternative Analytical Methods for Loxapine Quantification
While HPLC is a powerful tool, it is essential to consider other analytical techniques that could be employed for loxapine quantification. Each method presents its own set of advantages and disadvantages.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), can be a highly sensitive and selective method for loxapine analysis.[3]
-
Advantages:
-
High sensitivity and selectivity, especially with MS detection.[8]
-
Capable of analyzing volatile and thermally stable compounds.
-
-
Disadvantages:
-
May require derivatization for non-volatile compounds, adding complexity to sample preparation.
-
High temperatures can potentially lead to the degradation of thermolabile analytes.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes.[9][10]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to HPLC with UV detection for some applications.
-
Can be more susceptible to matrix effects.
-
Immunoassays
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen.
-
Advantages:
-
High throughput and potential for automation.
-
Often require minimal sample preparation.
-
Can be very sensitive and specific.[13]
-
-
Disadvantages:
-
Development of specific antibodies can be time-consuming and expensive.
-
Potential for cross-reactivity with structurally similar compounds.
-
May not be able to distinguish between the parent drug and its metabolites.
-
Method Comparison Summary
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | Immunoassay |
| Principle | Chromatographic Separation | Chromatographic Separation | Electrophoretic Separation | Antigen-Antibody Binding |
| Selectivity | Good to Excellent | Excellent | Excellent | High (can have cross-reactivity) |
| Sensitivity | Good | Excellent | Moderate to Good | Very High |
| Throughput | Moderate | Moderate | High | High |
| Robustness | Generally Good (as demonstrated) | Can be sensitive to inlet conditions | Can be sensitive to buffer composition | Generally Good |
| Cost (Instrument) | Moderate | High | Moderate | Low to Moderate |
| Cost (Per Sample) | Low to Moderate | Moderate | Low | Low (at high throughput) |
Conclusion: The Cornerstone of Reliable Analysis
This guide has underscored the critical importance of robustness testing in the validation of analytical methods for loxapine quantification. Through a detailed examination of an HPLC method and a systematic approach to robustness testing, we have demonstrated how to ensure the reliability and consistency of analytical data. The comparison with alternative methods such as GC, CE, and immunoassays provides a broader perspective, enabling scientists to select the most appropriate technique for their specific needs. Ultimately, a well-developed and rigorously tested robust analytical method is the cornerstone of quality control in the pharmaceutical industry, ensuring the delivery of safe and effective medicines to patients.
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A Comparative Guide to Liquid-Liquid Extraction and Solid-Phase Extraction for Loxapine Analysis
This guide provides a detailed comparative analysis of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the quantification of loxapine in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of each technique, supported by experimental protocols and performance data to guide your method development.
Introduction: The Analytical Challenge of Loxapine
Loxapine is a dibenzoxazepine antipsychotic agent primarily used in the treatment of schizophrenia.[1] Its therapeutic efficacy and safety are concentration-dependent, necessitating accurate and precise quantification in biological fluids like plasma for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[2] The complexity of biological matrices, which contain numerous endogenous components like proteins, lipids, and salts, poses a significant challenge to sensitive analytical techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Effective sample preparation is therefore a critical first step to remove these interferences, concentrate the analyte, and ensure the reliability of bioanalytical data.[3]
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most established and widely used sample preparation techniques in bioanalysis.[4] The choice between them depends on a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, sample throughput, and available resources. This guide will explore these factors in the specific context of loxapine.
Foundational Principles: Exploiting Loxapine's Chemistry
An effective extraction strategy is built upon a fundamental understanding of the analyte's physicochemical properties. For loxapine, two key parameters govern its extraction behavior:
-
LogP (Octanol-Water Partition Coefficient): With a LogP of 3.6, loxapine is a lipophilic compound, indicating a strong preference for organic solvents over aqueous media.[5]
-
pKa (Acid Dissociation Constant): Loxapine is a basic compound with a pKa of 7.48.[5] This means that at a pH below 7.48, it will be predominantly in its protonated, positively charged (ionized) form, which is more water-soluble. At a pH above 7.48, it will be in its neutral, un-ionized form, which is more lipid/organic-soluble.
This pH-dependent behavior is the cornerstone of designing selective LLE and SPE methods.
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE operates on the principle of differential solubility. The analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] For a basic drug like loxapine, the pH of the aqueous phase is adjusted to be at least 2 units above its pKa (i.e., pH > 9.5) to convert it to its neutral form, thereby maximizing its partitioning into the organic phase.
Experimental Protocol: LLE for Loxapine in Human Plasma
-
Sample Preparation: To a 500 µL aliquot of human plasma in a glass tube, add the internal standard and 100 µL of 1M Sodium Hydroxide to adjust the pH to >10. Vortex briefly.
-
Extraction: Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether[6] or n-hexane:isoamyl alcohol (90:10, v/v)[7]).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of loxapine from the aqueous to the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the two liquid phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis and inject.
Causality in LLE Protocol Design:
-
Alkalinization (Step 1): Raising the pH ensures >99% of loxapine molecules are in their neutral, lipophilic state, driving the equilibrium of partitioning towards the organic solvent.
-
Choice of Solvent (Step 2): Methyl tert-butyl ether (MTBE) is a common choice due to its good extraction efficiency for a wide range of drugs, low water solubility, and convenient volatility for evaporation.
-
Evaporation & Reconstitution (Steps 6-7): This step serves to concentrate the analyte and ensures the final sample solvent is compatible with the initial mobile phase of the chromatographic system, which is crucial for good peak shape.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of Loxapine.
Solid-Phase Extraction (SPE): A More Selective Alternative
SPE separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase.[8] For loxapine, its basic nature makes it an ideal candidate for cation-exchange SPE, which has been shown to produce excellent accuracy, precision, and recovery.[9][10][11] This method involves retaining the positively charged loxapine (at acidic pH) on a negatively charged sorbent.
Experimental Protocol: Cation-Exchange SPE for Loxapine
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 200 µL of 2% phosphoric acid in water. Vortex to mix. This step lyses cells, precipitates some proteins, and ensures loxapine is protonated (positively charged).
-
Sorbent Conditioning: Pass 1 mL of methanol through the cation-exchange SPE cartridge. This wets the sorbent and activates the functional groups.
-
Sorbent Equilibration: Pass 1 mL of 2% phosphoric acid in water through the cartridge. This creates the appropriate pH environment for analyte retention.
-
Sample Loading: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate. Loxapine binds to the sorbent via ionic interactions, while neutral and acidic interferences pass through.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1M acetate buffer (pH 4) to remove weakly bound interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipophilic, non-basic interferences.
-
-
Elution: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH neutralizes the charge on loxapine, and the strong solvent disrupts any remaining hydrophobic interactions, eluting the analyte.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis. (Note: Micro-elution SPE formats can often eliminate the need for this step.[12])
Causality in SPE Protocol Design:
-
Acidification (Step 1): Lowering the pH well below loxapine's pKa ensures it carries a positive charge, which is essential for its retention on the cation-exchange sorbent.
-
Wash Steps (Step 5): The two-step wash is critical for selectivity. The acidic buffer wash removes polar, non-ionic interferences. The methanol wash removes non-polar interferences that may have been retained by secondary hydrophobic interactions with the sorbent's backbone.
-
Elution (Step 6): The use of a basic, organic eluent is a two-pronged strategy. The ammonium hydroxide neutralizes the charge on loxapine, breaking the primary ionic retention mechanism. The methanol then easily elutes the now-neutral, lipophilic molecule.
SPE Workflow Diagram
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A Senior Application Scientist's Guide to the Bioanalytical Quantification of Loxapine Metabolites: An Evaluation of Loxapine-d8 Hydrochloride as the Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the precision of analytical data is not merely a goal; it is the bedrock upon which clinical decisions are made. For antipsychotic agents like loxapine, a drug with a complex metabolic profile, the accurate quantification of not just the parent drug but also its active metabolites is critical.[1][2] This guide provides an in-depth evaluation of Loxapine-d8 Hydrochloride, a stable isotope-labeled internal standard, and makes the scientific case for its superiority in the bioanalysis of loxapine and its key metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Clinical and Metabolic Landscape of Loxapine
Loxapine is a dibenzoxazepine antipsychotic agent primarily used in the treatment of schizophrenia.[3][4] Following administration, it is rapidly and extensively metabolized in the liver through pathways including N-demethylation, aromatic hydroxylation, and N-oxidation.[5][6] This process yields several metabolites, some of which are pharmacologically active and contribute to the drug's overall therapeutic and side-effect profile:[6][7]
-
Amoxapine: An N-demethylated metabolite that is itself a tricyclic antidepressant.[3][7]
-
8-Hydroxyloxapine (8-OH-loxapine): A major active metabolite.[5][6]
-
7-Hydroxyloxapine (7-OH-loxapine): A minor but active metabolite that binds to D2 receptors with high affinity.[3]
-
Loxapine N-oxide: An additional metabolite formed through N-oxidation.[3]
Given this metabolic complexity, a robust analytical method must be able to distinguish and accurately quantify each of these compounds in complex biological matrices like human plasma. This is where the choice of an internal standard becomes the most critical decision in method development.
Loxapine's Metabolic Conversion
The metabolic fate of loxapine is primarily governed by the Cytochrome P450 (CYP) enzyme system. Understanding this pathway is crucial for interpreting drug-drug interactions and patient-specific metabolic differences.
Caption: Metabolic pathway of Loxapine to its primary metabolites.
The Gold Standard: Stable Isotope Dilution Mass Spectrometry
LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and specificity.[2] However, the accuracy of this technique is susceptible to variations in sample preparation, chromatographic conditions, and, most significantly, matrix effects.[8][9][10] The matrix effect refers to the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample (e.g., phospholipids, salts).[10]
To counteract this variability, an Internal Standard (IS) is added in a known, constant amount to every sample, calibrator, and quality control. The ideal IS behaves identically to the analyte throughout the entire analytical process. By measuring the peak area ratio of the analyte to the IS, any variations that affect the analyte will proportionally affect the IS, thus canceling out the error.
The most effective IS is a stable isotope-labeled (SIL) version of the analyte.[11][12] In a SIL-IS, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., Hydrogen-1 with Deuterium, Carbon-12 with Carbon-13). This compound is a deuterated form of loxapine, making it the quintessential IS for this analysis.[13][14]
Why are SIL Internal Standards superior?
-
Near-Identical Physicochemical Properties: A deuterated IS has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-labeled analyte.[12]
-
Co-elution: Because it co-elutes with the analyte, it experiences the exact same matrix effects at the exact same time, providing the most accurate correction.[12]
-
Mass Distinguishability: The mass difference ensures it can be separately detected by the mass spectrometer without interfering with the analyte's signal.[12]
Performance Comparison: Loxapine-d8 HCl vs. Alternatives
The choice of internal standard directly impacts the quality of the resulting data. Let's compare the expected performance of Loxapine-d8 HCl against other potential choices.
| Validation Parameter | Loxapine-d8 HCl (SIL IS) | Structural Analog IS (e.g., Clozapine) | No Internal Standard |
| Accuracy | Highest. Effectively corrects for sample loss and matrix effects, ensuring the calculated concentration is closest to the true value. | Moderate to Low. Different extraction recovery and ionization response can introduce a consistent bias. | Lowest. Highly susceptible to any and all variations, leading to significant and unpredictable inaccuracies.[15] |
| Precision | Highest. Excellent correction for random variations between samples leads to low coefficient of variation (%CV). | Moderate. May correct for some variability but not all, leading to higher %CV. | Lowest. Results will show high variability, making data unreliable. |
| Matrix Effect Mitigation | Excellent. Co-elutes with the analyte, providing the most effective compensation for ion suppression or enhancement. | Poor. Does not co-elute perfectly and has a different molecular structure, leading to differential matrix effects and inadequate correction. | None. The analysis is completely vulnerable to matrix effects. |
| Robustness & Reliability | Very High. The method is resilient to minor variations in experimental conditions. Data is defensible under regulatory scrutiny.[12] | Low. The method is less reliable and may fail during validation or routine use if matrix variability is high. | Extremely Low. Unsuitable for regulated bioanalysis. |
| Regulatory Compliance | Meets FDA & EMA Guidelines. The use of a SIL-IS is the recommended best practice for achieving the standards of accuracy and precision required by regulatory bodies.[16][17][18] | May Not Meet Guidelines. Would require extensive validation to prove its suitability, and may still be rejected. | Does Not Meet Guidelines. |
A Validated Experimental Protocol Using a SIL Internal Standard
The following protocol outlines a robust LC-MS/MS workflow for the simultaneous quantification of loxapine, amoxapine, 7-OH-loxapine, and 8-OH-loxapine in human plasma. This is a synthesized protocol based on established and validated methods.[19][20][21]
Workflow Overview
Caption: Bioanalytical workflow for Loxapine metabolite quantification.
Step-by-Step Methodology
1. Materials and Reagents:
-
Analytes: Loxapine, Amoxapine, 7-OH-loxapine, 8-OH-loxapine certified reference standards.
-
Internal Standard: this compound.[13]
-
Matrix: Blank human K2EDTA plasma.
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Formate (all LC-MS grade).
-
Hardware: Solid Phase Extraction (SPE) cartridges (e.g., Cation-Exchange), UPLC system, and a triple quadrupole mass spectrometer.
2. Preparation of Standards and Internal Standard Solution:
-
Causality: Prepare separate stock solutions of each analyte and the IS in methanol. From these, create a combined working standard solution for spiking calibration curve samples and a separate working IS solution. This prevents cross-contamination and ensures accurate dilutions. The IS working solution (e.g., 100 ng/mL) will be added to all samples.
3. Sample Preparation: Solid Phase Extraction (SPE)
-
Protocol:
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a 96-well plate.
-
Add 25 µL of the Loxapine-d8 HCl working solution to every well.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE plate with methanol followed by water.
-
Load the sample mixture onto the SPE plate.
-
Wash the plate with an acidic wash solution to remove polar interferences, followed by a methanol wash to remove non-polar interferences like phospholipids.
-
Elute the analytes and IS with a basic methanolic solution.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
-
Causality: SPE is superior to simpler methods like protein precipitation because it provides a much cleaner extract.[19][20] The wash steps are specifically designed to remove matrix components that are known to cause ion suppression, thereby increasing assay sensitivity and reliability.[22]
4. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from ~10% B to 90% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Causality: A reversed-phase C18 column provides excellent separation for these moderately hydrophobic molecules. The gradient elution ensures that all analytes, including the isomeric 7-OH and 8-OH metabolites, are chromatographically resolved, which is essential for accurate quantification.[20]
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Selected Reaction Monitoring (SRM). Unique precursor → product ion transitions are monitored for each analyte and the IS. For example:
-
Loxapine: m/z 328.1 → 257.1
-
Amoxapine: m/z 314.1 → 243.1
-
8-OH-Loxapine: m/z 344.1 → 273.1
-
Loxapine-d8: m/z 336.1 → 265.1 (example transition)
-
-
-
Causality: ESI+ is effective for these nitrogen-containing compounds. SRM provides exceptional specificity and sensitivity by monitoring a unique fragmentation pattern for each molecule, filtering out background noise and ensuring that the signal is truly from the analyte of interest.[20]
5. Data Analysis and Validation:
-
The peak area of each analyte is integrated and divided by the peak area of Loxapine-d8 HCl.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibrators using a weighted (1/x²) linear regression.
-
The method must be fully validated according to regulatory guidelines, demonstrating acceptable accuracy (within ±15% of nominal, 20% at LLOQ), precision (<15% CV, 20% at LLOQ), selectivity, stability, and minimal matrix effect.[17][18][20] Published methods have demonstrated that these criteria are readily achievable with this approach.[19][21]
Conclusion: Ensuring Data Integrity with this compound
For the successful quantification of loxapine and its pharmacologically relevant metabolites, the choice of internal standard is not a trivial detail—it is the cornerstone of the entire assay. This compound provides the necessary chemical and physical fidelity to the parent drug and its analogs to ensure robust and reliable performance. Its use allows for the effective compensation of analytical variability, most critically the unpredictable nature of matrix effects in biological samples.
By incorporating Loxapine-d8 HCl into a well-designed SPE-LC-MS/MS workflow, researchers and drug development professionals can generate high-quality, defensible data that meets stringent regulatory standards. This approach provides the highest level of confidence in pharmacokinetic assessments and therapeutic drug monitoring, ultimately contributing to a more precise understanding of loxapine's clinical efficacy and safety.
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Ifeanyi, O. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Database. [Link]
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Wong, S., Matuszewski, B., & Constanzer, M. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Yamashita, S., & Arakawa, S. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
-
Zimmer, J., I-Cotarl, A., & Baker, M. (2010). Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma. Taylor & Francis Online. [Link]
-
Rudzki, P. J., & Leś, A. (2018, December 15). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]
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Cooper, T. B., & Kelly, R. G. (1979). GLC analysis of loxapine, amoxapine, and their metabolites in serum and urine. National Library of Medicine. [Link]
-
ResearchGate. (2025, August 7). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF. [Link]
-
ResearchGate. (2025, August 7). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. [Link]
-
Zavadil, A. P. 3rd, et al. (1983). Loxapine in the treatment of psychotic-depressive disorders: Measurement of antidepressant metabolites. PubMed. [Link]
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U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (n.d.). LOXITANE® (Loxapine Succinate USP Capsules). [Link]
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Rao, L. V., Snyder, M. L., & Vallaro, G. M. (2009). Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. PubMed. [Link]
-
KCAS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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U.S. Food and Drug Administration. (2009, December 11). NDA 022549 Clinical Pharmacology Review. [Link]
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Mei, H., Hsieh, Y., & Nardo, C. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]
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ResearchGate. (n.d.). Metabolic pathways of loxapine. [Link]
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Zhang, Y., & Zhang, J. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
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BioAgilytix. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
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D'Souza, D. N., et al. (n.d.). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. PMC - NIH. [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
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BioPharma Services Inc. (2025, November 13). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?[Link]
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Zhou, T., et al. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Long-Term Stability Testing of Loxapine in Frozen Plasma
For researchers, scientists, and drug development professionals, ensuring the integrity of bioanalytical data is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the long-term stability of the antipsychotic drug loxapine in frozen human plasma. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the generation of robust and reliable results, grounded in authoritative regulatory standards.
The Criticality of Long-Term Stability Assessment for Loxapine
Loxapine, a dibenzoxazepine antipsychotic, is a cornerstone in the management of schizophrenia.[1] Accurate quantification of loxapine and its active metabolites, such as amoxapine and 8-hydroxyloxapine, in plasma is crucial for pharmacokinetic and toxicokinetic studies that underpin drug development and therapeutic drug monitoring.[2][3] The integrity of these studies hinges on the proven stability of the analyte in the biological matrix from the time of sample collection to the point of analysis.
Experimental Design: A Self-Validating Approach
A robust long-term stability study is designed to be a self-validating system. This means that the experiment itself contains the necessary controls to demonstrate the reliability of the stability data.
Preparation of Quality Control (QC) Samples
The foundation of a stability study is the use of well-characterized Quality Control (QC) samples. These are prepared by spiking a known concentration of loxapine into a pool of blank human plasma.
-
Concentration Levels: At a minimum, two concentration levels should be used: a low concentration (LQC, typically three times the lower limit of quantification) and a high concentration (HQC).
-
Matrix: The plasma used should be from the same biological species and processed with the same anticoagulant as the intended study samples.[6]
-
Stock Solutions: Separate stock solutions of loxapine should be used for preparing calibration standards and QC samples to avoid analytical bias.[6]
Storage Conditions and Timepoints
The storage temperature and duration of the stability study should reflect the conditions under which the actual study samples will be stored.
-
Temperature: For frozen plasma, common storage temperatures are -20°C and -80°C.
-
Duration: The testing period should be at least as long as the intended storage duration of the study samples.
-
Timepoints: A typical design includes an initial analysis at time zero (baseline) and subsequent analyses at predefined intervals (e.g., 1, 3, 6, 12, and 24 months).
The following Graphviz diagram illustrates the workflow for preparing and storing long-term stability samples.
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A Senior Application Scientist's Guide to Method Cross-Validation: HPLC-UV vs. LC-MS/MS for Loxapine Quantification
Executive Summary: Bridging the Analytical Gap
In the lifecycle of drug development and therapeutic monitoring, analytical methods often evolve. A common transition is the move from a robust but less sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This guide provides an in-depth, experience-driven comparison and a detailed protocol for the cross-validation of these two techniques for the quantification of loxapine, a tricyclic antipsychotic agent.
Loxapine, a dibenzoxazepine, is used in the treatment of schizophrenia.[1][2] Its therapeutic efficacy and safety are linked to its plasma concentration, as well as that of its active metabolites, such as amoxapine and 8-hydroxyloxapine.[1][3][4][5] Therefore, accurate and reliable quantification is paramount. This document serves as a practical guide for researchers and drug development professionals, explaining not just how to perform the cross-validation, but why each step is critical for ensuring data continuity and integrity. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Foundational Principles: A Tale of Two Detectors
The choice between HPLC-UV and LC-MS/MS is fundamentally a choice of detector, each with distinct principles that dictate its performance characteristics.
-
HPLC-UV: This technique relies on the principle of light absorption. Loxapine has a chromophore that absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, as described by the Beer-Lambert law. It is a cost-effective, robust, and reliable method, making it an excellent choice for analyzing bulk drug substances or pharmaceutical formulations where concentrations are high.[10][11]
-
LC-MS/MS: This is a more sophisticated technique that provides information on the molecular weight and structure of the analyte. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the parent ion based on its mass-to-charge ratio (m/z). This ion is then fragmented in the second quadrupole (Q2), and the resulting product ions are selected and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), offers exceptional specificity and sensitivity, as it is highly unlikely that an interfering compound will have the same parent ion, fragment ions, and chromatographic retention time.[11][12]
The Core Directive: Why Cross-Validation is Non-Negotiable
Method cross-validation is the critical process of demonstrating that two distinct analytical methods provide comparable results for the same analyte. It is essential when:
-
Transferring a validated method from one laboratory to another.
-
Changing instrumentation or analytical platforms.
-
Introducing a new method (e.g., LC-MS/MS) to replace an existing one (e.g., HPLC-UV) in an ongoing study.
The objective is to ensure the integrity and continuity of data throughout a project's lifecycle. According to regulatory guidelines, this involves analyzing the same set of quality control (QC) samples and/or study samples with both methods and evaluating the agreement of the results.[8][13]
Experimental Design & Protocols
A robust cross-validation study begins with two independently validated methods. The following protocols are representative examples based on published literature.[14][15][16]
HPLC-UV Method Protocol
This method is suitable for loxapine quantification in scenarios with higher expected concentrations, such as pharmaceutical dosage forms.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
Mobile Phase: Acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 3.0) in a 40:60 (v/v) ratio.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 297 nm.[17]
-
Injection Volume: 20 µL.
-
Sample Preparation (for Capsules):
-
Empty and weigh the contents of ten capsules to determine the average weight.
-
Prepare a stock solution by dissolving a powder quantity equivalent to 10 mg of loxapine in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the stock solution with the mobile phase to fall within the calibration curve range (e.g., 0.1 - 100 µg/mL).[15]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method Protocol
This method is designed for high-sensitivity analysis in complex biological matrices like human plasma, essential for pharmacokinetic studies.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
(Employ a gradient elution for optimal separation of loxapine and its metabolites).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection (Positive ESI Mode):
-
Loxapine: Precursor ion (m/z) 328.1 → Product ion (m/z) 255.1
-
Amoxapine (Metabolite): Precursor ion (m/z) 314.1 → Product ion (m/z) 241.1
-
(Note: MRM transitions should be optimized in-house for the specific instrument used).
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., loxapine-d8).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B) for injection.
-
Comparative Performance Data
The performance of each validated method is summarized below. The data illustrates the distinct capabilities of each technique.
Table 1: Optimized Chromatographic and Spectrometric Conditions
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Choice |
| Column Chemistry | C8 | C18 | C8 provides robust separation for the parent drug at high concentrations. C18 offers greater retention and resolution needed for separating metabolites in complex matrices. |
| Detection Principle | UV Absorbance at 297 nm | Multiple Reaction Monitoring (MRM) | UV is a universal, cost-effective detector for chromophoric compounds. MRM provides unparalleled specificity and sensitivity by monitoring a specific mass transition. |
| Sample Preparation | Dilution & Filtration | Protein Precipitation & Reconstitution | Simple dilution is sufficient for clean, high-concentration samples. Protein precipitation is necessary to remove matrix interferences from plasma for sensitive MS detection. |
| Typical Run Time | ~10 minutes[15] | ~5 minutes | The use of UPLC columns in the LC-MS/MS method allows for significantly faster analysis times, increasing throughput. |
Table 2: Summary of Method Validation & Cross-Validation Results
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH/FDA)[7][8] |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Linear Range | 0.1 – 100 µg/mL[15] | 0.05 – 50.0 ng/mL[14][16] | Relevant to expected concentrations |
| Accuracy (% Bias) | 98.0% – 105.0%[15] | 87.0% – 109.0%[16] | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 5%[15] | < 10%[14] | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL | 0.05 ng/mL[14][16] | Signal-to-Noise ≥ 10; acceptable accuracy/precision |
| Selectivity | Adequate for bulk drug | High (no interference from metabolites or matrix) | No significant interfering peaks at the retention time of the analyte |
| Cross-Validation (% Difference) | \multicolumn{2}{c | }{Mean difference: -4.8% (within ±20% for ≥67% of samples)} | The mean difference between methods should not exceed 20% |
Discussion & Field-Proven Insights
The data presented in Table 2 clearly delineates the strengths and applications of each method.
-
HPLC-UV: The Reliable Workhorse: The HPLC-UV method demonstrates excellent linearity, accuracy, and precision for its intended purpose: the analysis of loxapine in high-concentration samples.[15] Its LLOQ of 100 ng/mL is more than sufficient for quality control of pharmaceutical formulations. However, this level of sensitivity is inadequate for most clinical pharmacokinetic studies where plasma concentrations can be significantly lower. The primary limitation is potential interference from metabolites or endogenous compounds that may co-elute and absorb at the same wavelength, compromising selectivity.
-
LC-MS/MS: The Gold Standard for Bioanalysis: The LC-MS/MS method offers a staggering >2000-fold improvement in sensitivity over the HPLC-UV method, with an LLOQ of 0.05 ng/mL.[14][16] This capability is indispensable for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies. Its true power lies in its specificity. By monitoring a unique precursor-to-product ion transition, the method can accurately quantify loxapine even in the presence of its metabolites and complex plasma matrix components.[12][14]
The cross-validation results, with a mean difference well within the accepted ±20% limit, confirm that the LC-MS/MS method can reliably replace the HPLC-UV method. This concordance ensures that data generated by the new method is consistent with historical data, a critical consideration for long-term clinical trials.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS for loxapine analysis is dictated entirely by the application.
-
For quality control of bulk drug and pharmaceutical products , where analyte concentrations are high and the matrix is simple, HPLC-UV is a robust, cost-effective, and perfectly suitable method.
-
For bioanalytical applications , including pharmacokinetic and metabolic studies in biological matrices like plasma, the superior sensitivity and specificity of LC-MS/MS are unequivocally required.
A thorough cross-validation, as outlined in this guide, is the essential procedural bridge that must be built when transitioning between these methods. It is the cornerstone of data integrity, ensuring that analytical results remain consistent, reliable, and defensible throughout the entire drug development process.
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
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PubMed. (2011). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (2016). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. PMC. [Link]
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PubMed. (2015). Development of LC-MS/MS method for determination of the olanzapine in human plasma. National Center for Biotechnology Information. [Link]
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Marmara Pharmaceutical Journal. (2013). Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma. [Link]
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International Journal of Research Trends and Innovation. (2018). Development and validation of spectrophotometric method for the estimation of loxapine in bulk and tablet dosage forms. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Loxapine-d8 Hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your experiments but also the safety and integrity of your laboratory environment. The proper management of chemical reagents from acquisition to disposal is a hallmark of scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Loxapine-d8 Hydrochloride, a deuterated analog of the antipsychotic agent Loxapine.
The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards. By understanding the causality behind each step, you can confidently manage this chemical waste stream, protecting yourself, your colleagues, and the environment.
Core Principle: Hazard Identification and Risk Assessment
This compound, like its parent compound, is a potent psychoactive molecule. Its toxicological properties mandate that it be treated as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or flushed down the sanitary sewer.[1][2][3] The rationale is clear: such actions risk environmental contamination and potential exposure to personnel.
The primary hazards associated with Loxapine, as detailed in its Safety Data Sheets (SDS), are summarized below.
| Hazard Class | GHS Category | Key Precaution |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed.[4][5] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation.[5] |
| Suspected Carcinogenicity | Category 2 | Suspected of causing cancer.[5] |
| Hazardous Decomposition | Not Applicable | Emits toxic fumes of hydrogen chloride and nitrogen oxides upon heating.[4] |
This data underscores the necessity of controlled disposal through your institution's Environmental Health and Safety (EHS) program.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, ensure you are equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4][6]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[6]
-
Protective Clothing: A standard lab coat is required. For handling larger quantities or during spill cleanup, consider impervious clothing.[7]
-
Ventilation: Always handle this compound powder and prepare waste containers inside a certified chemical fume hood to prevent inhalation of fine particulates.
Step-by-Step Disposal Protocol for this compound
This protocol applies to pure (neat) this compound, solutions containing it, and materials grossly contaminated with it.
Step 1: Waste Segregation and Containerization
The foundational principle of chemical waste management is proper segregation.[1]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids or liquids, as appropriate. Do not mix it with incompatible waste streams like strong oxidizers or acids.[1]
-
Select an Appropriate Container:
-
Use only a leak-proof container with a secure, screw-on cap.[8][9] Open beakers or containers with stoppers are not acceptable.[1]
-
The container must be chemically compatible. High-density polyethylene (HDPE) or glass containers are suitable.
-
Ensure the container is clean and free of any external contamination.[1]
-
-
Fill Level: Do not overfill liquid waste containers. Leave a minimum of 10% headspace to allow for vapor expansion.[1][8]
Step 2: Accurate and Compliant Labeling
Improper labeling is a frequent and avoidable compliance issue. Your institution's EHS department will provide official hazardous waste tags.[2]
-
Attach the Tag: Securely affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete All Fields: Fill out the tag completely and legibly.[2]
-
Generator Information: List the Principal Investigator's name, lab location (building and room number), and contact number.
-
Contents: Write the full chemical name: "this compound". Do not use abbreviations, chemical formulas, or ditto marks. [2][3] For mixtures, list all constituents and their approximate percentages.
-
Hazards: Check the boxes corresponding to the material's hazards (e.g., "Toxic").
-
Step 3: Safe On-Site Storage
Proper storage while awaiting pickup is critical to prevent accidents.
-
Designated Storage Area: Store the sealed waste container in a designated and clearly marked satellite accumulation area within your lab.
-
Secondary Containment: Always place the waste container inside a larger, chemically compatible secondary container (such as a plastic tub or tray).[9] This is crucial for containing any potential leaks or spills.
-
Segregation: Keep the Loxapine-d8 waste container segregated from incompatible materials.[3]
Step 4: Final Disposal via EHS
Your responsibility is to prepare the waste for disposal; the final step is managed by certified professionals.
-
Schedule a Pickup: Once the container is full or you are finished with the project, contact your institution's EHS department to request a hazardous waste pickup.[2]
-
Do Not Transport Off-Site: Never attempt to transport hazardous waste yourself. Disposal must be handled by trained EHS personnel or their certified contractors.
Managing Contaminated Materials
-
Sharps and Labware: Needles, syringes, and contaminated glassware must be disposed of in an appropriate sharps container. Pipette tips, weigh boats, and contaminated gloves should be collected in a sealed bag, labeled as "Hazardous Waste" with the chemical contaminant listed, and placed for EHS pickup.
-
Empty Containers: An "empty" container that held this compound is still considered hazardous waste. To decontaminate it for regular disposal, you must triple-rinse it with a suitable solvent (e.g., ethanol or methanol).[3] Crucially, this rinsate is now hazardous waste and must be collected in your liquid hazardous waste container.[3] After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in the regular trash or recycling.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Decision workflow for this compound waste management.
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
-
Hazardous Waste Disposal Procedures. Central Washington University.
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How to Dispose of Chemical Waste. University of Tennessee, Knoxville, Environmental Health and Safety.
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How to Store and Dispose of Hazardous Chemical Waste. University of California, San Diego, Environment, Health & Safety.
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Drug Disposal Information. DEA Diversion Control Division.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Loxapine-d8 Hydrochloride
This guide provides essential safety and handling protocols for Loxapine-d8 Hydrochloride, tailored for researchers, scientists, and drug development professionals. Our objective is to equip you with the necessary knowledge to handle this potent compound safely, ensuring both personal protection and the integrity of your research. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of deep, actionable understanding.
Foundational Safety Principles: Beyond the Compound
This compound is a deuterated, stable isotope-labeled form of Loxapine, a tricyclic antipsychotic agent.[1][2] The process of deuteration, which involves replacing hydrogen atoms with their stable isotope deuterium, renders the compound non-radioactive and is a valuable technique in pharmaceutical research to study drug metabolism.[3][4] However, the core pharmacological and toxicological properties of the molecule remain dictated by the parent compound, Loxapine.[5]
Loxapine is a potent, pharmacologically active compound, classified as toxic if swallowed.[6][7] Its handling requires a holistic safety strategy that prioritizes minimizing all potential routes of exposure, including inhalation, ingestion, and dermal contact.[8] The cornerstone of this strategy is a multi-layered approach:
-
Engineering Controls: The primary line of defense, designed to contain the hazard at its source. This includes certified chemical fume hoods, ventilated balance enclosures (VBEs), and glove boxes.[9][10]
-
Administrative Controls: Procedural measures such as specialized training, restricted access to handling areas, and robust documentation.[8][11]
-
Personal Protective Equipment (PPE): The final, critical barrier between the researcher and the hazardous substance.[12]
Hazard Profile of Loxapine
Understanding the specific risks associated with Loxapine is critical for appreciating the necessity of stringent safety protocols.
-
Primary Hazard: Acute oral toxicity.[7] Accidental ingestion can lead to severe health consequences. A 2,500 mg ingestion has been reported as fatal in humans.[13]
-
Pharmacological Effects: As an antipsychotic, loxapine is designed to be biologically active at low doses.[14] Unintended exposure can lead to adverse effects such as sedation, movement disorders (extrapyramidal symptoms), tachycardia (increased heart rate), hypotension (low blood pressure), and anticholinergic effects like dry mouth and blurred vision.[14][15][16]
-
Thermal Decomposition: When heated to decomposition, Loxapine can release toxic fumes, including hydrogen chloride and nitrogen oxides.[7]
Personal Protective Equipment (PPE): A System for Safety
The selection and use of PPE must be deliberate and matched to the specific task and associated risks.[12] The following table summarizes the required PPE for handling this compound.
| Task | Operation | Minimum Required PPE |
| Compound Handling (Solid) | Weighing, aliquoting, and preparing for dissolution. | Double Nitrile Gloves, Disposable Lab Coat/Coveralls, Chemical Splash Goggles, N95 Respirator (minimum, inside a ventilated enclosure). |
| Solution Handling | Pipetting, diluting, and transferring solutions. | Nitrile Gloves, Lab Coat, Chemical Splash Goggles. |
| Spill Cleanup | Managing accidental release of solid or liquid. | Double Nitrile Gloves, Chemical-Resistant Apron/Coveralls, Chemical Splash Goggles and Face Shield, Air-Purifying Respirator with P100 filters. |
| Waste Disposal | Packaging and labeling contaminated materials. | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles. |
Detailed PPE Breakdown
-
Respiratory Protection: Handling this compound as a powder poses a significant inhalation risk.
-
Minimum Requirement: When handling the powder within a primary engineering control like a ventilated balance enclosure or chemical fume hood, an N95 respirator is the minimum requirement to protect against aerosolized particles.[17]
-
Higher-Risk Scenarios: For larger quantities or in the event of a spill outside of containment, a full-face air-purifying respirator with P100 (HEPA) filters should be used.[7][17]
-
-
Eye and Face Protection:
-
Chemical splash goggles that conform to ANSI Standard Z87.1 are mandatory at all times to protect against airborne powders and liquid splashes.[18]
-
A face shield should be worn over goggles during procedures with a high risk of splashing, such as spill cleanup or handling larger volumes of solutions.[19][20]
-
-
Skin and Body Protection:
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is required when handling the solid compound or its concentrated solutions. This provides a backup barrier in case the outer glove is compromised. Gloves must be inspected for tears or holes before use.[12][17]
-
Body: A disposable, solid-front lab coat or coveralls should be worn over personal clothing to prevent contamination. This protective layer must be removed before exiting the laboratory.[21]
-
Workflow: PPE Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[12]
Donning Sequence:
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Don the protective garment, ensuring complete coverage.
-
Respirator: If required, put on and perform a seal check.
-
Goggles/Face Shield: Place eye and face protection.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to be performed in the lab anteroom or designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Lab Coat/Coveralls: Remove the garment by rolling it inside-out and away from the body.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator: Remove without touching the front.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Step-by-Step Handling Protocol (Weighing Solid Compound)
-
Preparation: Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly. Decontaminate the work surface.
-
Don PPE: Follow the donning procedure outlined above.
-
Weighing: Use a dedicated spatula and weigh paper. Handle the container and spatula with care to minimize dust generation.
-
Transfer: After weighing, carefully transfer the compound into a sealable container for dissolution.
-
Immediate Cleanup: Use a disposable wipe lightly dampened with 70% ethanol to clean the spatula, weigh paper, and any surfaces with residual powder. Dispose of all wipes as hazardous waste.
-
Doff PPE: Follow the proper doffing procedure.
Emergency Spill Protocol
A spill of this compound powder must be treated as a serious incident.[22][23]
For a Minor Spill (<100 mg) within a Fume Hood:
-
Alert: Notify personnel in the immediate area.
-
Contain: Do not disturb the powder.
-
Cleanup: Gently cover the spill with absorbent pads or lightly mist with water to prevent the powder from becoming airborne.[22] Carefully scoop the material into a sealable container labeled "Hazardous Waste."[24]
-
Decontaminate: Wipe the area with a suitable deactivating solution or soapy water, followed by 70% ethanol.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[24][25]
For a Major Spill (>100 mg) or any spill outside of containment:
-
Evacuate: Immediately evacuate the area. Alert all nearby personnel.
-
Isolate: Close the doors to the affected area and prevent re-entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.[23][26]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations.[27][28][29]
-
Solid Waste: Contaminated PPE, weigh boats, wipes, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour any amount down the drain.[29]
-
Sharps: Needles or syringes used to transfer solutions must be placed in a designated sharps container for hazardous waste.
Visualizations for Enhanced Safety
Containment Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate engineering control based on the task.
Caption: Decision workflow for selecting primary engineering controls.
By adhering to these detailed protocols, you establish a robust safety framework that protects you and your colleagues while ensuring the successful progression of your research. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets (SDS) before beginning any new procedure.
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PharmaCompass. (n.d.). Loxapine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com.[13]
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Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from Pharmaffiliates.[3]
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Reddit. (2024). Deuterated medication: Complete bullshit, a novel way around patent expiration, or something real?. Retrieved from r/chemistry.[5]
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Stericycle. (2024). USP 800 & Hazardous Drug Disposal. Retrieved from Stericycle.[28]
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Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from Eurofins Scientific.[10]
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DEA Diversion Control Division. (n.d.). Drug Disposal Information. Retrieved from DEA.gov.[34]
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Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from Agno Pharmaceuticals.[8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
